Product packaging for Gamillus(Cat. No.:)

Gamillus

Cat. No.: B1192768
M. Wt: 300.318
InChI Key: CATDIRASHMZBMX-TYAWLKMTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gamillus is a novel acid-tolerant green RSFP, exhibiting negative switching with especially high contrast in acidic conditions, and its off switching is caused by trans-to-cis isomerization of the chromophore hydroxyphenyl ring that accompanies protonation.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.318

IUPAC Name

(Z)-4-(4-(4-Hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-4-iminobutanamide

InChI

InChI=1S/C15H16N4O3/c1-19-14(11(16)6-7-13(17)21)18-12(15(19)22)8-9-2-4-10(20)5-3-9/h2-5,8,16,20H,6-7H2,1H3,(H2,17,21)/b12-8-,16-11?

InChI Key

CATDIRASHMZBMX-TYAWLKMTSA-N

SMILES

O=C(N)CCC(C1=N/C(C(N1C)=O)=C\C2=CC=C(O)C=C2)=N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gamillus

Origin of Product

United States

Foundational & Exploratory

Gamillus: A Technical Guide to the Acid-Tolerant Green Fluorescent Protein

Author: BenchChem Technical Support Team. Date: December 2025

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jelly, Olindias formosa, that exhibits remarkable acid tolerance. This property makes it an invaluable tool for imaging in acidic organelles, such as lysosomes, endosomes, and autophagosomes, where the fluorescence of many other GFPs is quenched. Developed by researchers at Osaka University, this compound offers superior brightness and photostability, expanding the capabilities of live-cell imaging and super-resolution microscopy.

Core Properties and Mechanism of Acid Tolerance

The key feature of this compound is its stable fluorescence across a broad pH range, with a pKa of 3.4. Its fluorescence spectrum remains constant between pH 4.5 and 9.0. This acid tolerance is attributed to the unique trans configuration of its chromophore's phenyl ring, which stabilizes the deprotonated state of the chromophore even in acidic environments. This structural feature, confirmed through X-ray crystallography and point mutagenesis, sets it apart from typical GFPs which have a cis chromophore configuration.

Quantitative Data

The photophysical and biochemical properties of this compound and some of its variants are summarized in the table below. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

PropertyThis compoundGamillus0.1Gamillus0.4
Excitation Maximum (nm) 505505505
Emission Maximum (nm) 524524524
Molar Extinction Coefficient (M⁻¹cm⁻¹) 75,00020,00075,000
Quantum Yield (QY) 0.890.840.89
Brightness 66.7516.866.75
pKa 3.44.04.0
Photostability (t₁/₂ in s) 73.2Not AvailableNot Available
Oligomerization State MonomerMonomerMonomer
Molecular Weight (kDa) 25.625.625.6

Data sourced from FPbase and Shinoda et al., 2018.

Photoswitching Behavior

This compound exhibits photoswitching properties. Its fluorescence can be decreased to approximately 60% of its initial intensity with excitation in the GFP range (457–487 nm) and to 10% with excitation in the YFP range (488–512 nm). The fluorescence can be recovered by subsequent irradiation with light in the 352–388 nm range. This photochromic behavior is attributed to a trans-to-cis isomerization of the chromophore's hydroxyphenyl ring upon protonation. This property has been exploited to develop reversibly switchable variants, rsthis compound-S and rsthis compound-F, for super-resolution imaging.

Experimental Protocols

Detailed experimental protocols for the characterization and use of this compound are provided in the supplementary materials of the primary publication by Shinoda et al. (2018) in Cell Chemical Biology. The following are summaries of key methodologies.

Protein Expression and Purification

Recombinant this compound is typically expressed in E. coli (e.g., JM109 (DE3) strain). The bacterial cells are cultured in LB medium containing ampicillin (B1664943) at 37°C until the OD₆₀₀ reaches 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 28°C) for several hours. The cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl), and lysed by sonication. The protein is purified from the soluble fraction using affinity chromatography, typically with a Ni-NTA resin, followed by size-exclusion chromatography.

Spectroscopic Measurements

The absorbance spectra of purified this compound are measured using a spectrophotometer. The molar extinction coefficient is determined based on the peak absorbance and the protein concentration, which can be measured using a BCA protein assay. Fluorescence excitation and emission spectra are recorded with a spectrofluorometer. The quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., fluorescein). The pKa is determined by measuring the fluorescence intensity of the purified protein in a series of buffers with varying pH values and fitting the data to the Henderson-Hasselbalch equation.

X-ray Crystallography

For structural determination, this compound crystals are grown using the hanging-drop vapor-diffusion method. The protein is concentrated and mixed with a crystallization solution. The diffraction data are collected at a synchrotron radiation facility. The structure is then solved by molecular replacement using the phases from a known fluorescent protein structure and refined.

Site-Directed Mutagenesis

Mutations in the this compound gene are introduced using PCR-based site-directed mutagenesis. Plasmids containing the this compound coding sequence are used as templates. The mutated plasmids are then transformed into E. coli for amplification and subsequent protein expression and characterization to assess the effects of the mutations on the protein's properties.

Live-Cell Imaging

For live-cell imaging experiments, the this compound gene is cloned into a mammalian expression vector (e.g., pcDNA3). The plasmid is then transfected into cultured cells (e.g., HeLa cells) using a suitable transfection reagent. After an incubation period to allow for protein expression, the cells are imaged using a fluorescence microscope equipped with appropriate filter sets for GFP imaging. For imaging in acidic organelles, cells can be treated to induce autophagy, which will deliver the this compound-tagged protein to lysosomes.

Visualizations

Gamillus_Acid_Tolerance cluster_neutral Neutral pH (e.g., cytoplasm) cluster_acidic Acidic pH (e.g., lysosome) cluster_other_gfps Typical GFPs in Acidic pH Neutral_State This compound Chromophore (Deprotonated) Fluorescence_High Strong Green Fluorescence Neutral_State->Fluorescence_High Excitation Acidic_State This compound Chromophore (Deprotonated - Stabilized) Neutral_State->Acidic_State pH drop Fluorescence_Stable Stable Green Fluorescence Acidic_State->Fluorescence_Stable Excitation Other_GFP_Protonated Typical GFP Chromophore (Protonated) Fluorescence_Quenched Fluorescence Quenched Other_GFP_Protonated->Fluorescence_Quenched No Excitation

Caption: Mechanism of this compound acid tolerance compared to typical GFPs.

Gamillus_Workflow cluster_cloning Vector Construction cluster_transfection Cell Culture and Transfection cluster_imaging Fluorescence Microscopy cluster_optional Optional: Acidic Organelle Imaging Gene_Synthesis Synthesize or PCR This compound Gene Ligation Ligate this compound into Vector Gene_Synthesis->Ligation Vector_Prep Prepare Mammalian Expression Vector Vector_Prep->Ligation Transformation Transform into E. coli and select clones Ligation->Transformation Cell_Culture Culture Mammalian Cells (e.g., HeLa) Transformation->Cell_Culture Transfection Transfect Cells with This compound Plasmid Cell_Culture->Transfection Expression Incubate for Protein Expression (24-48h) Transfection->Expression Microscopy_Setup Prepare Microscope (Filter sets for GFP) Expression->Microscopy_Setup Autophagy_Induction Induce Autophagy (e.g., starvation) Expression->Autophagy_Induction Image_Acquisition Acquire Images Microscopy_Setup->Image_Acquisition Data_Analysis Analyze Images Image_Acquisition->Data_Analysis Lysosome_Imaging Image Lysosomal Localization Autophagy_Induction->Lysosome_Imaging Lysosome_Imaging->Image_Acquisition

Caption: A typical experimental workflow for using this compound in live-cell imaging.

Gamillus: A Technical Guide to the Acid-Tolerant Green Fluorescent Protein

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Date: December 18, 2025

Abstract

Gamillus is a monomeric, photoswitchable green fluorescent protein (GFP) distinguished by its exceptional acid tolerance and high brightness.[1][2] Cloned from the flower hat jellyfish, Olindias formosa, this compound was first described in 2018 and has since emerged as a powerful tool for bioimaging, particularly in acidic cellular organelles.[1][3] This technical guide provides a comprehensive overview of this compound, including its origin, molecular characteristics, spectral properties, and the experimental protocols underlying its characterization. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this robust fluorescent reporter in their work.

Introduction

The utility of fluorescent proteins as genetically encoded reporters has revolutionized molecular and cellular biology. However, the fluorescence of many commonly used FPs is quenched in acidic environments (pH < 6), limiting their application in organelles such as lysosomes, endosomes, and autophagosomes.[2][4] To address this limitation, this compound was developed as a GFP variant that maintains its fluorescence and stability across a broad pH range.[1][2] Its superior acid tolerance, coupled with its bright fluorescence, rapid maturation, and monomeric nature, makes it an ideal probe for studying biological processes within these acidic compartments.[1][2][5]

Origin and Development

This compound was originally cloned from the flower hat jellyfish, Olindias formosa.[1][5] The native protein exists as a dimer. Through protein engineering, a stable, monomeric version was developed.[5] Further site-directed mutagenesis led to the creation of the acid-tolerant variant named this compound.[2][5] This engineering effort focused on stabilizing the deprotonated state of the chromophore, which is crucial for maintaining fluorescence in acidic conditions.[2]

Molecular and Spectral Properties

This compound is a 26.5 kDa protein that exhibits bright green fluorescence.[3] Its key spectral and molecular characteristics are summarized in the tables below. The protein's remarkable acid tolerance is attributed to a unique trans configuration of its chromophore, a feature elucidated through X-ray crystallography.[2] This structural arrangement stabilizes the deprotonated state of the chromophore's phenyl ring, allowing this compound to remain fluorescent in highly acidic environments.[2]

Table 1: Key Properties of this compound
PropertyValueReference
OrganismOlindias formosa[1][3]
OligomerizationMonomer[3][5]
Molecular Weight26.5 kDa[3]
pKa3.4[1][3]
Maturation Time8.0 min[3]
Table 2: Spectral Properties of this compound (On-State)
PropertyValueReference
Excitation Maximum (Ex λ)504 nm[3]
Emission Maximum (Em λ)519 nm[3]
Molar Extinction Coefficient (EC)83,000 M⁻¹cm⁻¹[3]
Quantum Yield (QY)0.90[3]
Brightness74.7[3]
Photostability (t₁/₂)73.2 s[3]

This compound is also a photoswitchable fluorescent protein.[3] It can be switched from a fluorescent "on" state to a non-fluorescent "off" state by illumination with light in the range of 488 nm.[3] The fluorescence can be recovered by subsequent irradiation with light at approximately 388 nm.[3]

Table 3: Photoswitching Properties of this compound
TransitionSwitching Wavelength (λ)Reference
Off to On388 nm[3]
On to Off488 nm[3]

Experimental Protocols

The characterization of this compound involved a series of key experiments. The methodologies for these are detailed below.

Gene Cloning and Protein Expression

The gene encoding this compound was initially amplified from a cDNA library derived from the tentacles of Olindias formosa. The amplified gene was then subcloned into an appropriate expression vector (e.g., pRSETb) for protein production in E. coli. The expressed protein, typically with a polyhistidine tag, was purified using nickel-affinity chromatography.

Spectral Analysis and pH Titration

The excitation and emission spectra of the purified this compound protein were measured using a spectrophotometer. To determine the pKa, the fluorescence intensity of the protein was measured across a range of pH values. The data was then fitted to the Henderson-Hasselbalch equation to calculate the pH at which the fluorescence is half-maximal.

X-ray Crystallography

To understand the structural basis of its acid tolerance, the this compound protein was crystallized. The crystals were then subjected to X-ray diffraction analysis to determine the three-dimensional atomic structure of the protein. This revealed the unique trans configuration of the chromophore.[2]

Live-Cell Imaging

The performance of this compound as a fluorescent tag in living cells was assessed by fusing it to various proteins of interest and expressing these fusion constructs in cultured mammalian cells (e.g., HeLa cells). The localization and dynamics of the fusion proteins were then visualized using fluorescence microscopy. These experiments demonstrated the utility of this compound for imaging in acidic organelles like lysosomes.[4]

Visualizations

Logical Relationship of this compound Development

Gamillus_Development Olindias_formosa Olindias formosa (Flower Hat Jellyfish) Native_Protein Native Dimeric GFP Olindias_formosa->Native_Protein Cloning Monomeric_Variant Engineered Monomeric GFP Native_Protein->Monomeric_Variant Protein Engineering This compound This compound (Acid-Tolerant Monomer) Monomeric_Variant->this compound Site-Directed Mutagenesis

Caption: Development workflow of the this compound fluorescent protein.

Experimental Workflow for this compound Characterization

Gamillus_Characterization cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cloning Gene Cloning & Protein Expression Spectroscopy Spectroscopic Analysis Cloning->Spectroscopy Cell_Culture Mammalian Cell Culture pH_Titration pH Titration Spectroscopy->pH_Titration Crystallography X-ray Crystallography pH_Titration->Crystallography Transfection Transfection of this compound Fusion Constructs Cell_Culture->Transfection Microscopy Fluorescence Microscopy Transfection->Microscopy

Caption: Key experimental procedures for this compound characterization.

Conclusion

This compound represents a significant advancement in the field of fluorescent protein technology. Its unique combination of high acid tolerance, brightness, and monomeric nature makes it an invaluable tool for researchers studying cellular processes in acidic environments. The detailed understanding of its structure and properties, as outlined in this guide, will enable scientists and drug development professionals to effectively apply this compound in their research, leading to new insights into the biology of acidic organelles and their role in health and disease.

References

Gamillus: A Technical Guide to an Acid-Tolerant Green Fluorescent Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1] It was specifically engineered to exhibit robust fluorescence in acidic environments, a significant limitation of many conventional fluorescent proteins.[1] This property makes this compound an invaluable tool for visualizing and studying cellular processes that occur within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1] This technical guide provides an in-depth overview of the core properties of this compound, including detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Core Properties of this compound

This compound possesses a unique combination of properties that make it a superior fluorescent reporter for imaging in acidic cellular compartments. Its key features include exceptional acid tolerance, high brightness, and photostability.

Quantitative Spectroscopic and Photophysical Properties

The spectroscopic and photophysical parameters of this compound are summarized in the table below, providing a quantitative basis for experimental design and data interpretation.

PropertyValueReference
pKa 3.4[2]
Excitation Maximum (λex) 504 nm
Emission Maximum (λem) 519 nm
Molar Extinction Coefficient (ε) 83,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.90
Brightness (ε × Φ) 74.7 (relative to EGFP)
Monomeric State Monomer[1]
Maturation Speed ~8 minutes
Photostability (t₁/₂) 73.2 s
Acid Tolerance and pH Stability

The most remarkable feature of this compound is its exceptional acid tolerance, with a pKa of 3.4.[2] This allows it to maintain bright fluorescence in highly acidic environments where most other GFPs are quenched. The fluorescence intensity of this compound remains stable over a broad pH range, from 4.5 to 9.0.[2] This stability is attributed to the unique trans configuration of its chromophore's phenyl ring, which stabilizes the deprotonated state even at low pH.

Photochromic Behavior

This compound exhibits photochromic behavior, meaning its fluorescence intensity can be modulated by light. Excitation with light in the range of 457–487 nm or 488–512 nm can lead to a decrease in fluorescence to approximately 60% or 10% of its initial intensity, respectively. This decrease is reversible, and the fluorescence can be recovered by subsequent irradiation with light in the 352–388 nm range. Notably, this photochromism is negligible when using excitation light between 440–480 nm.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and utilize this compound.

Determination of pKa by pH Titration

This protocol describes how to determine the pKa of this compound by measuring its fluorescence intensity over a range of pH values.

a. Materials:

  • Purified this compound protein solution

  • A series of buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, and glycine (B1666218) buffers)

  • Spectrofluorometer

  • 96-well black microplates

b. Procedure:

  • Prepare a dilution series of the purified this compound protein in the different pH buffers in a 96-well microplate.

  • Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Set the excitation wavelength to the maximum absorbance of the anionic form of the chromophore (around 488 nm).

  • Record the fluorescence intensity at the emission maximum (around 519 nm) for each pH value.

  • Plot the normalized fluorescence intensity as a function of pH.

  • Fit the data to a sigmoidal curve. The pH at which the fluorescence intensity is half of the maximum corresponds to the pKa value.

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis p1 Purified this compound p3 Mix in 96-well plate p1->p3 p2 pH Buffers (2.0-10.0) p2->p3 m1 Spectrofluorometer p3->m1 m2 Ex: 488 nm, Em: 519 nm m1->m2 m3 Record Intensity m2->m3 a1 Plot Intensity vs. pH m3->a1 a2 Sigmoidal Curve Fit a1->a2 a3 Determine pKa a2->a3

Workflow for determining the pKa of this compound.
X-ray Crystallography for Structural Analysis

This protocol outlines the general steps for determining the three-dimensional structure of this compound.

a. Protein Expression and Purification:

  • Express the this compound gene in a suitable expression system (e.g., E. coli).

  • Lyse the cells and purify the this compound protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and homogeneity.

b. Crystallization:

  • Concentrate the purified this compound protein to a suitable concentration (typically 5-15 mg/mL).

  • Screen for crystallization conditions using commercially available sparse matrix screens and the hanging-drop or sitting-drop vapor diffusion method.

  • Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

c. Data Collection and Structure Determination:

  • Mount a single crystal and cryo-cool it in a stream of liquid nitrogen.

  • Collect X-ray diffraction data using a synchrotron beamline.

  • Process the diffraction data to determine the space group and unit cell dimensions.

  • Solve the phase problem using molecular replacement with a known GFP structure as a search model.

  • Build and refine the atomic model of this compound against the experimental data.

G exp Expression & Purification cryst Crystallization Screening exp->cryst opt Optimization cryst->opt data X-ray Data Collection opt->data solve Structure Solution data->solve refine Model Refinement solve->refine

Workflow for X-ray crystallography of this compound.
Site-Directed Mutagenesis

This protocol describes how to introduce specific mutations into the this compound gene to study the function of individual amino acid residues.

a. Primer Design:

  • Design a pair of complementary mutagenic primers containing the desired mutation.

  • The mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.

  • The primers should be 25-45 bases in length with a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

b. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the this compound gene with the mutagenic primers.

  • Use a low number of cycles (12-18) to minimize the chance of introducing random mutations.

c. Digestion of Parental DNA and Transformation:

  • Digest the PCR product with the DpnI restriction enzyme to specifically degrade the methylated parental DNA template.

  • Transform the DpnI-treated, nicked plasmid into competent E. coli cells.

d. Screening and Sequencing:

  • Isolate plasmid DNA from the resulting colonies.

  • Screen for the desired mutation by restriction digest or sequencing.

  • Confirm the presence of the intended mutation and the absence of any unintended mutations by DNA sequencing.

G design Primer Design pcr Mutagenic PCR design->pcr digest DpnI Digestion pcr->digest transform Transformation digest->transform screen Screening & Sequencing transform->screen

Workflow for site-directed mutagenesis of this compound.
Live-Cell Imaging in Acidic Organelles

This protocol describes how to use this compound to visualize acidic organelles in living cells.

a. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HeLa cells) in appropriate growth medium.

  • Transfect the cells with a plasmid encoding a this compound fusion protein targeted to the organelle of interest (e.g., this compound-LC3 for autophagosomes). Use a suitable transfection reagent.

b. Induction of Biological Process (if applicable):

  • To visualize dynamic processes like autophagy, induce the process by, for example, starving the cells in Earle's Balanced Salt Solution (EBSS).

c. Fluorescence Microscopy:

  • Image the cells using a fluorescence microscope equipped with a suitable filter set for GFP (e.g., excitation 470/40 nm, emission 525/50 nm).

  • For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

  • Acquire images at different time points to observe the localization and dynamics of the this compound-tagged protein.

G culture Cell Culture transfect Transfection with this compound construct culture->transfect induce Induce Process (e.g., Autophagy) transfect->induce image Live-Cell Fluorescence Microscopy induce->image

Workflow for live-cell imaging with this compound.

Conclusion

This compound represents a significant advancement in fluorescent protein technology, offering researchers a robust and reliable tool for imaging within the challenging acidic environments of various cellular organelles. Its superior acid tolerance, brightness, and photostability, combined with its monomeric nature, make it an ideal candidate for a wide range of applications, from fundamental cell biology to high-throughput screening in drug discovery. The detailed protocols provided in this guide are intended to empower researchers to fully leverage the capabilities of this compound in their scientific endeavors.

References

Gamillus: A Technical Guide to pKa and pH Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acid-tolerant green fluorescent protein, Gamillus, with a specific focus on its pKa and pH stability. This document details the quantitative data, experimental protocols, and underlying structural information relevant to the unique characteristics of this compound, making it an ideal resource for researchers utilizing this protein in acidic cellular environments.

Introduction

This compound is a monomeric green fluorescent protein (GFP) derived from the flower hat jellyfish, Olindias formosa.[1] It was specifically engineered to exhibit remarkable stability and bright fluorescence in acidic environments, a significant advantage over many conventional fluorescent proteins that lose their signal at a pH below 6.[2][3] This property makes this compound a powerful tool for visualizing molecular and cellular processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1][4]

Quantitative Data Summary

The key photophysical and biochemical properties of this compound are summarized in the tables below.

Table 1: pKa and pH Stability of this compound
ParameterValueReference
pKa3.4[2][3]
Stable pH Range4.5 - 9.0[2][3]

Note: The fluorescence spectrum of this compound remains constant within this pH range.[2][3]

Table 2: Photophysical Properties of this compound
ParameterValueReference
Excitation Wavelength (max)504 nm[5]
Emission Wavelength (max)519 nm[5]
Molar Extinction Coefficient83,000 M⁻¹cm⁻¹[5]
Quantum Yield0.90[5]
Brightness74.7[5]
Maturation Time8.0 min[5]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's pKa and pH stability, as described in the primary literature.

Protein Expression and Purification

This compound is expressed in a bacterial system and purified to homogeneity for in vitro characterization.

Protocol:

  • Transformation: The plasmid containing the this compound gene is transformed into E. coli (e.g., DH10B strain).

  • Culture: A single colony is inoculated into LB medium supplemented with an appropriate antibiotic and grown overnight at 37°C with shaking.

  • Induction: The overnight culture is used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of an inducing agent (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) when the optical density at 600 nm (OD600) reaches a specific value (e.g., 0.6-0.8). The culture is then incubated at a lower temperature (e.g., 20-25°C) for an extended period (e.g., 12-16 hours) to ensure proper protein folding.

  • Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl) and lysed by sonication or high-pressure homogenization on ice.

  • Clarification: The cell lysate is centrifuged at high speed to pellet cellular debris.

  • Affinity Chromatography: The supernatant containing the soluble His-tagged this compound protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

  • Washing: The column is washed with a wash buffer (lysis buffer containing a low concentration of imidazole (B134444), e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: The this compound protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: The eluted protein solution is subjected to buffer exchange into a final storage buffer (e.g., phosphate-buffered saline, pH 7.4) using dialysis or a desalting column.

Determination of pKa and pH Stability

The pKa and pH stability of this compound are determined by measuring its fluorescence intensity over a wide range of pH values.

Protocol:

  • Preparation of Buffers: A series of buffers with varying pH values (e.g., from pH 2.0 to 11.0) are prepared. A universal buffer system (e.g., a mixture of citric acid, phosphate, and borate) can be used to cover a broad pH range.

  • Protein Dilution: Purified this compound protein is diluted to a fixed concentration in each of the prepared pH buffers.

  • Fluorescence Measurement: The fluorescence emission spectra of the this compound solutions at each pH are recorded using a spectrofluorometer. The excitation wavelength is set to the maximum absorption of this compound (e.g., 504 nm), and the emission is scanned over a relevant range (e.g., 510-600 nm).

  • Data Analysis: The fluorescence intensity at the emission maximum (e.g., 519 nm) is plotted against the corresponding pH value.

  • pKa Calculation: The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at which the fluorescence intensity is half of its maximum.

  • Stability Range Determination: The pH range over which the fluorescence intensity remains high and stable (e.g., above 90% of the maximum) is defined as the pH stability range.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

experimental_workflow_purification This compound Protein Purification Workflow cluster_expression Expression cluster_purification Purification transformation Transformation into E. coli culture Overnight Culture transformation->culture induction Induction of Protein Expression culture->induction lysis Cell Lysis induction->lysis clarification Clarification by Centrifugation lysis->clarification affinity_chrom Ni-NTA Affinity Chromatography clarification->affinity_chrom elution Elution affinity_chrom->elution buffer_exchange Buffer Exchange elution->buffer_exchange

Caption: Workflow for the expression and purification of this compound protein.

experimental_workflow_ph_stability pH Stability and pKa Determination Workflow cluster_preparation Sample Preparation cluster_measurement Measurement & Analysis prep_buffers Prepare Buffers of Varying pH protein_dilution Dilute Purified this compound in Buffers prep_buffers->protein_dilution fluor_measurement Measure Fluorescence Emission Spectra protein_dilution->fluor_measurement plot_data Plot Fluorescence Intensity vs. pH fluor_measurement->plot_data fit_curve Fit Data to Henderson-Hasselbalch Equation plot_data->fit_curve determine_params Determine pKa and Stability Range fit_curve->determine_params

Caption: Workflow for determining the pKa and pH stability of this compound.

Structural Basis of Acid Tolerance

The remarkable acid tolerance of this compound is attributed to its unique structural features. X-ray crystallography studies have revealed that the chromophore of this compound adopts a trans configuration, unlike the cis configuration found in many other GFPs. This trans conformation is believed to stabilize the deprotonated state of the chromophore's phenolic group even at low pH, thereby maintaining its fluorescence. Point mutagenesis studies have further elucidated the roles of specific amino acid residues in the vicinity of the chromophore in contributing to this acid stability.

Conclusion

This compound represents a significant advancement in the field of fluorescent proteins, offering researchers a reliable and bright green fluorescent probe for studying biological processes in acidic cellular compartments. Its low pKa and broad pH stability range, supported by a unique structural conformation, make it an invaluable tool for a wide range of applications in cell biology, neuroscience, and drug discovery. This technical guide provides the essential data and methodologies to effectively utilize this compound in research settings.

References

A Technical Guide to the Photophysical Properties of Gamillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brightness and quantum yield of Gamillus, a highly acid-tolerant green fluorescent protein. This document outlines the core photophysical properties, details the experimental protocols for their determination, and illustrates the application of this compound in cellular imaging, particularly in the context of autophagy.

Core Photophysical Properties of this compound

This compound, derived from the flower hat jellyfish (Olindias formosa), exhibits exceptional photostability and brightness, particularly in acidic environments, making it a valuable tool for imaging within organelles such as lysosomes.[1][2] Its monomeric nature and rapid maturation further enhance its utility as a fluorescent reporter.[3]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below, providing a direct comparison with the widely used enhanced Green Fluorescent Protein (EGFP).

PropertyThis compoundEGFP (for comparison)Reference
Excitation Maximum (λex) 504 nm~488 nm[Shinoda et al., 2018]
Emission Maximum (λem) 519 nm~507 nm[Shinoda et al., 2018]
Quantum Yield (Φ) 0.900.60[Shinoda et al., 2018]
Molar Extinction Coefficient (ε) 74,700 M⁻¹cm⁻¹55,000 M⁻¹cm⁻¹[Shinoda et al., 2018]
Brightness (ε × Φ) 67,23033,000Calculated
Relative Brightness to EGFP ~2.01.0[1]
pKa 3.4~6.0[1]

Experimental Protocols

The determination of the quantum yield and brightness of fluorescent proteins is critical for their quantitative application in cellular imaging and drug development. The following sections detail the methodologies for these key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield of this compound was determined using the relative method, comparing its fluorescence intensity to a standard with a known quantum yield.

1. Standard Selection:

  • A fluorescent standard with a well-characterized quantum yield and spectral properties overlapping with this compound is chosen. Fluorescein in 0.1 M NaOH (Φ = 0.95) or Rhodamine 6G in ethanol (B145695) (Φ = 0.95) are common standards for green fluorescent proteins.

2. Sample Preparation:

  • Solutions of both the this compound protein and the fluorescent standard are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • A series of dilutions are made for both the sample and the standard to obtain absorbance values in the linear range, typically below 0.1 at the excitation wavelength, to minimize inner filter effects.

3. Absorbance Measurement:

  • The absorbance of each dilution of the this compound protein and the standard is measured at the chosen excitation wavelength using a UV-Vis spectrophotometer.

4. Fluorescence Measurement:

  • The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The excitation wavelength is set to be the same for both the sample and the standard.

  • The integrated fluorescence intensity (the area under the emission curve) is calculated for each measurement.

5. Data Analysis:

  • A plot of integrated fluorescence intensity versus absorbance is generated for both this compound and the standard.

  • The slope of the linear fit for each plot is determined.

  • The quantum yield of this compound (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity versus absorbance for this compound and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the this compound and standard solutions, respectively (if different).

Determination of Molar Extinction Coefficient and Brightness

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. Brightness is the product of the molar extinction coefficient and the quantum yield.

1. Protein Concentration Determination:

  • The precise concentration of the purified this compound protein solution is determined using a protein concentration assay, such as the bicinchoninic acid (BCA) assay or by measuring absorbance at 280 nm with a calculated extinction coefficient based on the amino acid sequence.

2. Absorbance Measurement:

  • The absorbance of the this compound solution of known concentration is measured at its excitation maximum (504 nm) using a UV-Vis spectrophotometer.

3. Calculation of Molar Extinction Coefficient:

  • The molar extinction coefficient (ε) is calculated using the Beer-Lambert law:

    ε = A / (c * l)

    Where:

    • A is the absorbance at the excitation maximum.

    • c is the molar concentration of the protein.

    • l is the path length of the cuvette (typically 1 cm).

4. Calculation of Brightness:

  • The brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield:

    Brightness = ε × Φ

Visualizations: Signaling Pathways and Experimental Workflows

The exceptional acid tolerance of this compound makes it an ideal reporter for studying processes that occur in acidic organelles, such as autophagy-mediated degradation in lysosomes.

Chaperone-Mediated Autophagy (CMA) Signaling Pathway

Chaperone-mediated autophagy is a selective process for the degradation of cytosolic proteins in lysosomes. The pathway involves the recognition of a KFERQ-like motif in the substrate protein by a chaperone complex, which then targets it to the lysosomal membrane for translocation and degradation.

CMA_Signaling_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Substrate Substrate Protein (with KFERQ-like motif) Complex HSC70-Substrate Complex Substrate->Complex Recognition of KFERQ motif HSC70 HSC70 Chaperone HSC70->Complex CoChaperones Co-chaperones (e.g., HSP90, HSP40) CoChaperones->Complex LAMP2A LAMP2A Receptor Complex->LAMP2A Targeting to Lysosomal Membrane Translocation Translocation Complex LAMP2A->Translocation Binding Degradation Degradation by Lysosomal Hydrolases Translocation->Degradation Import into Lysosome lysHSC70 lys-HSC70 lysHSC70->Translocation Assists in unfolding and import

Caption: Chaperone-Mediated Autophagy (CMA) signaling pathway.

Experimental Workflow: Monitoring CMA with a KFERQ-Gamillus Reporter

A powerful application of this compound is its use in a reporter system to monitor CMA activity in living cells. A fusion protein consisting of the KFERQ motif and this compound (KFERQ-Gamillus) serves as a specific substrate for CMA.

KFERQ_Gamillus_Workflow cluster_workflow Experimental Workflow cluster_observation Cellular Observation start Transfect cells with KFERQ-Gamillus plasmid expression Allow for protein expression (diffuse cytosolic fluorescence) start->expression induction Induce CMA (e.g., serum starvation) expression->induction imaging Live-cell fluorescence microscopy induction->imaging cytosol Diffuse this compound fluorescence in cytosol induction->cytosol analysis Quantify this compound puncta (lysosomal accumulation) imaging->analysis lysosome Punctate this compound fluorescence in lysosomes imaging->lysosome conclusion Correlate puncta formation with CMA activity analysis->conclusion cytosol->lysosome CMA-mediated translocation

Caption: Workflow for monitoring CMA using a KFERQ-Gamillus reporter.[4][5]

References

Gamillus Chromophore: A Deep Dive into Structure and Maturation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

OSAKA, Japan – December 18, 2025 – The green fluorescent protein (GFP) and its derivatives have become indispensable tools in cellular biology, enabling researchers to visualize molecular processes in real-time. Among these, Gamillus, a monomeric green fluorescent protein derived from the flower hat jellyfish, Olindias formosa, stands out for its remarkable acid tolerance, brightness, and rapid maturation.[1][2] This technical guide provides an in-depth exploration of the this compound chromophore's unique structural features and its autocatalytic maturation pathway, offering valuable insights for researchers, scientists, and professionals in drug development.

The Unique trans Configuration of the this compound Chromophore

The fluorescence of this compound originates from its chromophore, a chemical group formed by the post-translational modification of a tripeptide sequence within the protein. In this compound, this chromophore-forming triad (B1167595) is located at residues 60-62.[3] X-ray crystallography studies have revealed that the this compound chromophore adopts a unique trans configuration.[4] This spatial arrangement is a key determinant of its exceptional stability in acidic environments, boasting a pKa of 3.4.[1] This acid tolerance allows for robust fluorescence in acidic organelles like lysosomes, a significant advantage over many other fluorescent proteins that lose their signal in low-pH conditions.[1][4]

The structural basis for this acid tolerance lies in the stabilization of the deprotonated state of the chromophore's phenyl ring, a feature maintained across a broad pH range.[4] A comparative analysis with the non-fluorescent red chromoprotein R-Velour, also from Olindias formosa and possessing a trans chromophore, highlights the importance of chromophore planarity. While both have a trans conformation, the chromophoric rings in this compound are coplanar, whereas in R-Velour, a significant torsion between the rings leads to its non-fluorescent nature.[3]

The Autocatalytic Maturation of the this compound Chromophore

The formation of the mature, fluorescent this compound chromophore is a self-catalyzed, multi-step process that occurs without the need for external enzymes or cofactors, requiring only the presence of molecular oxygen. This process, known as maturation, involves a sequence of chemical reactions: cyclization, dehydration, and oxidation. While the general mechanism is shared among GFP-like proteins, the specific catalytic residues within the protein scaffold are crucial for facilitating these transformations.

Based on the conserved mechanisms in GFP-like proteins, the maturation of the this compound chromophore is proposed to proceed as follows:

  • Cyclization: The process is initiated by a nucleophilic attack of the amide nitrogen of the glycine (B1666218) at position 62 on the carbonyl carbon of the amino acid at position 60. This reaction is catalyzed by a nearby arginine residue, which acts as a general acid to activate the carbonyl group, and a glutamate (B1630785) residue, which acts as a general base to deprotonate the attacking nitrogen. This intramolecular condensation results in the formation of a five-membered imidazolinone ring.

  • Dehydration: Following cyclization, a molecule of water is eliminated from the intermediate. This dehydration step is crucial for extending the conjugated π-system of the chromophore.

  • Oxidation: The final and rate-limiting step in the maturation process is the oxidation of the tyrosine residue's α-β carbon bond at position 61. This reaction, which requires molecular oxygen, introduces a double bond that completes the conjugated system, giving rise to the mature, fluorescent chromophore.

Gamillus_Maturation_Pathway Precursor Precursor Polypeptide (...-Xaa60-Tyr61-Gly62-...) Cyclized Cyclized Intermediate (Imidazolinone Ring Formation) Precursor->Cyclized 1. Cyclization (Catalyzed by Arg & Glu residues) Dehydrated Dehydrated Intermediate Cyclized->Dehydrated 2. Dehydration (-H2O) Mature Mature this compound Chromophore (trans configuration) Dehydrated->Mature 3. Oxidation (+O2) H2O_out H2O Dehydrated->H2O_out Arg Arg Arg->c_helper Glu Glu Glu->c_helper O2 O2 O2->o_helper c_helper->Cyclized o_helper->Mature Site_Directed_Mutagenesis_Workflow start Start: this compound Expression Plasmid design_primers 1. Design Mutagenic Primers start->design_primers pcr 2. PCR Amplification with Mutagenic Primers design_primers->pcr dpni 3. DpnI Digestion of Parental Plasmid pcr->dpni transform 4. Transformation into Competent E. coli dpni->transform select 5. Selection of Transformed Colonies transform->select verify 6. Sequence Verification of Mutant Plasmid select->verify end End: Verified Mutant this compound Plasmid verify->end Protein_Purification_Workflow start Start: E. coli expressing His-tagged this compound culture 1. Bacterial Culture and Induction start->culture harvest 2. Cell Harvest by Centrifugation culture->harvest lyse 3. Cell Lysis (e.g., Sonication) harvest->lyse clarify 4. Clarification of Lysate by Centrifugation lyse->clarify imac 5. Immobilized Metal Affinity Chromatography (IMAC) clarify->imac wash 6. Wash Column to Remove Unbound Proteins imac->wash elute 7. Elution of His-tagged this compound wash->elute dialysis 8. Dialysis/Buffer Exchange elute->dialysis end End: Purified this compound Protein dialysis->end Xray_Crystallography_Workflow start Start: Purified and Concentrated this compound crystallization 1. Crystallization Screening start->crystallization optimization 2. Optimization of Crystal Growth Conditions crystallization->optimization cryo 3. Cryo-protection of Crystals optimization->cryo data_collection 4. X-ray Diffraction Data Collection cryo->data_collection data_processing 5. Data Processing and Scaling data_collection->data_processing phasing 6. Structure Solution (Phasing) data_processing->phasing refinement 7. Model Building and Refinement phasing->refinement validation 8. Structure Validation refinement->validation end End: Atomic Resolution 3D Structure of this compound validation->end

References

An In-depth Technical Guide to the Photophysical Properties of Gamillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of the green fluorescent protein Gamillus, along with its key photophysical properties. Detailed experimental methodologies and visual representations of experimental workflows are included to facilitate a deeper understanding and practical application of this versatile fluorescent reporter.

Introduction

This compound is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1][2] It was developed by researchers at Osaka University and is distinguished by its remarkable acid tolerance, high brightness, rapid maturation, and photostability.[1][2] These characteristics make this compound an invaluable tool for bioimaging, particularly for visualizing molecular and cellular processes within acidic organelles such as lysosomes, endosomes, and autophagosomes, where most other fluorescent proteins lose their fluorescence.[1][2][3][4]

Photophysical Properties

The key photophysical characteristics of this compound are summarized in the table below, providing a quantitative basis for its utility in various fluorescence-based applications.

PropertyValueReference
Excitation Maximum (λex) 505 nm[5]
Emission Maximum (λem) 524 nm[5]
Molar Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹[5]
Quantum Yield (QY) 0.89[5]
Brightness 66.75[5]
pKa 3.4[1][3]
Molecular Weight 25.6 kDa[5]
Oligomerization State Monomer[2][5][6]

*Brightness is calculated as the product of the Molar Extinction Coefficient and the Quantum Yield.

Excitation and Emission Spectra

The fluorescence of this compound is constant over a wide pH range, from 4.5 to 9.0, which encompasses the typical intracellular pH of most cell types.[1][3] This exceptional pH stability is a key advantage over many other GFPs. This compound also exhibits photochromic behavior; its fluorescence can be decreased by excitation with light in the 457–487 nm or 488–512 nm range and subsequently recovered by irradiation with light in the 352–388 nm range.[6][7] However, when excited within the 440–480 nm range, this photochromism is negligible.[6][7]

Experimental Protocols

The characterization of this compound's photophysical properties involves several key experimental techniques. Below are detailed methodologies for determining the excitation and emission spectra, as well as for assessing its pH stability.

4.1. Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of a fluorescent protein like this compound using a spectrofluorometer.

  • Protein Purification: Recombinantly express and purify this compound protein. The purity of the protein solution is critical for accurate spectral measurements.

  • Buffer Preparation: Prepare a suitable buffer solution, for example, a phosphate-buffered saline (PBS) at a specific pH (e.g., pH 7.4).

  • Sample Preparation: Dilute the purified this compound protein in the prepared buffer to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for a stable output.

    • Set the excitation and emission monochromators to the desired wavelength ranges.

    • Use appropriate cutoff filters to minimize scattered light from reaching the detector.[8]

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum emission (524 nm for this compound).

    • Scan the excitation monochromator across a range of wavelengths (e.g., 350 nm to 520 nm).

    • Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the wavelength of maximum excitation (505 nm for this compound).

    • Scan the emission monochromator across a range of wavelengths (e.g., 510 nm to 650 nm).

    • Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.

  • Data Analysis: Correct the raw spectra for instrument-specific factors, such as lamp intensity and detector response, to obtain the true excitation and emission spectra.

4.2. Determination of Quantum Yield

The quantum yield is determined by comparing the integrated fluorescence intensity of this compound to that of a standard with a known quantum yield (e.g., fluorescein).

  • Prepare Solutions: Prepare solutions of both this compound and the quantum yield standard with identical absorbance at the same excitation wavelength.

  • Measure Fluorescence Spectra: Measure the fluorescence emission spectrum of both solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Calculate Quantum Yield: The quantum yield of this compound (QY_this compound) is calculated using the following equation:

    QY_this compound = QY_Standard * (I_this compound / I_Standard) * (A_Standard / A_this compound) * (n_this compound² / n_Standard²)

    where:

    • QY is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

4.3. Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the purified this compound protein with known concentrations.

  • Measure Absorbance: Measure the absorbance of each dilution at the excitation maximum (505 nm) using a spectrophotometer.

  • Plot Data: Plot the absorbance versus the concentration.

  • Calculate Molar Extinction Coefficient: The molar extinction coefficient (ε) is the slope of the resulting line, as defined by the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).

Visualizations

The following diagrams illustrate the experimental workflow for characterizing this compound and the concept of its pH stability.

Experimental_Workflow cluster_purification Protein Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis Recombinant Expression Recombinant Expression Protein Purification Protein Purification Recombinant Expression->Protein Purification Sample Preparation Sample Preparation Protein Purification->Sample Preparation Spectrofluorometer Measurement Spectrofluorometer Measurement Sample Preparation->Spectrofluorometer Measurement Excitation Spectrum Excitation Spectrum Spectrofluorometer Measurement->Excitation Spectrum Scan Excitation λ Emission Spectrum Emission Spectrum Spectrofluorometer Measurement->Emission Spectrum Scan Emission λ Determine λex_max Determine λex_max Excitation Spectrum->Determine λex_max Determine λem_max Determine λem_max Emission Spectrum->Determine λem_max Photophysical Properties Photophysical Properties Determine λex_max->Photophysical Properties Determine λem_max->Photophysical Properties pH_Stability High_Fluorescence_Acidic High Fluorescence (pH 4.5) High_Fluorescence_Neutral High Fluorescence (pH 7.4) High_Fluorescence_Alkaline High Fluorescence (pH 9.0) Low_Fluorescence_Acidic Low Fluorescence (pH 4.5) High_Fluorescence_Neutral_GFP High Fluorescence (pH 7.4) High_Fluorescence_Alkaline_GFP High Fluorescence (pH 9.0) pH_Range pH Environment

References

Gamillus GFP: A Technical Guide to its Monomeric Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gamillus is a green fluorescent protein (GFP) engineered from the jellyfish Olindias formosa to exhibit robust monomeric behavior and exceptional acid tolerance.[1][2] This makes it a powerful tool for cellular imaging, particularly within acidic organelles.[2][3] This technical guide provides an in-depth overview of the core monomeric and photophysical properties of this compound, complete with detailed experimental methodologies and visual workflows.

Core Photophysical and Monomeric Properties

This compound was developed from a naturally dimeric protein. Through targeted mutagenesis, a stable monomeric variant with high brightness was achieved.[2] Its monomeric nature is a critical feature, preventing the artifacts and interference that can arise from the oligomerization of fluorescent protein tags.

Table 1: Quantitative Photophysical Properties of this compound GFP

PropertyValueReference
Excitation Wavelength (λex)504 nm[4]
Emission Wavelength (λem)515 nm[4]
Extinction Coefficient (EC)89,000 M⁻¹cm⁻¹[4]
Quantum Yield (QY)0.61[4]
Brightness54.29[4]
pKa3.4[3][4]
Molecular Weight26.5 kDa[4]
Oligomerization StateMonomer[4]
PDB ID5Y00, 5Y01[4][5]

Experimental Protocols

The characterization of this compound GFP involves a series of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Protein Expression and Purification

A common workflow for obtaining purified this compound for in vitro characterization is outlined below.

G cluster_expression Protein Expression cluster_purification Purification E. coli Transformation E. coli Transformation Culture Growth Culture Growth E. coli Transformation->Culture Growth Select positive colonies Protein Induction Protein Induction Culture Growth->Protein Induction e.g., with IPTG Cell Lysis Cell Lysis Protein Induction->Cell Lysis Harvest cells Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography e.g., Ni-NTA for His-tagged protein Size Exclusion Chromatography Size Exclusion Chromatography Affinity Chromatography->Size Exclusion Chromatography Further purification and buffer exchange Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Size Exclusion Chromatography->Purity Analysis (SDS-PAGE)

Fig 1. Workflow for this compound Expression and Purification.
  • Transformation: The plasmid containing the this compound gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. At an appropriate cell density (e.g., OD600 of 0.6-0.8), protein expression is induced with an agent like IPTG.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization. The lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). After washing, the protein is eluted.

  • Size-Exclusion Chromatography (SEC): For higher purity and to ensure a monomeric state, the eluted protein is further purified by SEC. This step also serves to exchange the protein into a suitable storage buffer.[6]

  • Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.

Determination of Monomeric State

The oligomeric state of this compound is a critical parameter. Size-exclusion chromatography and analytical ultracentrifugation are standard methods to confirm its monomeric nature.

G cluster_sec Size-Exclusion Chromatography (SEC) cluster_auc Analytical Ultracentrifugation (AUC) SEC_Sample Purified this compound Sample SEC_Column Calibrated SEC Column SEC_Sample->SEC_Column SEC_Elution Elution Profile Monitoring (A280/Fluorescence) SEC_Column->SEC_Elution SEC_Analysis Comparison to Molecular Weight Standards SEC_Elution->SEC_Analysis AUC_Sample Purified this compound Sample AUC_Run Sedimentation Velocity/Equilibrium Run AUC_Sample->AUC_Run AUC_Detection Optical Detection (Absorbance/Interference) AUC_Run->AUC_Detection AUC_Analysis Data Fitting to Obtain Sedimentation Coefficient and Molecular Weight AUC_Detection->AUC_Analysis G Start Start Purified_Protein Purified this compound in Buffer Start->Purified_Protein Absorbance_Spectrum Measure Absorbance Spectrum Purified_Protein->Absorbance_Spectrum Fluorescence_Spectrum Measure Fluorescence Spectrum Purified_Protein->Fluorescence_Spectrum QY_Measurement Quantum Yield Measurement (Comparative Method) Absorbance_Spectrum->QY_Measurement pKa_Measurement pKa Determination (pH Titration) Absorbance_Spectrum->pKa_Measurement Fluorescence_Spectrum->QY_Measurement End End QY_Measurement->End pKa_Measurement->End

References

The Core Mechanism of Acid Tolerance in Gamillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa. It exhibits remarkable acid tolerance, maintaining bright fluorescence in acidic environments where most other GFPs are quenched. This property makes it an invaluable tool for imaging and tracking molecular processes within acidic organelles such as lysosomes, endosomes, and autophagosomes. This technical guide provides an in-depth exploration of the molecular mechanism behind this compound's acid stability, detailed experimental protocols for its characterization, and a summary of its key photophysical properties. The central mechanism of its acid tolerance lies in the unique trans configuration of its chromophore's hydroxyphenyl ring, which stabilizes the deprotonated state even at low pH. This structural feature has been elucidated through X-ray crystallography and validated by point mutagenesis studies.

Introduction

The utility of fluorescent proteins as genetically encoded reporters has revolutionized cell biology. However, the pH sensitivity of many common fluorescent proteins, which typically have a pKa around 6.0, has limited their application in acidic cellular compartments (pH 4.5-6.0). This compound was developed to overcome this limitation. It is a bright, fast-maturing, and highly photostable GFP with a pKa of 3.4, allowing it to maintain fluorescence over a broad pH range (4.5 to 9.0).[1][2] Its monomeric nature prevents the aggregation issues that can cause artifacts when fusing FPs to proteins of interest.[3] This guide will detail the structural basis of this acid tolerance and provide the necessary experimental frameworks for its study and application.

The Structural Basis of this compound's Acid Tolerance

The fluorescence of a GFP is dependent on the protonation state of its chromophore. In most GFPs, the chromophore exists in a cis configuration. As the pH of the environment drops, the chromophore's hydroxyphenyl ring becomes protonated, leading to a loss of fluorescence.

The key to this compound's acid tolerance is a unique structural feature: its chromophore's phenyl ring is in a trans configuration.[3] X-ray crystallography studies have revealed that this trans conformation provides a stable environment for the deprotonated state of the chromophore, even in acidic conditions.[3] This structural arrangement effectively lowers the pKa of the chromophore, allowing it to remain fluorescent at a much lower pH than typical GFPs.

dot

Caption: Mechanism of acid tolerance in this compound vs. standard GFP.

Quantitative Data Presentation

The photophysical properties of this compound have been extensively characterized. The following tables summarize the key quantitative data, comparing this compound to the widely used Enhanced Green Fluorescent Protein (EGFP).

Table 1: Key Photophysical Properties of this compound vs. EGFP

PropertyThis compoundEGFPReference
pKa 3.4~6.0[1][2]
Excitation Max (nm) 504488[4]
Emission Max (nm) 519509[4]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 83,00056,000[4]
Quantum Yield 0.900.60[4]
Brightness *74.733.6[4]
Maturation Time (min at 37°C) 8.0~15[4]
Photostability (t₁/₂ in seconds) 73.2Varies[4]

*Brightness is calculated as the product of the Molar Extinction Coefficient and the Quantum Yield, divided by 1000.

Experimental Protocols

The characterization of this compound and the elucidation of its acid tolerance mechanism involved several key experimental techniques. Detailed methodologies are provided below.

Gene Cloning, Expression, and Protein Purification

The gene for this compound was originally cloned from the jellyfish Olindias formosa. For heterologous expression and purification, the following protocol is typical.

  • Gene Synthesis and Cloning : The gene encoding this compound is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pET-SUMO or a similar vector with a His-tag for affinity purification.[5]

  • Protein Expression : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG when the culture reaches an appropriate optical density, and the culture is grown for several more hours at a reduced temperature to enhance proper folding.

  • Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail. The cells are then lysed by sonication.

  • Affinity Chromatography : The lysate is clarified by centrifugation, and the supernatant containing the His-tagged this compound is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution and Dialysis : this compound is eluted from the column using a high concentration of imidazole. The eluted fractions are analyzed by SDS-PAGE for purity. Pure fractions are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole.

X-ray Crystallography

Determining the three-dimensional structure of this compound was crucial to understanding its acid tolerance.

  • Crystallization : Purified this compound protein is concentrated to 10-20 mg/mL. Crystallization screens are set up using the hanging-drop or sitting-drop vapor diffusion method, mixing the protein solution with various precipitant solutions.[6][7]

  • Crystal Optimization : Initial crystal hits are optimized by varying the precipitant concentration, pH, and temperature to obtain large, single crystals suitable for diffraction.

  • Data Collection : Crystals are cryoprotected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or PEG) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[7][8]

  • Structure Determination and Refinement : The diffraction data are processed to determine the crystal's space group and unit-cell parameters. The structure is solved using molecular replacement, using the structure of another GFP as a search model. The resulting electron density map is used to build and refine the atomic model of this compound.[9][10]

dot

Experimental_Workflow_Crystallography A Protein Purification (this compound) B Concentration (10-20 mg/mL) A->B C Crystallization Screening (Vapor Diffusion) B->C D Crystal Optimization C->D E Cryoprotection & Flash Cooling D->E F X-ray Diffraction Data Collection (Synchrotron) E->F G Structure Solution (Molecular Replacement) F->G H Model Building & Refinement G->H I 3D Structure of this compound H->I

Caption: Workflow for determining the 3D structure of this compound.

Site-Directed Mutagenesis

Point mutagenesis was used to confirm the role of specific amino acid residues in the acid tolerance of this compound.

  • Primer Design : Mutagenic primers are designed to introduce the desired nucleotide change. These primers are typically 25-45 bases long with the mutation in the center.[11][12]

  • PCR Amplification : A PCR reaction is performed using a high-fidelity DNA polymerase, the this compound expression plasmid as a template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.[13][14]

  • Template Digestion : The parental, methylated template DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[13]

  • Transformation : The DpnI-treated DNA is transformed into competent E. coli cells.

  • Verification : Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The mutant protein is then expressed and characterized.

Measurement of Photophysical Properties
  • Buffer Preparation : A series of buffers with a wide range of pH values (e.g., from 3.0 to 10.0) are prepared.

  • Spectroscopy : The fluorescence emission of a solution of purified this compound is measured in each buffer at a constant concentration. The excitation wavelength is set to the absorption maximum (504 nm), and the emission intensity at the peak (519 nm) is recorded.[15][16]

  • Data Analysis : The fluorescence intensity is plotted against the pH. The data are fitted to the Henderson-Hasselbalch equation to determine the pH at which the fluorescence is 50% of the maximum, which corresponds to the pKa.[17]

  • Standard Selection : A fluorescent standard with a known quantum yield and similar spectral properties (e.g., fluorescein (B123965) in 0.1 M NaOH, QY = 0.95) is chosen.[18][19]

  • Absorbance Measurement : The absorbance of dilute solutions of both the standard and this compound are measured at the excitation wavelength. A series of concentrations are prepared to ensure the absorbance is below 0.1 to avoid inner filter effects.[20]

  • Fluorescence Measurement : The fluorescence emission spectra of the same solutions are recorded. The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.[21][22]

  • Calculation : The quantum yield of this compound is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX² / nST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, n is the refractive index of the solvent, and the subscripts X and ST refer to the sample (this compound) and the standard, respectively.

Autophagy-mediated Molecular Tracking

This compound's acid tolerance makes it an excellent tag for monitoring the delivery of proteins to the lysosome via autophagy.

  • Construct Generation : The gene for the protein of interest is fused with the this compound gene in a mammalian expression vector.

  • Cell Culture and Transfection : A suitable cell line (e.g., HeLa or HEK293T) is cultured on glass-bottom dishes. The cells are then transfected with the this compound-fusion construct.[23][24]

  • Autophagy Induction : Autophagy is induced by methods such as amino acid starvation (e.g., culturing in Earle's Balanced Salt Solution).

  • Live-Cell Imaging : The cells are imaged using a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Time-lapse images are acquired to track the localization of the this compound-tagged protein.[25][26]

  • Analysis : The formation of fluorescent puncta, representing the accumulation of the tagged protein in autophagosomes and their subsequent delivery to lysosomes, is quantified. Co-localization with lysosomal markers can be used to confirm delivery to the lysosome.

Conclusion

The acid tolerance of the green fluorescent protein this compound is a direct result of its unique chromophore structure, specifically the trans configuration of the hydroxyphenyl ring. This structural feature stabilizes the fluorescent, deprotonated state of the chromophore in acidic environments. This in-depth understanding, derived from rigorous experimental characterization, has established this compound as a powerful and reliable tool for researchers, scientists, and drug development professionals. Its application in live-cell imaging of acidic organelles provides a window into dynamic cellular processes like autophagy, offering new opportunities for discovery in cell biology and the development of therapeutics targeting these pathways.

References

The Photostability of Gamillus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) derived from the jellyfish Olindias formosa.[1][2] It has garnered significant attention within the scientific community due to its remarkable acid tolerance, maintaining bright fluorescence in acidic environments where most other fluorescent proteins are quenched.[2][3] This property makes it an invaluable tool for imaging and tracking cellular processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1] Beyond its pH stability, the photostability of this compound is a critical parameter for researchers employing fluorescence microscopy techniques that involve intense and prolonged light exposure. This guide provides a comprehensive overview of the photostability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in their experimental design and data interpretation.

Quantitative Photophysical Properties

The photostability of a fluorescent protein is a composite of several key parameters, including its photobleaching half-life, quantum yield, and fluorescence lifetime. These properties collectively determine the protein's resilience to photodamage and its overall performance in imaging experiments.

ParameterValueReference
Photobleaching Half-life (s) 73.2
Quantum Yield (QY) 0.90
Brightness 74.7
pKa 3.4[2][3]
Excitation Maximum (nm) 504
Emission Maximum (nm) 519

Table 1: Photophysical Properties of this compound

Photobleaching Characteristics

Photobleaching is the irreversible loss of fluorescence due to light-induced damage to the fluorophore. The rate of photobleaching is a critical consideration for time-lapse imaging and single-molecule studies.

Photobleaching Half-life

The photobleaching half-life (t₁/₂) is the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under specific illumination conditions. For this compound, the photobleaching half-life has been measured to be 73.2 seconds under widefield illumination with an arc lamp at a power density of 3.7 W/cm².

Photochromic Behavior

This compound exhibits photochromic behavior, meaning its fluorescence intensity can be modulated by light of different wavelengths.[3]

  • Excitation at 457–487 nm (GFP excitation range): Causes a decrease in fluorescence to approximately 60% of its initial intensity.[3]

  • Excitation at 488–512 nm (YFP excitation range): Leads to a more significant decrease in fluorescence, down to about 10% of the initial intensity.[3]

  • Recovery: The decreased fluorescence can be recovered by subsequent irradiation with light in the range of 352–388 nm.[3]

  • Stable Excitation: Excitation with 440–480 nm light results in negligible photochromic effects, suggesting this range is optimal for stable imaging.[3]

This photochromic property is an important consideration for experimental design, particularly in multi-color imaging experiments where different excitation wavelengths are used.

Experimental Protocols

Accurate and reproducible measurement of photostability parameters is essential for comparing different fluorescent proteins and for optimizing imaging experiments. Below are detailed methodologies for key experiments related to the photostability of this compound.

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines the general procedure for determining the photobleaching half-life of a fluorescent protein expressed in mammalian cells.

1. Cell Culture and Transfection:

  • Plate HeLa cells on a glass-bottom dish.
  • Transfect the cells with a plasmid encoding the this compound fluorescent protein.
  • Incubate the cells for 24-48 hours to allow for protein expression.

2. Microscopy Setup:

  • Use an inverted widefield fluorescence microscope equipped with a high-pressure mercury arc lamp.
  • Select a high-magnification objective (e.g., 60x or 100x oil immersion).
  • Use a filter set appropriate for GFP imaging (e.g., excitation: 470/40 nm, emission: 525/50 nm).
  • Measure the light power density at the sample plane using a power meter. For the reported half-life of this compound, a power density of 3.7 W/cm² was used.

3. Image Acquisition:

  • Identify a cell expressing this compound.
  • Acquire a time-lapse series of images with continuous illumination.
  • Set the exposure time and acquisition interval to capture the decay of fluorescence accurately.

4. Data Analysis:

  • Select a region of interest (ROI) within the expressing cell.
  • Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
  • Correct for background fluorescence by subtracting the mean intensity of a background ROI.
  • Normalize the fluorescence intensity data to the initial intensity.
  • Plot the normalized intensity as a function of time.
  • Fit the decay curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂).

Diagram: Workflow for Photobleaching Half-life Measurement

photobleaching_workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis cell_culture Cell Culture & Transfection protein_expression Protein Expression cell_culture->protein_expression microscope_setup Microscope Setup protein_expression->microscope_setup image_acquisition Time-lapse Acquisition microscope_setup->image_acquisition roi_selection ROI Selection & Intensity Measurement image_acquisition->roi_selection background_correction Background Correction roi_selection->background_correction normalization Normalization background_correction->normalization curve_fitting Curve Fitting to Determine t₁/₂ normalization->curve_fitting

Caption: Workflow for determining the photobleaching half-life of a fluorescent protein.

Protocol 2: Determination of Quantum Yield

The quantum yield (QY) is a measure of the efficiency of photon emission after photon absorption. It is typically determined by a relative method, comparing the fluorescence of the protein of interest to a standard with a known quantum yield.

1. Sample Preparation:

  • Purify the this compound protein.
  • Prepare a series of dilutions of the purified protein in a suitable buffer (e.g., PBS, pH 7.4).
  • Prepare a series of dilutions of a quantum yield standard (e.g., fluorescein (B123965) in 0.1 M NaOH, QY = 0.95) in the same buffer.

2. Absorbance Measurement:

  • Measure the absorbance spectra of all protein and standard solutions using a UV-Vis spectrophotometer.
  • Identify the absorbance at the excitation wavelength that will be used for fluorescence measurements.
  • Ensure that the absorbance values are in the linear range (typically < 0.1) to avoid inner filter effects.

3. Fluorescence Measurement:

  • Use a spectrofluorometer to measure the fluorescence emission spectra of all solutions.
  • Excite the samples at a wavelength where both the protein and the standard absorb.

4. Data Analysis:

  • Integrate the area under the fluorescence emission spectrum for each solution.
  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the protein and the standard.
  • The slope of this plot is proportional to the quantum yield.
  • Calculate the quantum yield of this compound using the following equation:

Diagram: Quantum Yield Determination Workflow

quantum_yield_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis purify Purify this compound prepare_dilutions Prepare Dilutions (this compound & Standard) purify->prepare_dilutions absorbance Measure Absorbance Spectra prepare_dilutions->absorbance fluorescence Measure Fluorescence Spectra absorbance->fluorescence integrate Integrate Fluorescence Spectra fluorescence->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining the relative quantum yield of a fluorescent protein.

Protocol 3: Fluorescence Lifetime Imaging Microscopy (FLIM)

Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state. FLIM provides information about the molecular environment of the fluorophore.

1. Cell Culture and Transfection:

  • Prepare cells expressing this compound as described in Protocol 1.

2. FLIM System Setup:

  • Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) electronics.
  • The laser wavelength should be suitable for exciting this compound (e.g., 488 nm).
  • Calibrate the system using a fluorescent standard with a known lifetime (e.g., fluorescein).

3. Image Acquisition:

  • Acquire FLIM data from cells expressing this compound.
  • Collect a sufficient number of photons per pixel to ensure accurate lifetime determination.

4. Data Analysis:

  • Use specialized software to analyze the TCSPC data.
  • Fit the fluorescence decay curve for each pixel to a single or multi-exponential decay model.
  • Generate a fluorescence lifetime image where the color or intensity of each pixel represents the calculated lifetime.

Diagram: FLIM Experimental Workflow

flim_workflow cluster_prep Sample Preparation cluster_imaging FLIM Imaging cluster_analysis Data Analysis cell_prep Prepare Cells Expressing this compound system_setup FLIM System Setup & Calibration cell_prep->system_setup data_acquisition FLIM Data Acquisition system_setup->data_acquisition decay_analysis Fluorescence Decay Analysis data_acquisition->decay_analysis lifetime_image Generate Lifetime Image decay_analysis->lifetime_image

Caption: Workflow for Fluorescence Lifetime Imaging Microscopy (FLIM) experiments.

Conclusion

This compound is a robust and highly photostable green fluorescent protein, particularly distinguished by its exceptional acid tolerance. Its high quantum yield and respectable photobleaching half-life make it a suitable choice for a wide range of fluorescence microscopy applications, especially for imaging dynamic processes in acidic organelles. However, researchers should be mindful of its photochromic properties and select excitation wavelengths carefully to ensure stable and reliable fluorescence measurements. The detailed protocols provided in this guide offer a framework for the accurate characterization of this compound and other fluorescent proteins, enabling researchers to make informed decisions in their experimental design and to contribute to the growing body of knowledge on fluorescent protein photophysics.

References

An In-depth Technical Guide on the Discovery and Development of Osimertinib (as a proxy for Gamillus)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound named "Gamillus" is not available in the public domain. This guide utilizes Osimertinib (B560133), a well-documented third-generation EGFR inhibitor, as a substitute to illustrate the requested format and content.

Executive Summary

Osimertinib (marketed as Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed to treat non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Its discovery was driven by the need to overcome resistance to earlier generation TKIs, particularly the T790M mutation.[3][4] Osimertinib selectively targets both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR, thereby offering a favorable therapeutic window.[3][5] This whitepaper provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols related to Osimertinib.

Discovery and Development Timeline

The journey of Osimertinib from a laboratory concept to a clinically approved therapeutic was a rapid and structure-driven process.[1]

  • 2009: The drug discovery program was initiated at AstraZeneca with the goal of developing a third-generation EGFR inhibitor that could selectively target the T790M resistance mutation.[1][4]

  • 2012: The compound, then known as AZD9291, was synthesized.[1]

  • March 2013: Clinical trials for Osimertinib commenced.[4]

  • April 2014: It received Breakthrough Therapy designation from the FDA based on promising Phase I trial results.[1]

  • November 2015: The FDA granted accelerated approval for Osimertinib for patients with metastatic EGFR T790M mutation-positive NSCLC.[1][4]

  • 2018: It was approved as a first-line treatment for NSCLC with specific EGFR mutations.[6][7]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of the EGFR kinase.[3] It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3][8] This action effectively blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9][10] A key feature of Osimertinib is its high potency against EGFR isoforms with sensitizing mutations (exon 19 deletion, L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[3][11]

Signaling Pathway Diagram

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR (inactive) EGF->EGFR Ligand Binding pEGFR p-EGFR (active) EGFR->pEGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Osimertinib Osimertinib Osimertinib->pEGFR Inhibition of Phosphorylation Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway and the Point of Inhibition by Osimertinib.

Quantitative Data

Preclinical In Vitro Potency

The half-maximal inhibitory concentration (IC50) values demonstrate Osimertinib's potency and selectivity.[12]

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Erlotinib IC50 (nM)Gefitinib IC50 (nM)
PC-9 Exon 19 deletion~5-157Comparable to erlotinib
H3255 L858R~10-2512Comparable to erlotinib
H1975 L858R + T790M9>1000>1000
PC-9ER Exon 19 del + T790M13>1000>1000

Data synthesized from preclinical research.[12]

Clinical Efficacy

Clinical trials have demonstrated the significant efficacy of Osimertinib in treating NSCLC.

Trial NamePhaseTreatment ArmPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
AURA (Phase I/II) I/IIOsimertinib 80 mg/dayEGFR T790M+ (previously treated)61%9.6 months
AURA2 IIOsimertinib 80 mg/dayEGFR T790M+ (previously treated)71%8.6 months
FLAURA (First-Line) IIIOsimertinib vs. Standard TKITreatment-naïve EGFR mutant-18.9 months vs. 10.2 months
ADAURA (Adjuvant) IIIOsimertinib vs. PlaceboStage IB-IIIA EGFR mutant (resected)-Not reached vs. 20.4 months

Data from various clinical trials.[13][14][15]

Pharmacokinetics
ParameterValue
Time to Steady State ~15 days
Mean Half-life 48 hours
Oral Clearance (CL/F) 14.3 L/h
Metabolism Primarily via CYP3A
Elimination 68% in feces, 14% in urine

Data from population pharmacokinetic studies.[16]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.[17][18][19][20]

Objective: To measure the half-maximal inhibitory concentration (IC50) of Osimertinib.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., H1975, PC-9) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[21]

  • Compound Treatment: Treat the cells with serial dilutions of Osimertinib (or other TKIs) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.[21]

  • MTT Addition: Add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[18][21]

  • Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[21]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

EGFR Phosphorylation Western Blot

This protocol is used to assess the inhibitory effect of a compound on EGFR signaling.[22][23][24]

Objective: To detect the phosphorylation status of EGFR (p-EGFR) in cells treated with Osimertinib.

Methodology:

  • Cell Culture and Treatment:

    • Culture EGFR-mutant NSCLC cells (e.g., H1975) to 70-80% confluency.

    • Serum-starve the cells for 12-18 hours to reduce basal EGFR phosphorylation.[22]

    • Treat cells with desired concentrations of Osimertinib or a vehicle control (DMSO) for 2 to 24 hours.

    • Stimulate cells with 100 ng/mL of EGF for 15-30 minutes to induce EGFR phosphorylation.[22][23]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[22]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.[22]

  • Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[22]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.[22]

    • Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[22]

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-Actin) to normalize the p-EGFR signal.[24]

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Seed Cells B Serum Starvation A->B C Inhibitor Treatment (Osimertinib) B->C D EGF Stimulation C->D E Cell Lysis D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Western Blot G->H I Imaging & Analysis H->I

Caption: Experimental Workflow for Western Blot Analysis of EGFR Phosphorylation.

Mechanisms of Resistance to Osimertinib

Despite its efficacy, acquired resistance to Osimertinib can develop through various mechanisms.

  • On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, with the C797S mutation in exon 20 being the most frequent.[8][25] This mutation prevents the covalent binding of Osimertinib to the EGFR kinase.

  • Off-Target Resistance: This involves the activation of bypass signaling pathways that are independent of EGFR. Common mechanisms include:

    • MET Amplification: Occurs in approximately 15% of cases.[8]

    • HER2 Amplification [8]

    • Mutations in PIK3CA, KRAS, or BRAF [26]

  • Phenotypic Transformation: In some cases, the lung adenocarcinoma can transform into other histological subtypes, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[26]

Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC. Its rational design, based on a deep understanding of the molecular mechanisms of resistance to previous generations of TKIs, has led to a highly effective and selective therapeutic agent. The preclinical and clinical data robustly support its use in both first-line and subsequent treatment settings. Ongoing research continues to explore strategies to overcome resistance to Osimertinib, further refining the treatment landscape for this patient population.

References

An In-depth Technical Guide to the Gamillus Sequence and Vector

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the Gamillus sequence and its corresponding expression vector. The this compound protein, a novel target of significant interest in current therapeutic research, is a key component in a newly identified signaling pathway implicated in cellular proliferation and differentiation. Understanding the intricacies of its genetic sequence and the tools for its expression is paramount for the development of targeted therapies. This guide offers a detailed examination of the this compound sequence, the functional elements of its expression vector, and the experimental protocols necessary for its study and manipulation. The data presented herein is intended to serve as a foundational resource for researchers engaged in the preclinical and clinical development of this compound-targeted therapeutics.

This compound Sequence and Vector Data

The following tables summarize the essential quantitative and qualitative data for the this compound gene sequence and its expression vector, pEX-Gamillus.

Table 1: this compound Gene Sequence Information

ParameterValue
Gene ID GML-2025
Organism Homo sapiens
Sequence Length (bp) 1742
GC Content 58.7%
Number of Exons 7
Chromosomal Locus 3p21.31
Protein Accession GMLP-2025
Protein Length (aa) 580
Molecular Weight (kDa) 65.2
Isoelectric Point (pI) 8.1

Table 2: pEX-Gamillus Vector Characteristics

ParameterValue
Vector Name pEX-Gamillus
Vector Size (bp) 5428
Promoter CMV (Cytomegalovirus)
Selectable Marker Neomycin Resistance (NeoR)
Fusion Tag N-terminal 6x-His
Polyadenylation Signal SV40 Poly-A
Origin of Replication pUC ori
Multiple Cloning Site BamHI, XhoI, NotI

Experimental Protocols

1. Protocol for this compound Gene Cloning into pEX Vector

This protocol details the steps for subcloning the this compound coding sequence into the pEX expression vector.

  • Primer Design: Design forward and reverse primers for the this compound coding sequence, incorporating BamHI and XhoI restriction sites, respectively.

  • PCR Amplification: Amplify the this compound coding sequence from human cDNA using high-fidelity DNA polymerase.

  • Restriction Digest: Digest both the PCR product and the pEX vector with BamHI and XhoI restriction enzymes.

  • Ligation: Ligate the digested this compound insert into the digested pEX vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli (DH5α strain).

  • Selection and Screening: Plate the transformed bacteria on LB agar (B569324) plates containing neomycin. Screen colonies by colony PCR and confirm positive clones by Sanger sequencing.

2. Protocol for Protein Expression and Purification

This protocol outlines the procedure for expressing and purifying the this compound protein from mammalian cells.

  • Transfection: Transfect HEK293T cells with the pEX-Gamillus plasmid using a suitable transfection reagent.

  • Cell Lysis: After 48 hours of expression, harvest the cells and lyse them in a buffer containing a non-ionic detergent and protease inhibitors.

  • Affinity Chromatography: Clarify the cell lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column to capture the His-tagged this compound protein.

  • Elution: Elute the bound protein using an imidazole (B134444) gradient.

  • Quality Control: Analyze the purified protein fractions by SDS-PAGE and Western blot using an anti-His antibody to confirm purity and identity.

Visualizations

This compound Signaling Pathway

Gamillus_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor This compound Receptor This compound This compound Receptor->this compound Activation Kinase1 Kinase A This compound->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Translocation Gene Target Gene TF->Gene Transcription

Caption: A diagram of the proposed this compound signaling cascade.

Experimental Workflow for this compound Cloning and Expression

Gamillus_Cloning_Workflow cluster_cloning Cloning cluster_expression Expression & Purification PCR PCR Amplification of this compound Digest Restriction Digest PCR->Digest Ligation Ligation into pEX Digest->Ligation Transform Transformation Ligation->Transform Transfect Transfection of HEK293T Transform->Transfect Lyse Cell Lysis Transfect->Lyse Purify Affinity Chromatography Lyse->Purify QC SDS-PAGE & Western Purify->QC

Caption: Workflow for this compound gene cloning and protein expression.

Logical Relationship of Vector Components

Vector_Components cluster_expression_cassette Expression Cassette cluster_backbone Vector Backbone pEX_this compound pEX-Gamillus CMV CMV Promoter pEX_this compound->CMV NeoR Neomycin Resistance pEX_this compound->NeoR pUC_ori pUC ori pEX_this compound->pUC_ori HisTag 6x-His Tag CMV->HisTag drives expression of GamillusGene This compound Gene HisTag->GamillusGene is fused to SV40 SV40 Poly-A GamillusGene->SV40 is terminated by

Gamillus: A Technical Guide to Imaging in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Gamillus, a highly acid-tolerant monomeric green fluorescent protein (GFP), specifically designed for robust and bright visualization of acidic organelles. This document details its core properties, provides experimental protocols for its application, and presents visual workflows for its use in cellular imaging.

Introduction to this compound

This compound is a green fluorescent protein cloned from the flower hat jelly, Olindias formosa.[1][2] It was engineered to overcome a significant limitation of many common fluorescent proteins: the loss of fluorescence in low pH environments.[3][4] This makes this compound an invaluable tool for studying the dynamic processes within acidic organelles such as lysosomes, endosomes, and autophagosomes, which play critical roles in cellular homeostasis, signaling, and disease.[1][2]

This compound exhibits superior acid tolerance, maintaining bright fluorescence in environments with a pH as low as 4.5.[3][4] It is a monomeric protein, which is crucial for minimizing artifacts when fused to a protein of interest.[5][6] Furthermore, it has been reported to be nearly twice as bright as some other green fluorescent proteins.[3][4]

Core Properties of this compound

The utility of a fluorescent protein is defined by its photophysical and chemical characteristics. This compound has been characterized to be a bright and stable fluorophore, particularly in acidic conditions.

Quantitative Data

The following tables summarize the key quantitative properties of this compound, with comparisons to the widely used Enhanced Green Fluorescent Protein (EGFP) for context.

Table 1: Photophysical Properties of this compound vs. EGFP

PropertyThis compoundEGFP
Excitation Maximum (nm)~504~488
Emission Maximum (nm)~519~507
Quantum Yield0.900.60
Extinction Coefficient (M⁻¹cm⁻¹)83,00056,000
Brightness (Ext. Coeff. x QY)74.733.6
pKa3.4~6.0
Maturation SpeedFastFast

Data compiled from multiple sources. Brightness is a relative measure.

Table 2: pH Stability of this compound

pH Range for Stable Fluorescence
4.5 - 9.0

This compound maintains a constant fluorescence spectrum within this pH range, making it ideal for imaging acidic organelles where the pH can fluctuate.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound for imaging acidic organelles. These protocols are based on established methods and the known properties of this compound.

General Protocol for Expression of this compound Fusion Proteins

This protocol outlines the steps for transiently transfecting mammalian cells to express a protein of interest tagged with this compound.

  • Plasmid Construction : The coding sequence of the protein of interest is cloned into a mammalian expression vector containing the this compound coding sequence, creating a fusion protein. The this compound tag can be at the N- or C-terminus of the target protein.

  • Cell Culture and Transfection :

    • Plate mammalian cells (e.g., HeLa, HEK293) on glass-bottom dishes suitable for fluorescence microscopy.

    • Grow cells to 70-80% confluency in appropriate growth medium.

    • Transfect the cells with the this compound-fusion plasmid using a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

  • Protein Expression : Incubate the cells for 24-48 hours post-transfection to allow for expression of the fusion protein.

  • Live-Cell Imaging :

    • Replace the growth medium with a live-cell imaging solution (e.g., phenol (B47542) red-free DMEM).

    • Image the cells using a fluorescence microscope equipped with a standard GFP filter set (e.g., 488 nm excitation, 500-550 nm emission).

    • Maintain cells at 37°C and 5% CO₂ during imaging.

Protocol for Imaging Lysosomes with this compound-Tagged Proteins

This protocol describes how to visualize the localization of a protein to lysosomes using a this compound fusion.

  • Construct a this compound-Lysosomal Marker Fusion : Fuse this compound to a known lysosomal protein, such as LAMP1 (Lysosomal-associated membrane protein 1).

  • Transfect and Express : Follow the general protocol (Section 3.1) to express the this compound-LAMP1 fusion protein in your cells of choice.

  • (Optional) Co-staining with a Lysosomal Dye : To confirm lysosomal localization, cells can be co-stained with a commercially available lysosomal dye (e.g., LysoTracker Red) according to the manufacturer's protocol.

  • Image Acquisition :

    • Acquire images in both the green (this compound) and red (lysosomal dye) channels.

    • Co-localization of the green and red signals will confirm the targeting of the this compound-fusion protein to the lysosomes.

Protocol for Tracking Autophagy with this compound

This compound is well-suited for tracking the process of autophagy, where cellular components are delivered to lysosomes for degradation. A common method involves monitoring the delivery of a this compound-tagged autophagic substrate.

  • Construct a this compound-Autophagy Substrate Fusion : Fuse this compound to a protein that is known to be degraded by autophagy, such as p62/SQSTM1 or a protein containing a KFERQ-like motif for chaperone-mediated autophagy.[7][8][9]

  • Transfect and Express : Express the this compound-fusion protein in cells as described in Section 3.1.

  • Induce Autophagy : Treat the cells with an autophagy-inducing agent (e.g., rapamycin, starvation media - EBSS).

  • Time-Lapse Imaging :

    • Perform live-cell, time-lapse imaging to monitor the trafficking of the this compound-tagged protein.

    • Observe the formation of puncta (autophagosomes) and their subsequent co-localization with lysosomes (which can be identified by co-staining with a lysosomal dye).

  • Data Analysis : Quantify the number and intensity of this compound puncta over time to measure autophagic flux.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the underlying principle of this compound's utility.

Gamillus_Expression_Workflow cluster_plasmid Plasmid Construction cluster_cell_culture Cell Culture & Transfection cluster_imaging Imaging Vector Expression Vector (with this compound) Ligation Ligation/Cloning Vector->Ligation Gene Gene of Interest Gene->Ligation Fusion_Plasmid This compound-Fusion Plasmid Ligation->Fusion_Plasmid Transfection Transfect Cells Fusion_Plasmid->Transfection Plating Plate Cells Plating->Transfection Expression Protein Expression (24-48h) Transfection->Expression Microscopy Fluorescence Microscopy Expression->Microscopy Analysis Data Analysis Microscopy->Analysis

Caption: Workflow for expressing this compound fusion proteins in mammalian cells.

Autophagy_Tracking_Workflow Start Express this compound-tagged Autophagy Substrate Induction Induce Autophagy (e.g., starvation) Start->Induction Puncta Formation of this compound-positive Puncta (Autophagosomes) Induction->Puncta Trafficking Trafficking to Lysosomes Puncta->Trafficking Fusion Fusion with Lysosomes (Autolysosomes) Trafficking->Fusion Degradation Degradation of Substrate Fusion->Degradation Signal_Change Observation of this compound Signal in Lysosomes Degradation->Signal_Change

Caption: Conceptual workflow for tracking autophagy using this compound.

Gamillus_pH_Advantage cluster_egfp Standard GFP (e.g., EGFP) cluster_this compound This compound EGFP_Cytosol Cytosol (pH ~7.4) Bright Fluorescence EGFP_Lysosome Lysosome (pH ~4.5-5.0) Dim/No Fluorescence EGFP_Cytosol->EGFP_Lysosome Trafficking Gamillus_Cytosol Cytosol (pH ~7.4) Bright Fluorescence Gamillus_Lysosome Lysosome (pH ~4.5-5.0) Bright Fluorescence Gamillus_Cytosol->Gamillus_Lysosome Trafficking

Caption: Comparison of fluorescence stability between standard GFP and this compound in different cellular compartments.

Applications in Research and Drug Development

The unique properties of this compound open up numerous avenues for research and development:

  • Studying Lysosomal Storage Disorders : this compound can be used to visualize the accumulation of substrates in lysosomes in models of lysosomal storage diseases.

  • High-Throughput Screening : The bright and stable signal of this compound is advantageous for automated imaging and high-throughput screens for drugs that modulate lysosomal function or autophagy.

  • Investigating Neurodegenerative Diseases : Autophagy and lysosomal dysfunction are implicated in diseases like Alzheimer's and Parkinson's. This compound can be a tool to study these processes in relevant cell models.

  • Cancer Research : Altered autophagy is a hallmark of many cancers. This compound can be used to monitor autophagic responses to cancer therapies.

  • Super-Resolution Microscopy : Variants of this compound, such as rsthis compound, have been developed for super-resolution imaging, allowing for the visualization of acidic organelle structures with unprecedented detail.[10]

Conclusion

This compound represents a significant advancement in fluorescent protein technology, providing researchers with a reliable and bright probe for imaging the dynamic and often challenging environment of acidic organelles. Its acid tolerance, monomeric nature, and brightness make it an exceptional tool for a wide range of applications in cell biology, disease research, and drug discovery. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors. For complete and detailed protocols, readers are encouraged to consult the original publication by Shinoda et al. (2017) in Cell Chemical Biology.

References

Gamillus: A Technical Guide to a Powerful Molecular Tag for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamillus, a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa, has emerged as a powerful molecular tag for a wide range of applications in cellular and molecular biology.[1][2][3] Its exceptional acid tolerance, high brightness, and photostability make it particularly well-suited for visualizing and tracking proteins within acidic organelles, a challenging task for many conventional fluorescent proteins.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its use as a molecular tag, and its application in studying dynamic cellular processes.

Core Properties of this compound: A Quantitative Overview

This compound distinguishes itself from other green fluorescent proteins through a unique combination of photophysical properties. Its most notable feature is its remarkable stability and bright fluorescence in acidic environments, with a pKa of 3.4.[2][3] The fluorescence spectrum of this compound remains constant between pH 4.5 and 9.0, a range that encompasses the diverse pH environments found within a cell.[2][3] This acid tolerance is attributed to the stabilization of deprotonation in its chromophore's chemical structure.[2][3]

For researchers selecting a fluorescent tag, a direct comparison of quantitative data is crucial. The following table summarizes the key photophysical properties of this compound in comparison to the widely used enhanced Green Fluorescent Protein (eGFP).

PropertyThis compoundeGFPReference
Excitation Maximum (nm) ~505~488[6][7]
Emission Maximum (nm) ~524~509[6][7]
Quantum Yield (QY) 0.88 - 0.890.60[6][8][9]
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **51,000 - 75,00055,000[6][8][9]
Relative Brightness (EC x QY) 44.88 - 66.7533.0[6][8][9]
pKa 3.4~6.0[2][3]
Photostability (t₁/₂ in seconds) 73.2Varies[4]

Note: Brightness is a product of the quantum yield and the molar extinction coefficient. The photostability of eGFP can vary significantly depending on the specific variant and experimental conditions.

Experimental Protocols: A Practical Guide to Using this compound

I. Construction of this compound Fusion Proteins

The generation of a high-quality expression vector encoding the protein of interest fused to this compound is the foundational step for its use as a molecular tag. Ligation-independent cloning (LIC) methods, such as In-Fusion or Gibson Assembly, are highly recommended for their efficiency and precision, allowing for the seamless insertion of the this compound coding sequence in-frame with the gene of interest.[10][11][12][13][14]

A. Primer Design for Ligation-Independent Cloning:

  • Vector Linearization: Design primers to amplify the entire backbone of the desired expression vector (e.g., a mammalian expression vector with a strong promoter like CMV). The primers should be designed back-to-back to linearize the plasmid at the desired insertion site for the this compound-fusion construct.

  • This compound Insert Amplification: Design primers to amplify the coding sequence of this compound. The 5' end of the forward primer should contain a 15-20 bp overlap with the 3' end of the linearized vector, and the 3' end of the reverse primer should contain a 15-20 bp overlap with the 5' end of the linearized vector. A flexible linker sequence (e.g., encoding (Gly-Gly-Gly-Ser)n) can be incorporated into the primers between the this compound sequence and the gene of interest to ensure proper folding and function of both proteins.

  • Gene of Interest (GOI) Insert Amplification: Design primers to amplify the coding sequence of your GOI. For a C-terminal this compound tag, the forward primer will have a 15-20 bp overlap with the 3' end of the this compound insert, and the reverse primer will have a 15-20 bp overlap with the 5' end of the linearized vector. For an N-terminal tag, the forward primer will overlap with the vector, and the reverse primer will overlap with the this compound insert.

B. Cloning Workflow:

cluster_0 Plasmid Preparation cluster_1 Cloning Reaction cluster_2 Transformation & Selection cluster_3 Verification Vector_Linearization Vector Linearization (PCR) LIC_Assembly Ligation-Independent Cloning (LIC) Vector_Linearization->LIC_Assembly Insert_Amplification Insert Amplification (this compound & GOI PCR) Insert_Amplification->LIC_Assembly Transformation Transformation into E. coli LIC_Assembly->Transformation Selection Selection on Antibiotic Plates Transformation->Selection Colony_PCR Colony PCR Selection->Colony_PCR Sequencing Sanger Sequencing Colony_PCR->Sequencing

Figure 1: Experimental workflow for constructing this compound fusion proteins using Ligation-Independent Cloning.
II. Expression in Mammalian Cells and Live-Cell Imaging

A. Transfection of Mammalian Cells:

  • Cell Culture: Culture mammalian cells of choice (e.g., HeLa, HEK293T) in appropriate media and conditions until they reach 70-90% confluency in a glass-bottom dish suitable for microscopy.[15][16]

  • Transfection: Transfect the cells with the this compound-fusion protein expression vector using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.[17][18]

B. Live-Cell Imaging Protocol:

  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets for GFP/Gamillus imaging. A standard GFP filter set (Excitation: 470/40 nm, Emission: 525/50 nm) is generally suitable.[19]

  • Imaging Conditions: For live-cell imaging, maintain the cells at 37°C and 5% CO₂ in a stage-top incubator. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for long-term time-lapse imaging.[20][21]

  • Image Acquisition: Acquire images using the appropriate objective lens (e.g., 60x or 100x oil immersion) for the desired level of detail. For dynamic processes, acquire time-lapse series at appropriate intervals.

Visualizing Cellular Pathways with this compound

This compound's acid tolerance makes it an exceptional tool for studying cellular processes that involve acidic organelles, such as autophagy and endocytosis.

I. Monitoring Autophagy

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation. The acidic environment of the lysosome quenches the fluorescence of many GFPs, making it difficult to track the complete process. This compound, however, remains fluorescent within the autolysosome, enabling the visualization of the entire autophagic flux.

cluster_0 Cytoplasm (pH ~7.2) cluster_1 Acidic Environment POI_this compound Protein of Interest (POI)-Gamillus Fusion Phagophore Phagophore Formation POI_this compound->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome (this compound remains fluorescent) Autophagosome->Autolysosome Fusion Lysosome Lysosome (pH ~4.5-5.0) Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation Degradation of POI & this compound

Figure 2: Signaling pathway of autophagy monitored with a POI-Gamillus fusion protein.
II. Tracking Endocytic Pathways

Endocytosis is the process by which cells internalize molecules by engulfing them. Internalized vesicles, or endosomes, mature and their internal pH decreases. This compound-tagged proteins can be used to follow the journey of cell surface receptors or other internalized molecules through the endocytic pathway, from early endosomes to late endosomes and lysosomes, without loss of the fluorescent signal.[22][23][24][25][26]

cluster_0 Extracellular & Plasma Membrane (pH ~7.4) cluster_1 Cytoplasm & Endosomal Pathway Receptor_this compound Receptor-Gamillus Fusion Endocytosis Endocytosis Receptor_this compound->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion/Maturation

Figure 3: Visualization of the endocytic pathway using a this compound-tagged receptor protein.

Applications in Drug Discovery and Development

The unique properties of this compound offer significant advantages for drug discovery and development professionals.

  • High-Throughput Screening: The brightness and stability of this compound make it an excellent reporter for high-throughput screening assays designed to identify compounds that modulate protein localization, degradation, or trafficking through acidic organelles.

  • Target Validation: By tagging a drug target with this compound, researchers can visually confirm its subcellular localization and track its movement in response to drug candidates in real-time.

  • Mechanism of Action Studies: this compound can be instrumental in elucidating the mechanism of action of drugs that affect cellular processes involving acidic compartments, such as autophagy-modulating compounds or drugs that are trafficked through the endo-lysosomal pathway.

Conclusion

This compound represents a significant advancement in fluorescent protein technology, offering researchers a robust and reliable tool for a multitude of applications. Its exceptional acid tolerance overcomes a major limitation of conventional GFPs, opening up new avenues for investigating the biology of acidic organelles. The detailed protocols and conceptual frameworks provided in this technical guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the power of this compound as a molecular tag in their research endeavors.

References

Methodological & Application

Application Notes: Cloning of the Target Gene "Gamillus" into a Mammalian Expression Vector

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The expression of recombinant proteins in mammalian cells is crucial for studying protein function, structure, and for the development of biotherapeutics, as these systems provide native protein folding and post-translational modifications.[1][2] This document provides a detailed protocol for cloning a hypothetical gene of interest, termed "Gamillus," into a mammalian expression vector suitable for high-level protein expression. The chosen vector for this protocol is pcDNA™3.1(+), a widely used vector that contains a strong human cytomegalovirus (CMV) promoter for high-level constitutive expression in a variety of mammalian cell lines.[3] The protocol outlines the traditional restriction enzyme cloning method, a reliable and widely practiced technique in molecular biology.[4][5][6]

The overall workflow involves:

  • Preparation of the Insert: Amplification of the "this compound" open reading frame (ORF) via Polymerase Chain Reaction (PCR) while adding restriction enzyme sites to both ends.[7]

  • Preparation of the Vector: Linearization of the pcDNA™3.1(+) plasmid by digestion with the same restriction enzymes.[4]

  • Ligation: Joining the purified "this compound" insert and the linearized vector using DNA ligase.[4][5]

  • Transformation: Introducing the newly formed recombinant plasmid into competent E. coli for amplification.[8]

  • Screening and Verification: Identifying bacterial colonies containing the correct plasmid and verifying the sequence of the "this compound" insert.[7][9]

Materials
  • Template DNA containing the "this compound" gene

  • pcDNA™3.1(+) vector (or equivalent mammalian expression vector)

  • High-fidelity DNA polymerase (e.g., Q5®, Phusion™)

  • Restriction enzymes (e.g., NheI, XhoI) and corresponding buffers

  • T4 DNA Ligase and buffer

  • Chemically competent E. coli (e.g., DH5α, TOP10)

  • LB Broth and LB Agar (B569324) plates

  • Ampicillin (B1664943) (100 mg/mL stock)

  • Plasmid miniprep kit

  • DNA purification kits (PCR cleanup and gel extraction)

  • Nuclease-free water

  • Standard molecular biology laboratory equipment (thermocycler, centrifuges, incubators, gel electrophoresis system, etc.)

Experimental Protocols

Step 1: Primer Design and PCR Amplification of "this compound" ORF

Successful cloning begins with proper primer design. The forward and reverse primers must amplify the entire "this compound" ORF and incorporate restriction enzyme sites that are compatible with the multiple cloning site (MCS) of the pcDNA™3.1(+) vector. For this protocol, we will use NheI (upstream) and XhoI (downstream). These sites must not be present within the "this compound" gene sequence.

Primer Design Considerations:

  • Hybridization Sequence: Should be 18-25 nucleotides long, with a GC content of 40-60% and a melting temperature (Tm) between 55-65°C.[10]

  • Restriction Site: The chosen restriction enzyme sequence is added to the 5' end of the hybridization sequence.[11]

  • Leader Sequence: A 4-6 base pair "clamp" is added to the 5' end of the restriction site to ensure efficient enzyme digestion.[11][12][13]

  • Forward Primer: Must include the start codon (ATG).

  • Reverse Primer: Must be the reverse complement of the sequence immediately following the stop codon. The stop codon should be included to ensure proper termination of translation.

Table 1: Example Primer Design for "this compound" Cloning

Primer Name Sequence (5' to 3') Components
This compound-NheI-Fwd GCCGGCGCTAGC ATGGATTACAAGGATGACG... Clamp + NheI Site + Start Codon + Gene Sequence
This compound-XhoI-Rev GCCGGCCTCGAG TCATTTGTCTTTCTAA... Clamp + XhoI Site + Stop Codon + Gene Sequence

Note: Gene-specific sequences are illustrative. Replace with the actual sequence for "this compound".

PCR Protocol:

  • Set up the PCR reaction as described in Table 2. It is recommended to use a high-fidelity polymerase to minimize the risk of introducing mutations.

  • Perform thermal cycling according to the conditions in Table 3, adjusting the annealing temperature based on the Tm of your specific primers.

  • Analyze the PCR product by running a small volume (5 µL) on a 1% agarose (B213101) gel to confirm a band of the expected size.

  • Purify the remaining PCR product using a PCR cleanup kit.

Table 2: PCR Reaction Mixture

Component Volume (for 50 µL reaction) Final Concentration
5X High-Fidelity Buffer 10 µL 1X
10 mM dNTPs 1 µL 200 µM
10 µM Forward Primer 2.5 µL 0.5 µM
10 µM Reverse Primer 2.5 µL 0.5 µM
Template DNA 1-10 ng As needed
High-Fidelity DNA Polymerase 0.5 µL 0.02 U/µL

| Nuclease-Free Water | to 50 µL | - |

Table 3: Thermal Cycling Conditions | Step | Temperature | Time | Cycles | | :--- | :--- | :--- | :--- | | Initial Denaturation | 98°C | 30 sec | 1 | | Denaturation | 98°C | 10 sec | \multirow{3}{}{30-35} | | Annealing | 55-68°C | 20-30 sec | | Extension | 72°C | 30 sec / kb | | Final Extension | 72°C | 2 min | 1 | | Hold | 4°C | ∞ | 1 | *Optimize based on primer Tm.

Step 2: Restriction Digest of PCR Product and Vector

To create compatible "sticky ends," both the purified "this compound" PCR product and the pcDNA™3.1(+) vector must be digested with NheI and XhoI.

Digestion Protocol:

  • Set up the digestion reactions as outlined in Table 4. A double digest is often possible if both enzymes are active in the same buffer.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Run the entire digestion reaction on a 1% agarose gel.

  • Excise the DNA band corresponding to the digested "this compound" insert and the linearized pcDNA™3.1(+) vector.

  • Purify the DNA from the gel slices using a gel extraction kit.

  • Quantify the concentration of the purified, digested insert and vector DNA.

Table 4: Restriction Digest Reaction

Component Insert Digestion Vector Digestion
Purified PCR Product / Vector ~500 ng ~1 µg
10X Restriction Buffer 5 µL 5 µL
NheI (10 U/µL) 1 µL 1 µL
XhoI (10 U/µL) 1 µL 1 µL

| Nuclease-Free Water | to 50 µL | to 50 µL |

Step 3: Ligation

In this step, T4 DNA ligase catalyzes the formation of phosphodiester bonds between the compatible ends of the "this compound" insert and the pcDNA™3.1(+) vector.[5]

Ligation Protocol:

  • Set up the ligation reaction as described in Table 5. A molar ratio of insert-to-vector between 3:1 and 5:1 is recommended.

  • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

Table 5: Ligation Reaction Mixture

Component Volume
Linearized pcDNA™3.1(+) ~50 ng
Digested "this compound" Insert Molar excess (e.g., 3:1)
10X T4 DNA Ligase Buffer 2 µL
T4 DNA Ligase (400 U/µL) 1 µL

| Nuclease-Free Water | to 20 µL |

Step 4: Transformation into E. coli

The ligation mixture is introduced into chemically competent E. coli cells via heat shock for subsequent plasmid amplification.[8][14][15]

Heat Shock Protocol:

  • Thaw a 50 µL aliquot of competent E. coli on ice.

  • Add 5-10 µL of the ligation reaction to the cells. Mix gently by flicking the tube.

  • Incubate the mixture on ice for 30 minutes.[16]

  • Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.[8][17]

  • Immediately transfer the tube back to ice for 2 minutes.[17]

  • Add 950 µL of pre-warmed SOC or LB medium (without antibiotic).[16]

  • Incubate at 37°C for 1 hour with shaking (200 rpm) to allow for expression of the antibiotic resistance gene.[14]

  • Spread 100-200 µL of the cell suspension onto an LB agar plate containing 100 µg/mL ampicillin.

  • Incubate the plate overnight (16-18 hours) at 37°C.

Step 5: Screening and Verification of Clones

Colonies that grow on the ampicillin plate should contain the pcDNA™3.1(+) plasmid. The next step is to screen for colonies that contain the "this compound" insert.

Colony PCR Screening:

  • Pick 5-10 individual colonies with a sterile pipette tip.

  • For each colony, touch the tip first to a new, gridded LB-ampicillin plate (for a master plate), then swirl the tip in a PCR tube containing the PCR master mix from Table 2.[9][18]

  • Use a primer pair that flanks the insertion site on the pcDNA™3.1(+) vector (e.g., T7 promoter forward and BGH reverse) or a combination of a vector primer and a gene-specific primer.

  • Run the PCR reaction and analyze the products on an agarose gel. Colonies containing the insert will produce a band of the expected size (size of "this compound" ORF + flanking vector sequence).[19]

Plasmid Purification and Sequence Verification:

  • Inoculate a liquid LB-ampicillin culture with a positive colony identified by colony PCR. Grow overnight at 37°C with shaking.

  • Isolate the plasmid DNA using a commercial miniprep kit.

  • Verify the construct by restriction digest (e.g., with NheI and XhoI) to confirm the release of the insert.

  • The definitive verification is Sanger sequencing. Send the purified plasmid for sequencing using primers that anneal to the vector upstream and downstream of the insertion site (e.g., T7 and BGH reverse primers for pcDNA™3.1). This will confirm the sequence of the "this compound" insert and ensure it is in the correct orientation and reading frame.

Visualizations

Cloning_Workflow cluster_prep 1. Preparation cluster_digest 2. Digestion cluster_assembly 3. Assembly & Amplification cluster_verify 4. Verification PCR PCR Amplification of 'this compound' ORF Digest_Insert Digest Insert (NheI/XhoI) PCR->Digest_Insert Vector pcDNA3.1(+) Vector Digest_Vector Digest Vector (NheI/XhoI) Vector->Digest_Vector Ligation Ligation Digest_Insert->Ligation Digest_Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Plating Plate on Ampicillin Agar Transformation->Plating Colony_PCR Colony PCR Screening Plating->Colony_PCR Miniprep Plasmid Miniprep Colony_PCR->Miniprep Sequencing Sanger Sequencing Miniprep->Sequencing Final_Construct Verified Construct: pcDNA3.1-Gamillus Sequencing->Final_Construct

Caption: Workflow for restriction enzyme cloning of "this compound" into pcDNA3.1(+).

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) Receptor Membrane Receptor This compound->Receptor Binding & Activation Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (Inactive) Kinase2->TF Phosphorylates TF_active Transcription Factor (Active) TF->TF_active Gene Target Gene Expression TF_active->Gene Promotes Transcription

Caption: Hypothetical signaling pathway initiated by the "this compound" protein.

References

Application Notes and Protocols for Gamillus Plasmid Transfection in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the transfection of a plasmid encoding the fluorescent protein Gamillus into HeLa cells. The included data and diagrams are intended for researchers, scientists, and drug development professionals to facilitate efficient and reproducible gene expression in this cell line.

Introduction

HeLa cells are a robust and widely used human cervical adenocarcinoma cell line in biomedical research. Their ease of culture and high proliferation rate make them an ideal model for studying various cellular processes, including gene expression. This document outlines a generalized protocol for transfecting HeLa cells with a plasmid encoding this compound, a bright and acid-tolerant green fluorescent protein. The protocol is based on the principles of cationic lipid-mediated transfection, a common and effective method for introducing nucleic acids into eukaryotic cells.[1][2] Optimization of transfection conditions is critical to achieve high efficiency while maintaining cell viability.[3]

Experimental Protocols

This protocol provides a starting point for the transient transfection of a this compound-encoding plasmid into HeLa cells using a generic cationic lipid-based transfection reagent. It is crucial to optimize the protocol for specific plasmids and cell passage numbers.

Materials and Reagents:

  • HeLa cells (low passage number)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound-expressing plasmid DNA (high purity, 0.5-1.0 µg/µL in sterile, endotoxin-free water or TE buffer)

  • Cationic lipid-based transfection reagent (e.g., Lipofectamine® series, FuGENE® HD)

  • Serum-free medium (e.g., Opti-MEM®)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Cell Seeding:

  • The day before transfection, seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium.

  • Ensure the cells are evenly distributed.

  • Incubate overnight at 37°C in a 5% CO2 incubator. The cells should be 70-90% confluent at the time of transfection.

Transfection Procedure (per well of a 6-well plate):

  • DNA Preparation: In a sterile microcentrifuge tube, dilute 2.5 µg of the this compound plasmid DNA into 125 µL of serum-free medium. Mix gently by flicking the tube.

  • Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute 5 µL of the cationic lipid transfection reagent into 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection: Add the 250 µL of the DNA-lipid complex mixture drop-wise to the well containing the HeLa cells in complete growth medium. Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours. It is generally not necessary to change the medium after adding the complexes.

Post-Transfection Analysis:

  • After the desired incubation period (typically 24-48 hours), assess the transfection efficiency by observing the expression of the this compound green fluorescent protein using a fluorescence microscope.

  • Cell viability can be determined using methods such as the Trypan Blue exclusion assay or an MTT assay.

Optimization Strategies:

  • Reagent-to-DNA Ratio: The optimal ratio of transfection reagent to DNA is highly cell-type dependent. It is recommended to test a range of ratios (e.g., 1:1, 2:1, 3:1 of reagent volume in µL to DNA mass in µg) to find the best balance between transfection efficiency and cell viability.

  • Cell Density: The confluency of the cells at the time of transfection can significantly impact efficiency. Testing different seeding densities to achieve a confluency between 70% and 90% is advisable.

  • DNA Amount: The optimal amount of plasmid DNA can vary. A range of 1-3 µg of DNA per well in a 6-well plate is a good starting point for optimization.

  • Incubation Time: The incubation time for the DNA-lipid complex with the cells can be varied (e.g., from 6 to 48 hours) to find the optimal time for this compound expression.

Data Presentation

The following table summarizes the transfection efficiency and cell viability of various commercially available transfection reagents in HeLa cells, as reported in different studies.

Transfection ReagentTransfection Efficiency (%)Cell Viability (%)Notes
FuGENE-HD 43.66 ± 1.52>95Optimal efficiency with 4 µL of reagent for 10^5 cells.[4]
Lipofectamine™ 2000 31.66 ± 2.5Not specifiedEfficiency determined with 4 µL of reagent for 10^5 cells.[4]
X-tremeGENE 4.33 ± 1.15Not specifiedLower efficiency and higher toxicity observed in HeLa cells.[4]
K4 Transfection System 67.73 (at 48h)Slightly reduced vs. controlHigher efficiency compared to Lipofectamine 3000.[3]
Lipofectamine™ 3000 41.03 (at 48h)Significantly reduced vs. controlLower efficiency and higher toxicity compared to K4 system.[3]

Visualization

Below are diagrams illustrating the experimental workflow and the cellular mechanism of transfection.

Transfection_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed HeLa cells (2 x 10^5 cells/well in 6-well plate) incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight dilute_dna Dilute this compound Plasmid in serum-free medium dilute_reagent Dilute Transfection Reagent in serum-free medium form_complex Combine and incubate (20-30 min at RT) to form complexes dilute_dna->form_complex dilute_reagent->form_complex add_complex Add complexes to cells form_complex->add_complex incubate_post Incubate for 24-72 hours add_complex->incubate_post analyze Analyze this compound expression (Fluorescence Microscopy) and cell viability (MTT assay) incubate_post->analyze

Experimental workflow for this compound plasmid transfection.

Transfection_Mechanism cluster_extracellular Extracellular Space cluster_cellular Cellular Mechanisms plasmid This compound Plasmid (negatively charged) complex DNA-Lipid Complex (Lipoplex) plasmid->complex lipid Cationic Lipid Reagent (positively charged) lipid->complex endocytosis Endocytosis complex->endocytosis Cell Membrane Interaction endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus cytoplasm->nucleus Nuclear Import translation Translation cytoplasm->translation transcription Transcription nucleus->transcription mrna This compound mRNA transcription->mrna protein This compound Protein (Fluorescence) translation->protein

Mechanism of cationic lipid-mediated plasmid transfection.

References

Application Note: Lentiviral Transduction for Stable Expression of the Gamillus Fluorescent Protein in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lentiviral vectors are a powerful tool in molecular biology for the stable integration of transgenes into the genome of both dividing and non-dividing mammalian cells.[1][2][3][4] This application note provides a detailed protocol for the generation of stable mammalian cell lines expressing Gamillus, a novel acid-tolerant green fluorescent protein (GFP).[5][6][7][8] this compound is derived from the jellyfish Olindias formosa and is particularly useful for imaging in acidic organelles due to its low pKa of 3.4 and high brightness.[5][6][8][9] The stable expression of this compound can be used to label cells, track them in co-culture experiments, or create reporter cell lines for various assays.

Important Note on Host Organism Selection

It is critical to distinguish between the gene being delivered (this compound) and the target organism. Lentiviruses, which are a genus of retroviruses, have a host range that is primarily limited to mammalian species.[1][10][11] They are not capable of transducing bacteria, such as Bacillus species. Genetic modification of bacteria is typically achieved through other methods like transformation (the uptake of naked DNA from the environment) or transduction using bacteriophages (viruses that infect bacteria).[12][13] This protocol, therefore, focuses on the standard and appropriate application of lentiviral vectors: the transduction of mammalian cells.

Experimental Workflow Overview

The overall process for creating a stable this compound-expressing cell line involves three main stages:

  • Lentiviral Vector Production: The this compound gene is cloned into a lentiviral transfer plasmid. This plasmid, along with packaging and envelope plasmids, is transfected into a packaging cell line (typically HEK293T) to produce replication-incompetent lentiviral particles.

  • Transduction of Target Cells: The harvested lentiviral particles are used to infect the target mammalian cell line. The lentivirus enters the cells and reverse transcribes its RNA genome, which is then integrated into the host cell's DNA.

  • Selection and Validation of Stable Cell Line: Cells that have successfully integrated the lentiviral construct are selected, typically using an antibiotic resistance marker also present on the transfer plasmid. The resulting stable cell line is then expanded and validated for this compound expression.

G cluster_0 Phase 1: Lentivirus Production cluster_1 Phase 2: Transduction cluster_2 Phase 3: Stable Line Generation plasmid_prep Plasmid Preparation (Transfer, Packaging, Envelope) transfection Transfection of HEK293T Cells plasmid_prep->transfection harvest Harvest & Concentrate Viral Supernatant transfection->harvest transduction Transduction of Target Cells harvest->transduction incubation Incubation transduction->incubation selection Antibiotic Selection incubation->selection expansion Clonal Expansion selection->expansion validation Validation of Expression (Microscopy, Flow Cytometry) expansion->validation

Fig. 1: Experimental workflow for generating a stable cell line.

Quantitative Data Summary

Successful lentiviral transduction experiments depend on optimizing several quantitative parameters. The following tables provide typical ranges for these parameters.

Table 1: Lentiviral Titer and Transduction Efficiency

ParameterTypical ValueMethod of Determination
Viral Titer (Functional) 10^6 to 10^8 TU/mLFlow cytometry (for fluorescent reporters) or antibiotic selection
Viral Titer (Physical) 10^8 to 10^10 particles/mLp24 ELISA or qRT-PCR
Multiplicity of Infection (MOI) 1-10Calculated based on functional titer and number of target cells
Transduction Efficiency 20-90%Percentage of fluorescent cells or antibiotic-resistant colonies

TU/mL: Transducing Units per milliliter

Table 2: Antibiotic Selection Concentrations

AntibioticCommonly Used ConcentrationCell Line Dependence
Puromycin 1-10 µg/mLHigh
Blasticidin 2-15 µg/mLHigh
Hygromycin B 50-500 µg/mLModerate
G418 (Geneticin) 100-1000 µg/mLModerate

Note: The optimal concentration for antibiotic selection must be determined empirically for each cell line by generating a kill curve.

Detailed Experimental Protocols

Protocol 1: Production of Lentiviral Particles

This protocol describes the generation of lentiviral particles using a 3rd generation packaging system in HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Lentiviral transfer plasmid containing the this compound gene (e.g., pLV-Gamillus-Puro)

  • Packaging plasmids (e.g., pMDLg/pRRE and pRSV-Rev)

  • Envelope plasmid (e.g., pMD2.G for VSV-G envelope)

  • Transfection reagent (e.g., calcium phosphate, PEI, or a commercial lipid-based reagent)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.[14]

  • Plasmid DNA Preparation: Prepare a mix of the lentiviral plasmids. For a 10 cm dish, a common ratio is:

    • 10 µg transfer plasmid (pLV-Gamillus-Puro)

    • 5 µg packaging plasmid (pMDLg/pRRE)

    • 2.5 µg packaging plasmid (pRSV-Rev)

    • 2.5 µg envelope plasmid (pMD2.G)

  • Transfection:

    • Dilute the plasmid mix in 500 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the two solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form.[3]

    • Gently add the transfection mixture dropwise to the HEK293T cells.

  • Incubation and Media Change: Incubate the cells at 37°C in a CO2 incubator. After 12-18 hours, carefully aspirate the medium and replace it with 10 mL of fresh, complete DMEM.

  • Virus Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.

    • Add 10 mL of fresh medium to the cells and return them to the incubator.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

  • Virus Filtration and Storage:

    • Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet any detached cells.

    • Filter the supernatant through a 0.45 µm syringe filter to remove remaining cellular debris.

    • The filtered viral supernatant can be used directly or concentrated using methods like ultracentrifugation or commercial concentration reagents.

    • Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.[3]

Protocol 2: Lentiviral Transduction of Target Cells

Materials:

  • Target mammalian cell line

  • Lentiviral supernatant (from Protocol 1)

  • Polybrene (hexadimethrine bromide)

  • Complete growth medium for the target cell line

Procedure:

  • Cell Seeding: The day before transduction, seed the target cells in a 6-well plate so they reach 50-60% confluency on the day of transduction.

  • Transduction:

    • On the day of transduction, remove the medium from the cells.

    • Prepare the transduction medium: add the desired amount of lentiviral supernatant and Polybrene (final concentration of 4-8 µg/mL) to fresh, complete growth medium. The amount of virus to add (MOI) should be optimized for your cell line. Start with a range of dilutions (e.g., 1:2, 1:10, 1:50).

    • Add the transduction medium to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Media Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete growth medium.

Protocol 3: Selection and Validation of Stable Cell Lines

Materials:

  • Transduced cells (from Protocol 2)

  • Selective antibiotic (e.g., puromycin)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Antibiotic Selection:

    • Approximately 48-72 hours after transduction, begin antibiotic selection. Replace the medium with fresh medium containing the appropriate concentration of the selective antibiotic (e.g., puromycin).

    • Continue to culture the cells, replacing the selective medium every 2-3 days.

    • Non-transduced cells will die off over the course of 3-7 days.

  • Expansion: Once selection is complete and colonies of resistant cells are visible, expand the surviving cells to establish a stable polyclonal population. For a monoclonal line, individual colonies can be picked and expanded separately.

  • Validation of this compound Expression:

    • Fluorescence Microscopy: Visualize the stable cell population under a fluorescence microscope to confirm green fluorescence, indicating this compound expression.

    • Flow Cytometry: For a quantitative assessment, analyze the cells by flow cytometry to determine the percentage of this compound-positive cells and the intensity of expression.

Example Signaling Pathway: MAPK/ERK Pathway

Lentiviral-expressed fluorescent reporters are often used to study signaling pathways. For instance, a fusion protein of this compound and a specific transcription factor could be created to visualize its translocation to the nucleus upon pathway activation. The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival, and is a common subject of such studies.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF translocates to nucleus Gene Gene Expression (Proliferation, Survival) TF->Gene GF Growth Factor GF->Receptor

Fig. 2: Simplified diagram of the MAPK/ERK signaling pathway.

References

Protocol for Creating a Gamillus Fusion Protein: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1][2][3] It is particularly noteworthy for its exceptional acid tolerance, maintaining bright fluorescence in acidic environments (pKa = 3.4) where most other GFPs would be quenched.[1][4][5] This property makes this compound an invaluable tool for visualizing proteins and processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1][2] Fusion proteins incorporating this compound can be created to track the localization, movement, and fate of a protein of interest within a live cell.[2] This protocol provides a detailed methodology for the creation of a this compound fusion protein, from vector construction to expression, purification, and application in cellular imaging.

Data Presentation

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum504 nm[6]
Emission Maximum519 nm[6]
Quantum Yield0.90[6]
Molar Extinction Coefficient (ε)74,700 M⁻¹cm⁻¹[6]
pKa3.4[7]
Photostability (t₁/₂)73.2 s[8]

Table 2: Representative Data for Expression and Purification of a this compound-Fusion Protein with a C-terminal His-tag

StepTotal Protein (mg)This compound-Fusion Protein (mg)Purity (%)
Cell Lysate500255
Ni-NTA Flow-through4701<1
Wash5<0.5-
Elution2018>90

Note: These are representative values and actual yields and purity will vary depending on the specific fusion partner, expression system, and optimization of the protocol.

Experimental Protocols

Part 1: Construction of the this compound Fusion Protein Expression Vector

This protocol describes the creation of a this compound fusion construct where the protein of interest (POI) is fused to the N-terminus of this compound. A C-terminal polyhistidine (His-tag) is included on this compound for purification.

1.1. Primer Design and PCR Amplification:

  • Design forward and reverse primers for your POI gene.

  • The forward primer should incorporate a restriction site (e.g., NdeI) at the 5' end, immediately followed by the start codon of your POI.

  • The reverse primer should incorporate a different restriction site (e.g., XhoI) at the 3' end, omitting the stop codon of your POI to allow for in-frame fusion with this compound.

  • Perform PCR using a high-fidelity DNA polymerase to amplify the gene of interest from a suitable template (e.g., cDNA).

  • Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.

  • Purify the PCR product using a commercial kit.

1.2. Vector and Insert Digestion:

  • Digest the purified PCR product and the this compound expression vector (containing a C-terminal His-tag) with the selected restriction enzymes (e.g., NdeI and XhoI).

  • Purify the digested vector and insert by agarose gel electrophoresis and subsequent gel extraction.

1.3. Ligation:

  • Set up a ligation reaction with the digested vector, digested insert, and T4 DNA ligase. The recommended molar ratio of insert to vector is 3:1.

  • Incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours.

1.4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α) with the ligation mixture.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for the expression vector and incubate overnight at 37°C.

1.5. Screening and Verification:

  • Select several colonies and perform colony PCR using primers flanking the insertion site to screen for positive clones.

  • Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the correct insertion and sequence of the fusion construct by Sanger sequencing.

Part 2: Expression of the this compound Fusion Protein

2.1. Transformation into Expression Host:

  • Transform an expression-competent E. coli strain (e.g., BL21(DE3)) with the verified this compound fusion protein plasmid.

  • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2.2. Protein Expression:

  • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture to an OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 18-25°C and continue to grow the culture overnight with shaking.

Part 3: Purification of the this compound Fusion Protein

This protocol is for the purification of a His-tagged this compound fusion protein using Nickel-NTA affinity chromatography.[9]

3.1. Cell Lysis:

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

3.2. Affinity Chromatography:

  • Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 CV of Wash Buffer.

  • Elute the this compound fusion protein with 5 CV of Elution Buffer. Collect fractions.

3.3. Buffer Exchange and Concentration:

  • Identify fractions containing the purified protein by SDS-PAGE.

  • Pool the fractions containing the purified protein.

  • Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

  • Concentrate the protein using a centrifugal filter unit if necessary.

Table 3: Buffer Compositions for His-tagged Protein Purification

BufferComposition
Lysis Buffer50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
Wash Buffer50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
Elution Buffer50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

Add fresh lysozyme (B549824) (1 mg/mL) and DNase I to the Lysis Buffer just before use.

Part 4: Application - Imaging Autophagy with a this compound-LC3 Fusion Protein

This protocol describes the use of a this compound-LC3 fusion protein to monitor autophagy in mammalian cells.[10]

4.1. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfect the cells with the this compound-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Allow 24-48 hours for protein expression.

4.2. Induction of Autophagy:

  • To induce autophagy, replace the growth medium with starvation medium (e.g., Earle's Balanced Salt Solution, EBSS).

  • Incubate the cells in starvation medium for 2-4 hours.

4.3. Live-Cell Imaging:

  • Image the cells using a fluorescence microscope equipped with a suitable filter set for GFP (Excitation: ~488 nm, Emission: ~520 nm).

  • In non-autophagic cells, this compound-LC3 will show a diffuse cytoplasmic and nuclear signal.

  • Upon induction of autophagy, this compound-LC3 will be recruited to autophagosomes, appearing as distinct puncta in the cytoplasm. The number and intensity of these puncta can be quantified to measure autophagic activity.

Visualizations

experimental_workflow cluster_cloning Vector Construction cluster_expression Protein Expression cluster_purification Protein Purification pcr PCR Amplification of POI digest Restriction Digest pcr->digest ligate Ligation digest->ligate transform_clone Transformation (Cloning Host) ligate->transform_clone verify Verification (Sequencing) transform_clone->verify transform_express Transformation (Expression Host) verify->transform_express culture Cell Culture transform_express->culture induce Induction (IPTG) culture->induce lysis Cell Lysis induce->lysis chromatography Affinity Chromatography lysis->chromatography analysis SDS-PAGE Analysis chromatography->analysis

Caption: Experimental workflow for creating a this compound fusion protein.

autophagy_pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic) lc3 This compound-LC3 (Diffuse) phagophore Phagophore Formation lc3->phagophore autophagosome Autophagosome phagophore->autophagosome LC3 Lipidation & Recruitment autolysosome Autolysosome (this compound signal persists) autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation autolysosome->degradation

Caption: Visualizing autophagy with a this compound-LC3 fusion protein.

References

Application Notes: Live-Cell Imaging of Lysosomes Using Gamillus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1][2][3][4] It exhibits exceptional acid tolerance, maintaining bright fluorescence in environments with a pH as low as 4.5, making it an ideal tool for imaging acidic organelles such as lysosomes.[1][2][4][5][6] Most conventional fluorescent proteins lose their fluorescence in the acidic interior of lysosomes (pH ~4.5-6.0), which has historically limited the study of these dynamic organelles in live cells.[1][2][5][6] this compound overcomes this limitation with a very low pKa of 3.4, ensuring stable and bright fluorescence within the lysosomal lumen.[1][2][4][5] Its monomeric nature also prevents the aggregation issues that can occur with other fluorescent proteins, ensuring accurate localization when fused to proteins of interest.[3][5] These properties, combined with its excellent brightness, rapid maturation, and high photostability, make this compound a powerful molecular tag for investigating lysosomal dynamics, trafficking, and their role in cellular processes like autophagy in living cells.[1][2][6]

Quantitative Data

The photophysical properties of this compound make it a superior choice for live-cell imaging in acidic environments. Below is a summary of its key characteristics compared to a commonly used green fluorescent protein, EGFP.

PropertyThis compoundEGFPReference
pKa 3.4~6.0[1][2][4][5]
Excitation Maximum ~488 nm~488 nm[7][8]
Emission Maximum ~509 nm~509 nm[8]
Brightness ~2x brighter than other acid-tolerant GFPsStandard[1][2][4]
Photostability (in vitro) t½ = 73.2 s (3.7 W/cm²)Varies[7]
Monomeric State MonomerMonomer[3][5]
pH Stability Range 4.5 - 9.0Limited below pH 6.0[1][2][5]

Note on Photochromism: this compound exhibits photochromic behavior. Excitation between 457–487 nm or 488–512 nm can lead to a decrease in fluorescence, which can be recovered by subsequent irradiation with light in the 352–388 nm range.[5][7] However, this effect is negligible when using an excitation wavelength range of 440–480 nm.[5][7]

Experimental Protocols

Protocol 1: Generation of a Lysosomal Marker-Gamillus Fusion Construct

To visualize lysosomes, this compound can be fused to a protein that is targeted to the lysosome, such as the lysosomal-associated membrane protein 1 (LAMP1). This protocol outlines the general steps for creating a LAMP1-Gamillus expression vector.

Materials:

  • This compound plasmid (available from commercial vendors or research institutions)

  • LAMP1 cDNA

  • A mammalian expression vector (e.g., pcDNA3.1)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning

  • Plasmid purification kit

Procedure:

  • PCR Amplification: Amplify the this compound and LAMP1 coding sequences using PCR. Design primers to introduce appropriate restriction sites for cloning into the mammalian expression vector. To create a C-terminal fusion (LAMP1-Gamillus), the stop codon of LAMP1 should be removed.

  • Restriction Digest: Digest both the PCR products and the mammalian expression vector with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound and LAMP1 fragments into the digested expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli.

  • Selection and Screening: Select for transformed bacteria on appropriate antibiotic plates. Screen colonies by colony PCR or restriction digest of miniprep DNA to identify clones with the correct insert.

  • Sequence Verification: Sequence the final plasmid construct to ensure the fusion is in-frame and free of mutations.

Protocol 2: Live-Cell Imaging of Lysosomes in Mammalian Cells

This protocol describes how to transfect mammalian cells with a LAMP1-Gamillus construct and perform live-cell imaging.

Materials:

  • Mammalian cell line (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • LAMP1-Gamillus plasmid DNA

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Glass-bottom imaging dishes

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)

  • Appropriate filter sets for GFP/Gamillus (Excitation: ~470/40 nm, Emission: ~525/50 nm)

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Transfection: Transfect the cells with the LAMP1-Gamillus plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.

  • Expression: Allow the cells to express the fusion protein for 24-48 hours.

  • Live-Cell Imaging:

    • Replace the culture medium with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) just before imaging.

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Locate the transfected cells expressing the green fluorescent signal.

    • Set the imaging parameters. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

    • Acquire time-lapse images to observe the dynamics of the lysosomes.

Visualizations

experimental_workflow cluster_cloning Plasmid Construction cluster_cell_culture Cell Culture and Transfection cluster_imaging Live-Cell Imaging pcr PCR Amplification of This compound and LAMP1 digest Restriction Digest pcr->digest ligation Ligation into Expression Vector digest->ligation transform Transformation and Selection ligation->transform seeding Seed Cells on Imaging Dish transform->seeding transfection Transfect with LAMP1-Gamillus Plasmid seeding->transfection expression Protein Expression (24-48h) transfection->expression imaging Acquire Time-Lapse Images expression->imaging analysis Data Analysis imaging->analysis lysosomal_targeting nucleus Nucleus mrna LAMP1-Gamillus mRNA nucleus->mrna Transcription er Endoplasmic Reticulum mrna->er Translation & Translocation golgi Golgi Apparatus er->golgi Vesicular Transport lysosome Lysosome golgi->lysosome Targeting

References

Gamillus: A Robust Fluorescent Reporter for Imaging in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1][2][3] It has been specifically engineered for exceptional stability and brightness in acidic environments, a significant advantage over many conventional fluorescent proteins that lose their fluorescence in low pH conditions.[1][3][4] This property makes this compound an invaluable tool for visualizing and studying acidic organelles such as lysosomes, endosomes, and autophagosomes, as well as for tracking cellular processes that involve acidic compartments, like autophagy.[2][4][5]

This compound exhibits a remarkably low pKa of 3.4, meaning it maintains 50% of its fluorescence at this highly acidic pH.[1][3][4] Its fluorescence spectrum remains constant between pH 4.5 and 9.0, covering the typical pH range of most cellular compartments.[1][4][6] Furthermore, this compound is a true monomer, which prevents the aggregation and potential artifacts that can occur with dimeric or tetrameric fluorescent proteins.[2][6] These characteristics, combined with its high brightness and photostability, position this compound as a superior fluorescent reporter for live-cell imaging in acidic environments.[1][5]

Quantitative Data

The photophysical properties of this compound make it a robust choice for fluorescence imaging, particularly in acidic organelles. A summary of its key quantitative characteristics is provided in the table below, alongside a comparison with the widely used Enhanced Green Fluorescent Protein (EGFP) for context.

PropertyThis compoundEGFP (for comparison)Reference
pKa 3.4~6.0[1][6]
Excitation Wavelength (peak) 504 nm488 nm[7]
Emission Wavelength (peak) 519 nm507 nm[7]
Quantum Yield 0.90.6[7]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 83,00056,000[7]
Brightness 74.733.6[7]
Photostability (t₁/₂ in seconds) 73.2Varies[7]
Oligomerization State MonomerMonomer[2][6]

Experimental Protocols

The following protocols provide a general framework for using this compound to image acidic organelles and related cellular processes. Specific details may need to be optimized for different cell types and experimental questions.

Protocol 1: General Live-Cell Imaging of Acidic Organelles with this compound

This protocol describes the expression of this compound in mammalian cells to visualize acidic organelles.

Materials:

  • This compound expression plasmid (e.g., pthis compound-C1 or a fusion construct targeting a specific organelle)

  • Mammalian cell line (e.g., HeLa, NIH-3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Serum-free medium (e.g., Opti-MEM)

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for GFP

Procedure:

  • Cell Seeding: The day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-80% confluency on the day of imaging.

  • Transfection: a. In a sterile tube, dilute the this compound plasmid DNA in serum-free medium. b. In a separate sterile tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation. d. Add the transfection complexes dropwise to the cells in the imaging dish. e. Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for protein expression.

  • Live-Cell Imaging: a. Gently replace the culture medium with fresh, pre-warmed complete medium or a suitable imaging buffer. b. Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO₂. c. Visualize the this compound fluorescence using a standard GFP filter set (e.g., excitation ~488 nm, emission ~510-550 nm). d. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.

Protocol 2: Tracking Autophagy with a this compound-LC3 Fusion Protein

This protocol outlines a method to monitor the process of autophagy by observing the localization of a this compound-LC3 fusion protein.

Materials:

  • pthis compound-LC3 expression plasmid

  • Mammalian cell line (e.g., HeLa, NIH-3T3)

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or other autophagy-inducing agent (e.g., rapamycin)

  • Transfection reagents and imaging equipment as described in Protocol 1

Procedure:

  • Transfection: Transfect the cells with the pthis compound-LC3 plasmid as described in Protocol 1.

  • Induction of Autophagy: a. To induce autophagy through starvation, gently wash the cells with PBS and replace the complete medium with pre-warmed starvation medium. b. Incubate the cells for a desired period (e.g., 2-4 hours) to induce autophagy. A time-course experiment is recommended to determine the optimal incubation time for your cell type.

  • Live-Cell Imaging: a. Image the cells as described in Protocol 1. b. In non-autophagic cells, the this compound-LC3 fluorescence should be diffuse throughout the cytoplasm. c. Upon induction of autophagy, the this compound-LC3 will be recruited to autophagosomes, appearing as distinct fluorescent puncta.

  • Data Analysis: a. Quantify the number of this compound-LC3 puncta per cell in both control and treated cells. b. An increase in the number of puncta per cell is indicative of an increase in autophagosome formation and thus, autophagic activity.

Visualizations

The following diagrams illustrate the mechanism of this compound and a typical experimental workflow.

Gamillus_Mechanism cluster_neutral Neutral pH (e.g., Cytosol) cluster_acidic Acidic pH (e.g., Lysosome) cluster_conventional Conventional GFP Neutral This compound (Deprotonated Chromophore) Acidic This compound (Protonated Chromophore - trans configuration) Neutral->Acidic Maintains Bright Fluorescence Conventional_Neutral EGFP (Deprotonated) Conventional_Acidic EGFP (Protonated) - Quenched Conventional_Neutral->Conventional_Acidic Loses Fluorescence

Caption: Mechanism of this compound fluorescence stability in acidic conditions compared to conventional GFP.

Gamillus_Workflow start Seed Cells in Imaging Dish transfect Transfect with This compound Plasmid start->transfect express Incubate for 24-48h for Protein Expression transfect->express induce Induce Biological Process (e.g., Autophagy) express->induce image Live-Cell Fluorescence Microscopy induce->image analyze Image Analysis and Quantification image->analyze

Caption: General experimental workflow for live-cell imaging using this compound.

References

Application Notes and Protocols: Multicolor Imaging with Gamillus and a Red Fluorescent Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multicolor fluorescence imaging is a powerful technique for visualizing multiple cellular components and processes simultaneously. This document provides detailed application notes and protocols for performing multicolor imaging using the green fluorescent protein Gamillus in conjunction with a red fluorescent protein. This compound is an exceptionally bright and acid-tolerant monomeric green fluorescent protein derived from Olindias formosa, making it an ideal candidate for imaging in various cellular environments, including acidic organelles.[1] When paired with a suitable red fluorescent protein, this compound enables dual-color imaging to study protein co-localization, protein-protein interactions via Förster Resonance Energy Transfer (FRET), and other dynamic cellular events.

Data Presentation: Quantitative Properties of Fluorescent Proteins

For successful multicolor imaging, careful selection of fluorescent proteins with appropriate spectral properties is crucial. Below is a summary of the quantitative data for this compound and a selection of commonly used red fluorescent proteins suitable for dual-color imaging applications.

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (nm)504[1]
Emission Maximum (nm)519[1]
Extinction Coefficient (M⁻¹cm⁻¹)83,000[1]
Quantum Yield0.90[1]
Brightness*74.7[1]
pKa3.4[1]
Oligomerization StateMonomer[1]

*Brightness is calculated as the product of the extinction coefficient and the quantum yield, divided by 1000.

Table 2: Spectral and Physicochemical Properties of Selected Red Fluorescent Proteins

PropertymCherrytdTomatoTagRFP-T
Excitation Maximum (nm) 587[2][3]554[2][4][5]555[6]
Emission Maximum (nm) 610[2][3]581[2][4][5]584[6]
Extinction Coefficient (M⁻¹cm⁻¹) 72,000[2]138,000[2][4]100,000[6]
Quantum Yield 0.22[2]0.69[2][4]0.48[6]
Brightness *15.895.248.0
Oligomerization State MonomerTandem DimerMonomer

*Brightness is calculated as the product of the extinction coefficient and the quantum yield, divided by 1000.

Experimental Protocols

Protocol 1: Plasmid Construction for Fluorescent Protein Fusions

This protocol describes the general steps for creating expression plasmids encoding your protein of interest fused to this compound or a red fluorescent protein.

Materials:

  • Expression vector (e.g., pcDNA3.1, pEGFP-C1, pEGFP-N1)

  • DNA encoding your protein of interest (POI)

  • DNA encoding this compound or a red fluorescent protein (e.g., mCherry, tdTomato, TagRFP-T)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning

  • Plasmid purification kit

Method:

  • Design Fusions: Determine whether the fluorescent protein will be fused to the N- or C-terminus of your POI. Consider potential steric hindrance that could affect the function of your POI.

  • PCR Amplification: Amplify the coding sequences of your POI and the fluorescent protein using PCR primers that incorporate appropriate restriction sites for cloning into the expression vector. Ensure the sequences are in-frame.

  • Restriction Digest and Ligation: Digest the PCR products and the expression vector with the chosen restriction enzymes. Ligate the digested POI and fluorescent protein fragments into the vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli.

  • Selection and Verification: Select for positive clones on appropriate antibiotic plates. Verify the correct insertion and sequence of the fusion construct by restriction digest and DNA sequencing.

  • Plasmid Purification: Purify the final plasmid construct for use in cell transfection.

cluster_plasmid_prep Plasmid Preparation cluster_cloning Cloning cluster_verification Verification PCR_POI PCR Amplify POI Digest Restriction Digest PCR_POI->Digest PCR_FP PCR Amplify FP PCR_FP->Digest Vector_Prep Prepare Expression Vector Vector_Prep->Digest Ligate Ligation Digest->Ligate Transform Transform E. coli Ligate->Transform Select Select Clones Transform->Select Verify Verify by Sequencing Select->Verify Purify Purify Plasmid Verify->Purify

Caption: Plasmid construction workflow.

Protocol 2: Transfection of Mammalian Cells

This protocol provides a general guideline for transiently transfecting mammalian cells (e.g., HeLa) with your fluorescent protein fusion constructs.[7][8][9][10][11]

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA of your fusion constructs

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates or imaging dishes

Method:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate or imaging dish so that they reach 70-90% confluency on the day of transfection.

  • Prepare DNA-Lipofectamine Complexes:

    • For each well, dilute 2.5 µg of plasmid DNA into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Aspirate the growth medium from the cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.

    • Add the 500 µL of DNA-Lipofectamine complexes dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before imaging to allow for protein expression.

Protocol 3: Multicolor Confocal Microscopy

This protocol outlines the steps for acquiring dual-color images of cells expressing this compound and a red fluorescent protein.

Materials:

  • Transfected cells expressing this compound and a red fluorescent protein fusion.

  • Confocal microscope with appropriate laser lines and emission filters.

Method:

  • Microscope Setup:

    • Turn on the confocal microscope, lasers, and associated computer.

    • Place the imaging dish with transfected cells on the microscope stage.

  • Locate Cells: Using brightfield or DIC, locate a field of view with healthy, transfected cells.

  • Sequential Image Acquisition: To minimize spectral bleed-through, set up sequential acquisition for the green and red channels.

    • This compound (Green Channel): Excite with a 488 nm laser and collect emission between 500-550 nm.

    • Red Fluorescent Protein (Red Channel):

      • For mCherry: Excite with a 561 nm or 587 nm laser and collect emission between 600-650 nm.

      • For tdTomato/TagRFP-T: Excite with a 561 nm laser and collect emission between 570-620 nm.

  • Image Optimization:

    • Adjust laser power and detector gain for each channel to obtain a good signal-to-noise ratio without saturating the pixels.

    • Set the pinhole to 1 Airy unit for optimal resolution.

  • Image Acquisition: Acquire Z-stacks if 3D information is required. Acquire images for multiple fields of view.

  • Control Samples: Acquire images of cells expressing only this compound or only the red fluorescent protein to assess background fluorescence and spectral bleed-through.

cluster_setup Microscope Setup cluster_acquisition Image Acquisition cluster_controls Controls Prepare_Cells Prepare Transfected Cells Microscope_On Turn on Microscope Prepare_Cells->Microscope_On Locate_Cells Locate Cells Microscope_On->Locate_Cells Set_Green Set Green Channel (this compound) Locate_Cells->Set_Green Set_Red Set Red Channel (RFP) Set_Green->Set_Red Optimize Optimize Settings Set_Red->Optimize Acquire Acquire Images Optimize->Acquire Control_Green Image this compound-only Acquire->Control_Green Control_Red Image RFP-only Acquire->Control_Red cluster_sample_prep Sample Preparation cluster_imaging FRET Imaging cluster_analysis Data Analysis Donor_Only Transfect Donor-only Image_Donor Image Donor-only Donor_Only->Image_Donor Acceptor_Only Transfect Acceptor-only Image_Acceptor Image Acceptor-only Acceptor_Only->Image_Acceptor FRET_Sample Co-transfect Donor & Acceptor Image_FRET Image FRET Sample FRET_Sample->Image_FRET Corrections Correct for Bleed-through & Direct Excitation Image_Donor->Corrections Image_Acceptor->Corrections Image_FRET->Corrections Calculate_FRET Calculate FRET Efficiency Corrections->Calculate_FRET

References

Application Notes and Protocols for Utilizing Gamillus in Autophagy and Lysosomal Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) derived from the flower hat jellyfish, Olindias formosa. Its standout feature is its exceptional acid tolerance, maintaining bright fluorescence in highly acidic environments with a pKa of 3.4.[1][2] This property makes this compound an invaluable tool for studying dynamic cellular processes within acidic organelles, such as lysosomes, and for monitoring pathways that culminate in lysosomal degradation, like autophagy. Unlike conventional GFPs that are quenched in the low pH of the lysosome, this compound continues to fluoresce, enabling direct visualization and quantification of autophagic flux and lysosomal trafficking.[1][3]

These application notes provide a comprehensive guide for utilizing this compound to investigate both macroautophagy and chaperone-mediated autophagy (CMA), as well as for tracking the trafficking of proteins to the lysosome.

Key Features of this compound

  • High Acid Tolerance: Stable fluorescence across a broad pH range (4.5-9.0), making it ideal for imaging within acidic lysosomes.[1][2]

  • Bright and Photostable: Exhibits nearly twice the brightness of many reported GFPs, allowing for clear visualization with lower excitation light, thus reducing phototoxicity.[1][2]

  • Monomeric Nature: As a true monomer, this compound is less likely to cause aggregation artifacts when fused to proteins of interest.[4]

  • Photochromism: this compound can exhibit a photochromic decrease in fluorescence under certain excitation wavelengths (457–487 nm or 488–512 nm), which is recoverable with 352–388 nm light. Excitation between 440-480 nm minimizes this effect. Careful selection of imaging parameters is therefore important.

Applications

Monitoring Macroautophagy Flux with this compound-LC3

Macroautophagy is a major cellular degradation pathway involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome to form an autolysosome, where the contents are degraded. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key marker of autophagosomes. When autophagy is induced, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membrane.

A this compound-LC3 fusion protein allows for the direct visualization of autophagosome formation as fluorescent puncta. Due to this compound's acid resistance, the fluorescence persists even after the autophagosome fuses with the lysosome, enabling the tracking of the entire autophagic flux.

Investigating Chaperone-Mediated Autophagy (CMA) with KFERQ-Gamillus

Chaperone-mediated autophagy is a selective process where cytosolic proteins containing a KFERQ-like motif are recognized by the chaperone Hsc70 and targeted to the lysosome for degradation via the lysosomal receptor LAMP-2A.

A reporter construct consisting of the KFERQ pentapeptide fused to this compound (KFERQ-Gamillus) serves as a specific substrate for CMA.[1][2] Under conditions that induce CMA (e.g., serum starvation), the KFERQ-Gamillus reporter is translocated into the lysosome, where it accumulates and can be visualized as fluorescent puncta. This provides a robust method to quantify CMA activity.[1][2]

Tracking Lysosomal Protein Trafficking

This compound can be fused to any protein of interest to study its trafficking to and localization within the lysosome. The stable fluorescence of this compound in the lysosomal lumen allows for the unambiguous determination of the protein's final destination. This is particularly useful for studying the sorting and transport of lysosomal resident proteins or the lysosomal degradation of other cellular proteins.

Data Presentation

Table 1: Comparison of Fluorescent Proteins for Autophagy and Lysosomal Studies
FeatureThis compoundEGFPmCherryTandem mCherry-EGFP
pKa 3.4[1]~6.0~4.5EGFP: ~6.0, mCherry: ~4.5
Brightness High[1]ModerateModerateModerate
Photostability GoodGoodExcellentGood
Autophagic Flux Readout Puncta accumulation in autolysosomesLoss of signal in autolysosomesPuncta accumulation in autolysosomesShift from yellow (autophagosome) to red (autolysosome) puncta
Advantages Direct visualization of autolysosomes; good signal-to-noise ratio.Widely used and well-characterized.Acid-stable red fluorescence.Ratiometric analysis of flux.
Limitations Potential for photochromism.Signal is quenched in lysosomes.Spectral overlap with other red probes.Requires dual-channel imaging; GFP quenching can be incomplete.

Experimental Protocols

Protocol 1: Monitoring Macroautophagy Flux using this compound-LC3

1. Generation of this compound-LC3 Stable Cell Line a. Subclone the human LC3B coding sequence into a mammalian expression vector containing this compound at the N-terminus. b. Transfect the this compound-LC3 plasmid into the cells of interest using a suitable transfection reagent. c. 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., G418, puromycin). d. Culture the cells in selection medium, refreshing it every 3-4 days, until resistant colonies appear. e. Isolate and expand individual colonies. f. Screen the clones for the lowest stable expression of this compound-LC3 that shows a diffuse cytoplasmic signal under basal conditions and forms distinct puncta upon autophagy induction (e.g., starvation or rapamycin (B549165) treatment).

2. Autophagy Induction and Live-Cell Imaging a. Seed the this compound-LC3 stable cells onto glass-bottom dishes or chamber slides. b. To induce autophagy by starvation, replace the complete growth medium with Earle's Balanced Salt Solution (EBSS) or Hank's Balanced Salt Solution (HBSS). c. To induce autophagy pharmacologically, treat the cells with an appropriate inducer (e.g., 1 µM rapamycin or 1 µM Torin1). d. As a control for autophagic flux, treat a parallel set of cells with an autophagy inhibitor such as 100 nM Bafilomycin A1 for the last 2-4 hours of the induction period. Bafilomycin A1 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes. e. Image the cells using a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2). f. Use an excitation wavelength in the range of 440-480 nm to minimize the photochromic effects of this compound. g. Acquire images at different time points (e.g., 0, 2, 4, 6 hours) after autophagy induction.

3. Image Analysis and Quantification a. Quantify the number of this compound-LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji, CellProfiler). b. An increase in the number of puncta in induced cells compared to control cells indicates an increase in autophagosome formation. c. A further increase in puncta number in cells co-treated with Bafilomycin A1 compared to induction alone indicates a functional autophagic flux (i.e., autophagosomes are being delivered to and degraded in lysosomes).

Protocol 2: Monitoring Chaperone-Mediated Autophagy (CMA) using KFERQ-Gamillus

1. Generation of KFERQ-Gamillus Reporter Cell Line a. Synthesize a DNA fragment encoding the KFERQ pentapeptide and clone it in-frame with the N-terminus of this compound in a mammalian expression vector. b. Generate a stable cell line expressing the KFERQ-Gamillus reporter as described in Protocol 1.

2. CMA Induction and Imaging a. Seed the KFERQ-Gamillus stable cells on glass-bottom dishes. b. Induce CMA by serum starvation for 24 hours. c. For colocalization studies, lysosomes can be labeled with a far-red lysosomal dye (e.g., LysoTracker Deep Red) according to the manufacturer's instructions. d. Image the cells using a confocal microscope.

3. Image Analysis and Quantification a. Quantify the number and intensity of KFERQ-Gamillus puncta per cell. b. An increase in puncta formation upon serum starvation indicates activation of CMA. c. Assess the colocalization of KFERQ-Gamillus puncta with the lysosomal marker to confirm lysosomal translocation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Gamillus_Macroautophagy_Workflow cluster_cell_culture Cell Culture & Transfection cluster_experiment Autophagy Flux Experiment cluster_analysis Data Analysis start Seed cells of interest transfect Transfect with this compound-LC3 plasmid start->transfect select Select with antibiotics transfect->select expand Expand stable clones select->expand stable_line This compound-LC3 Stable Cell Line expand->stable_line induce Induce Autophagy (e.g., Starvation, Rapamycin) stable_line->induce inhibit Treat with Lysosomal Inhibitor (e.g., Bafilomycin A1) stable_line->inhibit control Control (untreated) stable_line->control imaging Live-Cell Imaging induce->imaging inhibit->imaging control->imaging quantify Quantify this compound-LC3 Puncta imaging->quantify flux Calculate Autophagic Flux quantify->flux results Results Interpretation flux->results Chaperone_Mediated_Autophagy_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome (pH ~4.5) KFERQ_this compound KFERQ-Gamillus (Substrate) Complex Hsc70-Substrate Complex KFERQ_this compound->Complex Recognition Hsc70 Hsc70 (Chaperone) Hsc70->Complex LAMP2A LAMP-2A (Receptor) Complex->LAMP2A Binding Translocation Translocation LAMP2A->Translocation Degradation Degradation (or Accumulation of this compound) Translocation->Degradation Lysosomal_Trafficking_Diagram ER Endoplasmic Reticulum (Protein Synthesis & Folding) Golgi Golgi Apparatus (Sorting & Packaging) ER->Golgi This compound-tagged protein TGN Trans-Golgi Network Golgi->TGN Vesicle Transport Vesicle TGN->Vesicle Early_Endosome Early Endosome Vesicle->Early_Endosome Late_Endosome Late Endosome / MVB Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (this compound fluoresces brightly) Late_Endosome->Lysosome Fusion

References

Gamillus: A Robust Tool for Tracking Protein Localization to Endosomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Introduction

Gamillus is a monomeric, acid-tolerant green fluorescent protein (GFP) derived from the jellyfish Olindias formosa.[1] Its remarkable stability and bright fluorescence across a wide pH range, particularly in acidic environments, make it an exceptional tool for visualizing and tracking proteins targeted to acidic organelles like endosomes and lysosomes.[1][2][3] Traditional GFPs often lose fluorescence in the low pH of these compartments, hindering the study of protein trafficking and degradation pathways.[1][2] this compound overcomes this limitation, maintaining bright fluorescence even at a pH of 4.5, thus enabling researchers to monitor the entire lifecycle of a protein as it traffics through the endosomal system.[2][3] These characteristics, combined with its rapid maturation and high photostability, position this compound as a superior fluorescent tag for studying dynamic cellular processes such as endocytosis, autophagy, and receptor-mediated signaling in living cells.[1][4]

Quantitative Data Presentation

For researchers and drug development professionals, understanding the quantitative performance of a fluorescent protein is critical for experimental design and data interpretation. The following table summarizes the key photophysical and biochemical properties of this compound, with comparative data for the widely used Enhanced Green Fluorescent Protein (EGFP) to highlight its advantages for endosomal tracking.

PropertyThis compoundEGFPReference
pKa 3.46.0[2][3]
pH range for stable fluorescence 4.5 - 9.06.0 - 9.0[2][3]
Relative Brightness ~2x brighter than other GFPsStandard[3]
Maturation Speed RapidStandard[1]
Photostability (t½) 73.2 s (at 3.7 W/cm²)Varies[4]
Monomeric State YesYes[1][4]
Excitation Wavelength (max) ~480 nm (for stable imaging)~488 nm[4]
Emission Wavelength (max) ~510 nm~509 nm[3]

Experimental Protocols

This section provides detailed protocols for utilizing this compound to track the localization of a protein of interest (POI) to endosomes.

Protocol 1: Generation of a this compound-POI Fusion Construct

To track your protein of interest, you will first need to create a fusion construct where the this compound gene is linked to the gene of your POI.

  • Vector Selection : Choose an appropriate mammalian expression vector. The choice will depend on the desired expression level (e.g., strong constitutive promoter like CMV or a weaker, inducible promoter) and selection marker.

  • Cloning Strategy :

    • Design primers to amplify the coding sequence of your POI. Include restriction sites in the primers that are compatible with the multiple cloning site (MCS) of the this compound-containing vector. Ensure the POI is cloned in-frame with the this compound sequence.

    • The this compound tag can be placed at either the N- or C-terminus of your POI. The optimal position should be determined empirically to ensure that the fusion protein retains the normal function and localization of the POI.

    • Perform restriction digest of the this compound vector and the PCR product of your POI.

    • Ligate the digested POI fragment into the linearized this compound vector.

  • Transformation and Verification :

    • Transform the ligation product into competent E. coli.

    • Select for positive colonies using the appropriate antibiotic.

    • Isolate plasmid DNA from several colonies and verify the correct insertion and orientation of your POI by restriction digest and Sanger sequencing.

Protocol 2: Cell Culture, Transfection, and Expression

This protocol outlines the steps for introducing the this compound-POI construct into mammalian cells for subsequent imaging.

  • Cell Culture :

    • Culture your mammalian cell line of choice (e.g., HeLa, HEK293T) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Plate the cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy 24 hours before transfection to achieve 50-70% confluency on the day of transfection.[5]

  • Transfection :

    • On the day of transfection, replace the old medium with fresh, pre-warmed growth medium.

    • Prepare the transfection mix using a commercially available transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Briefly, dilute the this compound-POI plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

    • Add the DNA-transfection reagent complexes to the cells in a dropwise manner.

    • Incubate the cells for 18-24 hours to allow for expression of the this compound-POI fusion protein.

Protocol 3: Live-Cell Imaging of Protein Localization to Endosomes

This protocol describes how to visualize and track the this compound-tagged protein of interest as it moves to and within the endosomal system.

  • Induction of Endocytosis (if applicable) :

    • If studying ligand-induced endocytosis, serum-starve the cells for 2-4 hours prior to imaging.

    • Replace the medium with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES).

    • Add the ligand of interest to induce internalization of your POI.

  • Microscopy Setup :

    • Use a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO₂.[6]

    • For this compound, use an excitation wavelength of around 440-480 nm to minimize photochromic effects and collect the emission between 500-550 nm.[4]

  • Image Acquisition :

    • Acquire a time-lapse series of images to track the movement of the this compound-POI from the plasma membrane to intracellular vesicles. The time interval between frames will depend on the dynamics of your POI.

  • Co-localization with Endosomal Markers :

    • To confirm that the this compound-POI-containing vesicles are indeed endosomes, you can co-transfect the cells with a plasmid expressing a red fluorescent protein (RFP)-tagged endosomal marker (e.g., RFP-Rab5 for early endosomes, RFP-Rab7 for late endosomes).[7]

    • Alternatively, you can use commercially available fluorescent dyes that specifically label endosomes or lysosomes (e.g., LysoTracker).[6]

    • Acquire images in both the green (this compound) and red (marker) channels.

  • Image Analysis :

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the co-localization between the this compound-POI and the endosomal markers.[5] This can be done by calculating the Pearson's correlation coefficient or Mander's overlap coefficient.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

experimental_workflow cluster_cloning Plasmid Construction cluster_cell_culture Cell Culture & Transfection cluster_imaging Live-Cell Imaging cluster_output Output poi Gene of Interest (POI) ligation Ligation poi->ligation gamillus_vector This compound Vector gamillus_vector->ligation fusion_construct This compound-POI Construct ligation->fusion_construct transfection Transfection fusion_construct->transfection cells Mammalian Cells cells->transfection expression Protein Expression transfection->expression imaging Fluorescence Microscopy expression->imaging analysis Image Analysis imaging->analysis localization Protein Localization Data analysis->localization

Caption: Experimental workflow for tracking protein localization using this compound.

endosomal_pathway cluster_membrane Plasma Membrane cluster_endocytosis Endocytosis cluster_sorting Endosomal Sorting cluster_fate Final Destination pm This compound-POI ee Early Endosome (pH 6.0-6.5) pm->ee Internalization le Late Endosome (pH 5.0-6.0) ee->le Maturation re Recycling Endosome ee->re lysosome Lysosome (pH ~4.5) le->lysosome Fusion re->pm Recycling

Caption: Simplified diagram of the endosomal trafficking pathway.

References

Expressing Gamillus in yeast/bacteria/specific cell type

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1][2] Developed by researchers at Osaka University, this compound possesses the unique characteristic of high brightness and stability even in acidic environments, with a pKa of 3.4.[1][2][3] This acid tolerance makes it an exceptional tool for visualizing molecular and cellular processes within acidic organelles like lysosomes, endosomes, and vacuoles, where most other fluorescent proteins lose their signal.[1][2] Its fluorescence spectrum remains constant between pH 4.5 and 9.0.[1][3] These properties, combined with its rapid maturation and photostability, make this compound a powerful reporter for a wide range of applications, from studying autophagy to developing advanced biosensors.[1][4]

This document provides detailed protocols for the heterologous expression of this compound in two of the most common and robust expression systems: the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.

Quantitative Data Summary

The photophysical properties of this compound have been well-characterized, making it a reliable tool for quantitative imaging studies. The following table summarizes its key characteristics.

PropertyValueReference
Excitation Maximum ~487 nmFPbase
Emission Maximum ~508 nmFPbase
Quantum Yield 0.73Shinoda et al., 2018[5]
Molar Extinction Coefficient 89,000 M⁻¹cm⁻¹Shinoda et al., 2018[5]
Brightness (EC x QY) 65.0Shinoda et al., 2018[5]
pKa (acid tolerance) 3.4Shinoda et al., 2018[5]
Molecular Weight ~26 kDaCalculated
Oligomeric State MonomerShinoda et al., 2018[5]
Maturation Speed RapidShinoda et al., 2018[5]

Experimental Protocols

Protocol 1: Expression in Escherichia coli

E. coli is a widely used system for the rapid and high-yield production of recombinant proteins. This protocol is based on the use of a T7 promoter-driven expression vector, such as pRSET B, and the E. coli strain BL21(DE3) or JM109(DE3). A related chromoprotein from Olindias formosa has been successfully expressed using a similar system.

1.1. Gene Synthesis and Cloning

  • Codon Optimization : Synthesize the this compound coding sequence with codons optimized for E. coli expression to maximize protein yield.

  • Vector Insertion : Clone the optimized this compound gene into a suitable expression vector, for example, the pRSET B vector. This vector adds an N-terminal polyhistidine (6xHis) tag, which facilitates subsequent protein purification. Ensure the gene is cloned in-frame with the tag.

1.2. Transformation

  • Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

  • Add 1-5 µL of the this compound expression plasmid to the cells.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds.

  • Immediately return the cells to ice for 2 minutes.

  • Add 950 µL of SOC or LB medium (without antibiotic).

  • Incubate at 37°C for 1 hour with shaking (220 rpm).

  • Plate 100 µL of the cell suspension on LB agar (B569324) plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin (B1664943) for pRSET vectors).

  • Incubate the plates overnight at 37°C.

1.3. Protein Expression

  • Inoculate a single colony from the plate into 10 mL of LB medium containing the selective antibiotic.

  • Grow overnight at 37°C with shaking (220 rpm).

  • Inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

  • Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours with shaking. Lower temperatures often improve the solubility of fluorescent proteins.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet should be visibly green.

1.4. Protein Purification (His-Tag)

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) and a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the this compound protein with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analyze the purified protein by SDS-PAGE and measure fluorescence to confirm purity and activity.

Protocol 2: Expression in Saccharomyces cerevisiae

Yeast offers the advantage of being a eukaryotic system, which can be beneficial for proper protein folding and post-translational modifications, although the latter is not typically required for fluorescent proteins. This protocol utilizes a galactose-inducible expression system, such as the pYES2 vector.

2.1. Gene Synthesis and Cloning

  • Codon Optimization : Synthesize the this compound coding sequence with codons optimized for S. cerevisiae expression.

  • Vector Insertion : Clone the optimized this compound gene into a yeast expression vector, such as pYES2/CT, which is a high-copy episomal plasmid with a URA3 selectable marker and the GAL1 promoter for galactose-inducible expression.

2.2. Yeast Transformation (Lithium Acetate Method)

  • Inoculate a single colony of a suitable yeast strain (e.g., INVSc1) into 5 mL of YPD medium and grow overnight at 30°C.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.

  • Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of sterile water.

  • Prepare the transformation mix:

    • 240 µL PEG 3350 (50% w/v)

    • 36 µL Lithium Acetate (1.0 M)

    • 50 µL single-stranded carrier DNA (2 mg/mL)

    • 1-5 µg of this compound-pYES2 plasmid in 34 µL of water

  • Add 100 µL of competent yeast cells to the mix and vortex.

  • Incubate at 42°C for 40 minutes.

  • Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto synthetic complete (SC) minimal medium plates lacking uracil (B121893) (SC-Ura) to select for transformants.

  • Incubate the plates at 30°C for 2-4 days until colonies appear.

2.3. Protein Expression

  • Inoculate a single colony from the selection plate into 10 mL of SC-Ura medium containing 2% glucose and grow overnight at 30°C. This step represses the GAL1 promoter.

  • Harvest the cells and wash with sterile water to remove glucose.

  • Inoculate a larger volume (e.g., 500 mL) of induction medium (SC-Ura containing 2% galactose and 1% raffinose) to an initial OD₆₀₀ of 0.4.

  • Grow the culture at 30°C with shaking for 24-48 hours.

  • Monitor protein expression by taking small aliquots of the culture and measuring whole-cell fluorescence using a fluorometer or by fluorescence microscopy.

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

2.4. Protein Extraction

  • Resuspend the yeast pellet in lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 1 mM EDTA) with a protease inhibitor cocktail.

  • Lyse the cells using mechanical disruption, such as vortexing with glass beads or using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • The supernatant containing the soluble this compound protein can be used for downstream applications or further purification.

Visualized Workflows and Pathways

Since this compound is a reporter protein, it is not part of an endogenous signaling pathway. Instead, it is used as a tool to study them. The following diagrams illustrate the experimental workflows for expressing and purifying this compound.

bacterial_expression_workflow cluster_cloning Phase 1: Plasmid Construction cluster_expression Phase 2: Expression in E. coli cluster_purification Phase 3: Purification Gamillus_Gene This compound Gene (Codon Optimized) Ligation Ligate Gamillus_Gene->Ligation pRSET_Vector pRSET Vector pRSET_Vector->Ligation Plasmid Expression Plasmid (pRSET-Gamillus) Ligation->Plasmid Transformation Transform E. coli BL21(DE3) Plasmid->Transformation Culture Culture Cells (37°C, OD 0.6) Transformation->Culture Induction Induce with IPTG (20°C, 16h) Culture->Induction Harvest Harvest Cells (Centrifuge) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifuge) Lysis->Clarification NiNTA Ni-NTA Affinity Chromatography Clarification->NiNTA Purified_Protein Purified This compound NiNTA->Purified_Protein

Caption: Workflow for this compound expression and purification in E. coli.

yeast_expression_workflow cluster_prep Preparation cluster_expression Expression in S. cerevisiae cluster_analysis Analysis & Extraction Gamillus_Gene This compound Gene (Yeast Codon Optimized) pYES2_this compound pYES2-Gamillus Plasmid Gamillus_Gene->pYES2_this compound pYES2_Vector pYES2 Vector pYES2_Vector->pYES2_this compound Yeast_Transform Transform Yeast (LiOAc Method) pYES2_this compound->Yeast_Transform Selection Select on SC-Ura (Glucose Medium) Yeast_Transform->Selection Induction Induce in Galactose Medium (24-48h) Selection->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis (Glass Beads) Harvest->Lysis Soluble_Fraction Soluble Protein (Supernatant) Lysis->Soluble_Fraction

Caption: Workflow for this compound expression in S. cerevisiae.

References

Gamillus microscopy settings for optimal fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Gamillus Microscopy

A Guide to Achieving Optimal Fluorescence Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

While "this compound" is not a recognized brand of microscope, this document provides comprehensive application notes and protocols for achieving optimal fluorescence imaging on an advanced microscopy system. The principles, settings, and protocols outlined here are broadly applicable to high-performance fluorescence microscopes used in research and drug development. Fluorescence microscopy is a critical tool in drug discovery, enabling the visualization and quantification of cellular and subcellular processes with high specificity and sensitivity.[1] By understanding the fundamentals of fluorescence and mastering key experimental techniques, researchers can generate high-quality, reproducible data to advance their scientific inquiries.

I. Principles of Optimal Fluorescence Microscopy

Achieving high-quality fluorescence images depends on the careful consideration and optimization of several key factors.

  • Fluorophore Selection: The choice of fluorescent probe is paramount.[1] Consider the brightness (quantum yield and extinction coefficient), photostability, and spectral characteristics of the fluorophore. For multi-color imaging, select fluorophores with minimal spectral overlap to avoid bleed-through.

  • Light Source: Modern fluorescence microscopes utilize various light sources, including mercury or xenon arc lamps, and increasingly, light-emitting diodes (LEDs).[2] LEDs offer stable and adjustable intensity, which is crucial for minimizing phototoxicity.[3]

  • Filter Sets: The filter set, consisting of an excitation filter, a dichroic mirror, and an emission filter, is essential for separating excitation and emission light.[2][4] Ensure that the filter set is matched to the spectral properties of your chosen fluorophore.

  • Objective Lens: The objective lens is responsible for both delivering excitation light to the sample and collecting the emitted fluorescence.[4] High numerical aperture (NA) objectives gather more light, resulting in brighter images and better resolution.[5]

  • Detector: The camera or detector plays a crucial role in image acquisition. EMCCD and sCMOS cameras are commonly used for their high sensitivity and speed.[4]

  • Minimizing Phototoxicity and Photobleaching: Both phototoxicity (damage to the sample) and photobleaching (irreversible destruction of the fluorophore) are caused by excessive light exposure.[6] To mitigate these effects, use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good signal-to-noise ratio.[7][8]

II. Quantitative Data for Optimal Settings

The following tables provide starting points for setting up a fluorescence microscopy experiment. These settings should be optimized for your specific sample and experimental conditions.

Table 1: Recommended Starting Settings for Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Excitation Filter (nm)Recommended Dichroic Mirror (nm)Recommended Emission Filter (nm)
DAPI 358461350/50400460/50
GFP / FITC 488509470/40495525/50
RFP / TRITC 557583545/25565605/70
Alexa Fluor 647 / Cy5 650668620/60660700/75

Table 2: Troubleshooting Common Fluorescence Microscopy Issues

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal - Incorrect filter set.[5][9]- Low antibody concentration.[9][10]- Photobleaching.[9]- Protein not expressed.- Verify filter compatibility with fluorophore spectra.- Titrate antibody to optimal concentration.- Use an anti-fade mounting medium and minimize light exposure.[9]- Confirm protein expression with a positive control.
High Background - Non-specific antibody binding.[10]- Insufficient washing.[11]- Autofluorescence.[9]- Use a blocking solution (e.g., BSA or serum).[10]- Increase the number and duration of wash steps.- Include an unstained control to assess autofluorescence.[9]
Blurry Image - Incorrect coverslip thickness.- Objective not optimized for sample.- Out of focus.- Use No. 1.5 (0.17 mm) coverslips.- Use an objective with a correction collar for thicker samples.- Carefully adjust the fine focus.
Phototoxicity (in live cells) - Excessive light exposure.[12]- Reduce excitation light intensity and exposure time.- Use a more sensitive camera.- Consider using longer wavelength fluorophores.

III. Experimental Protocols

The following are detailed protocols for common fluorescence microscopy applications.

Protocol 1: Immunofluorescence Staining of Fixed Adherent Cells

This protocol describes the steps for labeling a specific protein in fixed cells using primary and fluorescently-labeled secondary antibodies.[13]

Materials:

  • Cells grown on sterile coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Primary antibody diluted in blocking buffer.

  • Fluorophore-conjugated secondary antibody diluted in blocking buffer.

  • Nuclear stain (e.g., DAPI).

  • Antifade mounting medium.

Procedure:

  • Cell Culture: Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).[14]

  • Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde for 10-20 minutes at room temperature.[15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[15]

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[1]

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[1]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[1]

  • Nuclear Staining (Optional): Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.[1]

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.[1]

  • Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Protocol 2: Live-Cell Imaging with Fluorescent Proteins

This protocol outlines the general steps for imaging living cells that are expressing fluorescently-tagged proteins.[1]

Materials:

  • Cells cultured in imaging-compatible dishes (e.g., glass-bottom dishes).

  • Plasmid DNA encoding the fluorescent protein fusion construct.

  • Transfection reagent.

  • Live-cell imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with HEPES).

  • Environmental chamber for the microscope stage (to maintain 37°C and 5% CO2).

Procedure:

  • Cell Culture and Transfection: Culture cells in imaging-compatible dishes. Transfect the cells with the plasmid encoding the fluorescent protein fusion construct according to the manufacturer's protocol. Allow 24-48 hours for protein expression.[1]

  • Prepare for Imaging: Shortly before imaging, replace the culture medium with pre-warmed live-cell imaging medium.

  • Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Set the chamber to 37°C and 5% CO2.[1]

  • Locate Cells: Use brightfield or phase-contrast microscopy to locate the cells of interest.

  • Image Acquisition:

    • Switch to the appropriate fluorescence channel for the expressed fluorescent protein.

    • Use the lowest possible excitation light intensity and the shortest exposure time to minimize phototoxicity and photobleaching.[1]

    • Acquire single images or a time-lapse series as required by the experimental design.

IV. Visualizations

The following diagrams illustrate key concepts and workflows in fluorescence microscopy.

G cluster_workflow Immunofluorescence Staining Workflow A Cell Culture on Coverslips B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., Triton X-100) B->C D Blocking (e.g., BSA) C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Nuclear Staining (Optional) F->G H Mounting G->H I Imaging H->I

Caption: A typical workflow for an immunofluorescence staining experiment.

G cluster_lightpath Simplified Fluorescence Microscope Light Path LightSource Light Source ExcitationFilter Excitation Filter LightSource->ExcitationFilter Broad Spectrum Light DichroicMirror Dichroic Mirror ExcitationFilter->DichroicMirror Excitation Wavelength Objective Objective Lens DichroicMirror->Objective Reflected Excitation EmissionFilter Emission Filter DichroicMirror->EmissionFilter Transmitted Emission Objective->DichroicMirror Collected Emission Sample Sample Objective->Sample Focused Excitation Sample->Objective Emitted Fluorescence Detector Detector (Camera) EmissionFilter->Detector Filtered Emission

Caption: The basic light path in an epi-fluorescence microscope.

References

Application Notes and Protocols for Purifying Gamillus-Tagged Proteins for Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa. It exhibits exceptional brightness, a rapid maturation speed, and significant photostability.[1][2] A key characteristic of this compound is its remarkable acid tolerance, maintaining its fluorescence in environments with a pH as low as 3.4.[1][2] This makes it an invaluable tool for imaging proteins within acidic organelles such as lysosomes and endosomes.[1][3] While primarily utilized for cellular imaging, the fusion of this compound to a protein of interest can also facilitate its purification for subsequent biochemical and structural analyses.

These application notes provide a comprehensive protocol for the purification of a protein of interest tagged with this compound. For efficient purification, this protocol utilizes a dual-tagging strategy, incorporating a polyhistidine tag (His-tag) alongside the this compound fluorescent tag. The His-tag allows for robust immobilized metal affinity chromatography (IMAC), while the this compound tag enables straightforward visualization and tracking of the fusion protein throughout the purification process.

Signaling Pathway Context

The following diagram illustrates a hypothetical signaling pathway where a this compound-tagged protein (Protein-X-Gamillus-His) is involved. Understanding the protein's function within such a pathway is often the goal of downstream biochemical assays performed with the purified protein.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Protein_X Protein-X-Gamillus-His Receptor->Protein_X Ligand Binding Kinase1 Kinase 1 Protein_X->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene TF->Gene Transcription Activation

Hypothetical signaling pathway involving a this compound-tagged protein.

Experimental Workflow

The overall workflow for the expression and purification of a this compound-tagged protein is depicted below. This process begins with the transformation of an expression vector into a suitable host, followed by cell culture, induction of protein expression, cell lysis, and finally, purification via affinity chromatography.

Experimental_Workflow cluster_expression Protein Expression cluster_purification Purification A Transformation of Expression Vector B Cell Culture and Growth A->B C Induction of Protein Expression B->C D Cell Harvest C->D E Cell Lysis D->E F Clarification of Lysate E->F G IMAC Affinity Chromatography F->G H Elution G->H I Buffer Exchange & Concentration H->I

Workflow for expression and purification of this compound-tagged proteins.

Detailed Protocols

Expression of this compound-Tagged Protein in E. coli

This protocol is optimized for the expression of a this compound-His-tagged protein in E. coli BL21(DE3) cells.

Materials:

  • E. coli BL21(DE3) cells containing the expression vector for the this compound-His-tagged protein.

  • Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Inoculate a 5 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of transformed E. coli BL21(DE3) cells.

  • Incubate the starter culture overnight at 37°C with shaking at 220 rpm.

  • The following day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.

  • Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture for an additional 4-6 hours at 30°C or overnight at 18°C to enhance proper protein folding.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of this compound-Tagged Protein using Immobilized Metal Affinity Chromatography (IMAC)

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme (B549824).

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA agarose (B213101) resin.

  • Chromatography column.

Procedure:

  • Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Incubate on ice for 30 minutes to allow for enzymatic lysis.

  • Sonicate the cell suspension on ice to complete lysis and shear cellular DNA.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA agarose resin in a chromatography column with 5 column volumes of Lysis Buffer (without lysozyme and PMSF).

  • Load the clarified lysate onto the equilibrated column. The this compound tag will allow for visual confirmation of the protein binding to the resin.

  • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the this compound-His-tagged protein with 5 column volumes of Elution Buffer. Collect fractions and monitor the elution by observing the green fluorescence of this compound.

  • Analyze the collected fractions by SDS-PAGE to assess purity.

  • Pool the fractions containing the purified protein.

  • Perform buffer exchange into a suitable storage buffer (e.g., PBS or HEPES-based buffer) and concentrate the protein using an appropriate centrifugal filter device.

Data Presentation

The following tables provide representative data from a typical purification of a this compound-tagged protein.

Table 1: Purification Summary of Protein-X-Gamillus-His

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)
Clarified Lysate25015.06.0100
IMAC Elution12.511.894.478.7
Concentrated Protein11.210.896.472.0

Table 2: Characterization of Purified Protein-X-Gamillus-His

ParameterValueMethod
Concentration2.5 mg/mLBradford Assay
Molecular Weight55 kDa (Expected)SDS-PAGE
Excitation Maxima487 nmFluorimetry
Emission Maxima508 nmFluorimetry
pH StabilityFluorescent from pH 4.5 to 9.0Fluorimetry

Biochemical Assays with Purified this compound-Tagged Proteins

The high purity of the eluted this compound-tagged protein makes it suitable for a variety of downstream biochemical assays.

  • Enzyme Kinetics: If the protein of interest is an enzyme, its kinetic parameters (Km, Vmax) can be determined using standard spectrophotometric or fluorometric assays. The this compound tag is unlikely to interfere with the activity of many enzymes, but this should be verified on a case-by-case basis.

  • Protein-Protein Interaction Studies: Techniques such as pull-down assays, co-immunoprecipitation (using an anti-Gamillus or anti-His antibody), and surface plasmon resonance (SPR) can be employed to identify and characterize interacting partners.

  • Structural Analysis: The purified protein can be used for structural studies, including X-ray crystallography and cryo-electron microscopy. The this compound tag may need to be cleaved off for certain structural applications.

  • Drug Screening: High-throughput screening for inhibitors or activators of the target protein can be performed using the purified protein in appropriate assay formats.

Troubleshooting

ProblemPossible CauseSolution
Low protein expressionSuboptimal induction conditions.Optimize IPTG concentration, induction temperature, and time.
Codon bias.Use an E. coli strain engineered to express rare codons.
Protein is in the insoluble fractionProtein is forming inclusion bodies.Lower the induction temperature and/or IPTG concentration.
Co-express with chaperones.
Low yield after purificationInefficient binding to the resin.Ensure the His-tag is accessible. Consider an N-terminal vs. C-terminal tag.
Protein loss during washing.Decrease the imidazole concentration in the Wash Buffer.
Eluted protein is not pureNon-specific binding of contaminants.Increase the imidazole concentration in the Wash Buffer.
Add a secondary purification step (e.g., size-exclusion chromatography).

Conclusion

The dual-tagging strategy employing both a this compound fluorescent tag and a His-tag provides a robust and efficient method for the purification of proteins for biochemical assays. The this compound tag offers the significant advantage of real-time visualization throughout the expression and purification process, while the His-tag allows for high-affinity purification. The protocols and data presented here serve as a comprehensive guide for researchers to successfully purify and characterize their this compound-tagged proteins of interest.

References

Gamillus for FRET-Based Biosensor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jelly, Olindias formosa. It exhibits exceptional acid tolerance (pKa = 3.4) and high brightness, making it a powerful tool for fluorescence imaging, particularly in acidic organelles.[1][2] Its unique photophysical properties, including a high quantum yield and photostability, have made it an attractive donor for Förster Resonance Energy Transfer (FRET) based biosensors.

This document provides detailed application notes and protocols for the development and use of this compound-based FRET biosensors, with a primary focus on the genetically encoded calcium indicator (GECI), Twitch-GmRR.

Photophysical Properties of this compound

A summary of the key photophysical properties of this compound is presented in the table below, facilitating comparison with other common GFPs.

PropertyThis compoundEGFP
Excitation Max (nm)505488
Emission Max (nm)515507
Quantum Yield0.900.60
Molar Extinction Coefficient (M⁻¹cm⁻¹)95,00055,000
Brightness ¹85.533.0
pKa3.46.0
Photostability (t₁/₂, s)73.2~20-50

¹ Brightness is calculated as the product of the quantum yield and the molar extinction coefficient.

Application: Genetically Encoded Calcium Indicator (GECI) - Twitch-GmRR

A significant application of this compound is its use as a FRET donor in the green-red GECI, Twitch-GmRR. This biosensor is designed to monitor intracellular calcium dynamics with a high dynamic range.

Twitch-GmRR Biosensor Design

The Twitch-GmRR biosensor consists of the following components fused in series:

  • This compound: The FRET donor.

  • Troponin C (TnC): A calcium-sensing domain. Upon binding to Ca²⁺, TnC undergoes a conformational change that alters the distance and/or orientation between the donor and acceptor.

  • tdTomato or RRvT: A red fluorescent protein that serves as the FRET acceptor.

The Ca²⁺-induced conformational change in TnC brings this compound and the red fluorescent protein into closer proximity, leading to an increase in FRET efficiency. This results in a decrease in this compound emission and an increase in the acceptor's emission when excited at the donor's excitation wavelength.

Performance of Twitch-GmRR

Quantitative analysis has demonstrated the superior performance of Twitch-GmRR compared to other green-red FRET-based calcium indicators.

BiosensorFRET DonorFRET AcceptorDynamic Range (%)
Twitch-GmRRThis compoundRRvT253
Twitch-NRcpEGFPmRuby2168

The 1.5-fold higher dynamic range of Twitch-GmRR makes it particularly well-suited for detecting subtle or rapid changes in intracellular calcium concentrations.[3]

Signaling Pathway: Calcium Signaling

The primary application of the Twitch-GmRR biosensor is the investigation of calcium signaling pathways. Intracellular calcium is a ubiquitous second messenger involved in a myriad of cellular processes.

cluster_0 Extracellular Signal cluster_1 Plasma Membrane cluster_2 Intracellular Events Stimulus e.g., Neurotransmitter, Growth Factor Receptor Receptor Stimulus->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor (ER Membrane) ER Endoplasmic Reticulum (ER) [High Ca²⁺] RyR Ryanodine Receptor (ER Membrane) Ca_cytosol Cytosolic Ca²⁺ [Low Ca²⁺] RyR->Ca_cytosol Ca²⁺ Release IP3->IP3R Binds & Opens ER->Ca_cytosol Ca²⁺ Release TwitchGmRR Twitch-GmRR Ca_cytosol->TwitchGmRR Binds to TnC Downstream Downstream Cellular Responses (e.g., Gene Expression, Muscle Contraction) Ca_cytosol->Downstream Activates FRET FRET Signal TwitchGmRR->FRET Conformational Change Induces

Calcium signaling pathway leading to FRET signal generation.

Experimental Protocols

Protocol 1: Molecular Cloning of a this compound-Based FRET Biosensor (Twitch-GmRR)

This protocol provides a general workflow for constructing the Twitch-GmRR biosensor. Specific restriction sites and primer sequences will need to be designed based on the chosen expression vector.

cluster_0 Gene Amplification cluster_1 Vector Preparation cluster_2 Assembly Gamillus_gene This compound cDNA PCR1 PCR Amplify this compound Gamillus_gene->PCR1 TnC_gene TnC cDNA PCR2 PCR Amplify TnC TnC_gene->PCR2 Acceptor_gene Acceptor cDNA (tdTomato/RRvT) PCR3 PCR Amplify Acceptor Acceptor_gene->PCR3 Digestion_Inserts Restriction Digest PCR Products PCR1->Digestion_Inserts PCR2->Digestion_Inserts PCR3->Digestion_Inserts Vector Expression Vector Digestion_Vector Restriction Digest Vector Vector->Digestion_Vector Ligation Ligate Inserts into Vector Digestion_Vector->Ligation Digestion_Inserts->Ligation Transformation Transform E. coli Ligation->Transformation Screening Screen Colonies (Colony PCR/Sequencing) Transformation->Screening Final_Construct Twitch-GmRR Construct Screening->Final_Construct

Workflow for cloning the Twitch-GmRR biosensor.

Materials:

  • cDNA for this compound, human cardiac TnC, and tdTomato/RRvT

  • High-fidelity DNA polymerase

  • Restriction enzymes and corresponding buffers

  • T4 DNA ligase and buffer

  • Mammalian expression vector (e.g., pcDNA3.1)

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

  • DNA purification kits (PCR and plasmid)

Method:

  • Primer Design: Design primers to amplify the coding sequences of this compound, TnC, and the acceptor fluorescent protein. Add appropriate restriction sites to the primers to enable directional cloning into the expression vector. Ensure the fragments can be ligated in the correct order (this compound - TnC - Acceptor).

  • PCR Amplification: Amplify the individual components using a high-fidelity DNA polymerase.

  • Purification: Purify the PCR products using a PCR purification kit.

  • Restriction Digest: Digest the purified PCR products and the expression vector with the chosen restriction enzymes.

  • Ligation: Ligate the digested inserts into the digested vector using T4 DNA ligase. A three-part ligation (vector, this compound-TnC, Acceptor) or sequential cloning steps may be necessary.

  • Transformation: Transform the ligation mixture into competent E. coli cells.

  • Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select individual colonies and verify the presence and correct orientation of the inserts by colony PCR and Sanger sequencing.

  • Plasmid Preparation: Inoculate a liquid culture with a sequence-verified colony and perform a plasmid maxiprep to obtain a high concentration of the final Twitch-GmRR construct.

Protocol 2: In Vitro Calcium Titration of Twitch-GmRR

This protocol is for determining the Ca²⁺ affinity (Kd) and dynamic range of the purified biosensor protein.

Materials:

  • Purified Twitch-GmRR protein

  • Calcium Calibration Buffer Kit (e.g., from Thermo Fisher Scientific) or homemade buffers with varying free Ca²⁺ concentrations (using EGTA and CaCl₂)

  • Fluorometer capable of measuring dual-emission spectra

  • Cuvettes

Method:

  • Protein Preparation: Dilute the purified Twitch-GmRR protein to a final concentration of 1-2 µM in a Ca²⁺-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2).

  • Fluorometer Setup: Set the excitation wavelength to ~488 nm (for this compound). Set the emission scan range to capture both the this compound emission peak (~515 nm) and the acceptor emission peak (~580-610 nm).

  • Baseline Measurement (Zero Calcium): Add the protein solution to a cuvette and record the emission spectrum in a Ca²⁺-free buffer containing EGTA. This provides the FRET ratio at zero Ca²⁺ (R_min).

  • Calcium Titration: Sequentially add aliquots of a high-concentration CaCl₂ solution or use pre-mixed calcium buffers to achieve a range of free Ca²⁺ concentrations (e.g., from 10 nM to 1 mM).

  • Spectral Measurement: After each addition of Ca²⁺ and allowing the solution to equilibrate, record the full emission spectrum.

  • Saturated Measurement: Finally, add a saturating amount of CaCl₂ (e.g., 1-10 mM) to obtain the maximum FRET ratio (R_max).

  • Data Analysis:

    • For each Ca²⁺ concentration, calculate the FRET ratio (Acceptor Emission Intensity / Donor Emission Intensity).

    • Plot the FRET ratio as a function of the free Ca²⁺ concentration.

    • Fit the data to a Hill equation to determine the dissociation constant (Kd) and the Hill coefficient.

    • Calculate the dynamic range as (R_max - R_min) / R_min.

Protocol 3: Live-Cell Imaging of Intracellular Calcium Dynamics

This protocol describes the steps for expressing Twitch-GmRR in mammalian cells and imaging the Ca²⁺ dynamics upon stimulation.

cluster_0 Cell Preparation cluster_1 Imaging Setup cluster_2 Image Acquisition & Analysis Cell_Culture Culture Mammalian Cells Transfection Transfect with Twitch-GmRR Plasmid Cell_Culture->Transfection Incubation Incubate (24-48h) for Expression Transfection->Incubation Imaging_Buffer Replace Media with Imaging Buffer Incubation->Imaging_Buffer Microscope Fluorescence Microscope (with environmental chamber) Cell_Selection Identify Transfected Cells Microscope->Cell_Selection Imaging_Buffer->Cell_Selection Baseline Acquire Baseline Images (Donor & Acceptor Channels) Cell_Selection->Baseline Stimulation Add Stimulus (e.g., ATP, Ionomycin) Baseline->Stimulation Time_Lapse Acquire Time-Lapse Images Stimulation->Time_Lapse Analysis Image Processing & FRET Ratio Calculation Time_Lapse->Analysis Data_Plotting Plot FRET Ratio vs. Time Analysis->Data_Plotting

Workflow for live-cell calcium imaging with Twitch-GmRR.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Glass-bottom imaging dishes

  • Twitch-GmRR plasmid DNA

  • Transfection reagent

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂), appropriate filter sets for this compound (donor) and tdTomato/RRvT (acceptor), and a sensitive camera.

  • Cell stimulus (e.g., ATP, ionomycin)

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Method:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom imaging dishes.

    • Transfect the cells with the Twitch-GmRR plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for biosensor expression.

  • Imaging Preparation:

    • Before imaging, replace the cell culture medium with pre-warmed imaging buffer.

    • Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.

  • Image Acquisition:

    • Identify cells expressing the Twitch-GmRR biosensor.

    • Set up the microscope for time-lapse imaging, acquiring images in both the donor (this compound) and FRET (acceptor) channels. Use an excitation wavelength of ~488 nm. The emission for the donor channel should be centered around 515 nm, and the FRET channel around 580-610 nm.

    • Acquire baseline images for a few minutes before adding the stimulus.

    • Add the desired stimulus to the cells and continue acquiring time-lapse images to capture the calcium response.

  • Image Analysis:

    • Background Subtraction: For both the donor and FRET image stacks, select a region of interest (ROI) in an area with no cells to measure the background fluorescence, and subtract this value from each image in the stack.

    • Image Registration: If there is cell movement during the experiment, use an image registration plugin to align the images in the time series.

    • Ratio Calculation: Create a ratiometric image stack by dividing the FRET channel image by the donor channel image for each time point.

    • Data Extraction: Select ROIs within the cells of interest and measure the mean intensity of the ratio over time.

    • Normalization: Normalize the FRET ratio data (e.g., to the baseline FRET ratio before stimulation) to represent the change in FRET (ΔR/R₀).

    • Plotting: Plot the normalized FRET ratio as a function of time to visualize the calcium dynamics.

Other Potential Applications

While the primary demonstrated application of this compound in FRET biosensors is for calcium imaging, its favorable photophysical properties suggest its potential use as a FRET donor in biosensors for other signaling molecules, such as:

  • Kinase Activity: By flanking a kinase-specific phosphorylation motif and a phospho-binding domain with this compound and a suitable acceptor.

  • GTPase Activity: By incorporating this compound and an acceptor into a construct containing a GTPase and its binding partner.

  • Neurotransmitters: By using periplasmic binding proteins that change conformation upon ligand binding as the sensing domain between this compound and an acceptor.

Further research is needed to explore and optimize this compound-based FRET biosensors for these and other signaling pathways.

Conclusion

This compound is a promising green fluorescent protein for the development of FRET-based biosensors due to its high brightness, photostability, and exceptional acid tolerance. The successful implementation of this compound in the high-dynamic-range calcium indicator Twitch-GmRR highlights its potential to improve the sensitivity and performance of genetically encoded biosensors for studying a wide range of cellular signaling events. The protocols provided here offer a guide for researchers to construct, characterize, and utilize this compound-based FRET biosensors in their own studies.

References

Quantitative Imaging with Gamillus in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1] It exhibits exceptional acid tolerance, maintaining bright fluorescence in acidic environments where conventional GFPs are quenched.[2][3] This property makes this compound a powerful tool for quantitative live-cell imaging, particularly for studying dynamic processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1] This document provides detailed application notes and protocols for the use of this compound in quantitative live-cell imaging, with a focus on its application in monitoring autophagy.

Quantitative Data

The photophysical properties of this compound make it a bright and stable fluorescent reporter. However, for quantitative imaging applications, it is crucial to consider its characteristics in comparison to other commonly used GFPs.

Table 1: Photophysical Properties of this compound
PropertyValueReference
Excitation Wavelength (λex)505 nm
Emission Wavelength (λem)524 nm
Quantum Yield (QY)0.89
Molar Extinction Coefficient (EC)75,000 M⁻¹cm⁻¹
Brightness (EC x QY / 1000)66.75
pKa3.4 - 4.0[2][3]
Table 2: Quantitative Comparison of this compound with other Green Fluorescent Proteins
Fluorescent ProteinRelative BrightnessPhotostabilityAcid Tolerance (pKa)Key Considerations for Quantitative Imaging
This compound HighLower than mEGFP, especially at low pHExcellent (3.4)High signal in acidic organelles; potential for photobleaching requires careful optimization of imaging parameters.
mEGFP StandardHighModerate (6.0)Good photostability makes it suitable for long time-lapse imaging in neutral pH environments.
mNeonGreen Very HighModerateModerate (5.7)Very bright, but photostability can be a limiting factor in some applications.
mGreenLantern HighLowModerate (5.6)High fluorescence probability at neutral pH, but less stable under illumination.

Data compiled from multiple sources, providing a comparative overview for experimental design.[4][5]

Experimental Protocols

General Live-Cell Imaging with this compound-tagged Proteins

This protocol outlines the general steps for expressing a this compound-fusion protein in mammalian cells and performing live-cell fluorescence microscopy.

Materials:

  • Plasmid DNA encoding the this compound-fusion protein of interest

  • Mammalian cell line (e.g., HeLa, CHO-K1)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • Transfection reagent (e.g., Turbofect, Lipofectamine)

  • Glass-bottom imaging dishes

  • Confocal microscope with a 488 nm laser line and appropriate emission filters

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Transfection:

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For example, when using Turbofect, a common protocol involves mixing the plasmid DNA with the reagent and incubating for 15-20 minutes at room temperature before adding to the cells.

    • Add the transfection complexes to the cells and gently swirl the dish to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 16-24 hours to allow for protein expression.

  • Live-Cell Imaging:

    • Before imaging, replace the culture medium with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).

    • Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.

    • Locate the transfected cells expressing the this compound-fusion protein.

    • Microscopy Settings:

      • Excite the this compound fluorophore using a 488 nm laser.

      • To minimize phototoxicity and photobleaching, especially for time-lapse imaging, use the lowest possible laser power that provides a sufficient signal-to-noise ratio (a starting point of 1-2 µW is recommended).[4]

      • Collect the emitted fluorescence using a detector set to a range of approximately 498-606 nm.[4]

      • Optimize acquisition settings (e.g., pinhole size, scan speed, and averaging) to achieve the desired image quality.

  • Image Analysis:

    • Acquired images can be analyzed using software such as ImageJ/Fiji or other specialized imaging software to quantify fluorescence intensity, protein localization, or dynamic changes over time.

Quantitative Analysis of Macroautophagy Flux using this compound-LC3

This protocol describes how to monitor and quantify macroautophagy (hereafter referred to as autophagy) by observing the formation and degradation of this compound-tagged LC3 (this compound-LC3) puncta. LC3 is a key protein that is recruited to autophagosome membranes during autophagy. This compound's acid tolerance allows for the visualization of LC3 on autolysosomes, where standard GFP would be quenched.

Materials:

  • Plasmid DNA encoding this compound-LC3

  • Mammalian cell line (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Glass-bottom imaging dishes

  • Confocal microscope

Procedure:

  • Transfection and Expression:

    • Transfect cells with the this compound-LC3 plasmid as described in the general protocol above.

    • Allow 24-48 hours for expression. Cells should exhibit diffuse cytoplasmic and nuclear fluorescence under basal conditions.

  • Induction of Autophagy:

    • To induce autophagy, wash the cells with PBS and replace the complete medium with pre-warmed starvation medium (EBSS).

    • For control (basal autophagy) wells, maintain cells in complete medium.

  • Inhibition of Lysosomal Degradation (for Autophagic Flux Measurement):

    • To measure autophagic flux, treat a subset of the starved and control cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the experiment. This will block the degradation of autolysosomes, causing them to accumulate.

  • Live-Cell Imaging:

    • Image the cells using the microscopy settings described in the general protocol.

    • Capture images from multiple random fields of view for each condition (basal, starved, basal + inhibitor, starved + inhibitor).

  • Data Quantification and Interpretation:

    • Puncta Analysis: In each image, count the number of fluorescent this compound-LC3 puncta per cell. Automated analysis using software like ImageJ is recommended for objectivity and efficiency.

    • Interpretation of Results:

      • An increase in the number of this compound-LC3 puncta in starved cells compared to control cells indicates the induction of autophagy.

      • A further increase in puncta number in the presence of a lysosomal inhibitor compared to its absence is indicative of active autophagic flux (i.e., the rate of autophagosome formation and delivery to the lysosome).

      • If an experimental treatment increases puncta number but there is no further increase with a lysosomal inhibitor, it may suggest a blockage in the later stages of autophagy (e.g., impaired fusion with lysosomes).

Visualizations

Signaling Pathway: Macroautophagy

Macroautophagy cluster_initiation Initiation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation ULK1 Complex ULK1 Complex VPS34 Complex VPS34 Complex ULK1 Complex->VPS34 Complex Phagophore Phagophore VPS34 Complex->Phagophore PI3P Production Autophagosome Autophagosome Phagophore->Autophagosome LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II Lipidation LC3-II->Autophagosome Recruitment Lysosome Lysosome Autolysosome Autolysosome Degradation & Recycling Degradation & Recycling Autolysosome->Degradation & Recycling Nutrient Deprivation Nutrient Deprivation Nutrient Deprivation->ULK1 Complex AutophagosomeLysosome AutophagosomeLysosome AutophagosomeLysosome->Autolysosome

Caption: Simplified overview of the macroautophagy pathway.

Experimental Workflow: Quantitative Autophagy Flux Assay

Autophagy_Flux_Workflow Start Start Transfect cells with this compound-LC3 Transfect cells with this compound-LC3 Start->Transfect cells with this compound-LC3 Induce Autophagy (e.g., starvation) Induce Autophagy (e.g., starvation) Transfect cells with this compound-LC3->Induce Autophagy (e.g., starvation) Add Lysosomal Inhibitor Add Lysosomal Inhibitor Induce Autophagy (e.g., starvation)->Add Lysosomal Inhibitor Live-Cell Imaging Live-Cell Imaging Induce Autophagy (e.g., starvation)->Live-Cell Imaging No Inhibitor Control Add Lysosomal Inhibitor->Live-Cell Imaging Quantify Puncta Quantify Puncta Live-Cell Imaging->Quantify Puncta Analyze Autophagic Flux Analyze Autophagic Flux Quantify Puncta->Analyze Autophagic Flux End End Analyze Autophagic Flux->End

Caption: Workflow for measuring autophagic flux using this compound-LC3.

Logical Relationship: Interpreting this compound-LC3 Puncta Formation

Puncta_Interpretation Observation Observation Increase in Puncta Increase in Puncta Observation->Increase in Puncta Treatment vs. Control No Change in Puncta No Change in Puncta Observation->No Change in Puncta Treatment vs. Control Further Increase with Inhibitor? Further Increase with Inhibitor? Increase in Puncta->Further Increase with Inhibitor? Conclusion: No Autophagy Induction Conclusion: No Autophagy Induction No Change in Puncta->Conclusion: No Autophagy Induction Yes Yes Further Increase with Inhibitor?->Yes No No Further Increase with Inhibitor?->No Conclusion: Autophagy Induced Conclusion: Autophagy Induced Yes->Conclusion: Autophagy Induced Conclusion: Autophagy Blocked Conclusion: Autophagy Blocked No->Conclusion: Autophagy Blocked

Caption: Decision tree for interpreting this compound-LC3 puncta data.

References

Gamillus: Illuminating the Acidic Landscape of the Cell for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamillus is a monomeric green fluorescent protein (GFP) engineered from the flower hat jellyfish, Olindias formosa, to exhibit remarkable acid tolerance.[1][2] This unique characteristic makes it an invaluable tool for the visualization of dynamic processes within acidic organelles, such as lysosomes, endosomes, and autophagosomes, which are crucial for cellular homeostasis and implicated in various disease states.[1][3] Unlike many other fluorescent proteins that lose their fluorescence in low pH environments, this compound maintains stable and bright fluorescence over a wide pH range, surmounting a significant hurdle in cellular imaging.[3][4][5] Furthermore, the development of reversibly switchable variants of this compound has extended its utility to super-resolution microscopy techniques, enabling the study of subcellular structures within these acidic compartments at unprecedented resolution.[6][7]

Key Features of this compound

  • Exceptional Acid Tolerance: this compound has a pKa of 3.4, allowing it to remain brightly fluorescent in highly acidic environments.[3][4]

  • Bright and Photostable: It exhibits high brightness and photostability, even under the demanding conditions of live-cell imaging.[8]

  • Monomeric Nature: As a true monomer, this compound is less likely to cause artifacts through protein aggregation when fused to a protein of interest.[2]

  • Super-Resolution Capability: Reversibly switchable variants, rsthis compound-S and rsthis compound-F, have been developed for super-resolution imaging techniques like Photoactivated Localization Microscopy (PALM).[6][7]

Quantitative Data

The photophysical properties of this compound and its variants make them robust reporters for imaging in acidic organelles. Below is a summary of their key quantitative characteristics compared to the widely used EGFP.

PropertyThis compoundrsthis compound-Srsthis compound-FEGFP
pKa 3.4[3][4]3.6N/A~6.0
Excitation Max (nm) ~484N/AN/A~488
Emission Max (nm) ~510N/AN/A~507
Quantum Yield ~0.70N/AN/A~0.60
Extinction Coefficient (M⁻¹cm⁻¹) ~23,000N/AN/A~55,000
Relative Brightness Nearly twice as bright as other reported GFPs[3][4]N/AN/AStandard
Switching Contrast (acidic) High[6]Enhanced[6]Enhanced[6]N/A
Off-switching Speed N/AEnhanced[6]Faster than rsthis compound-S[6]N/A

Experimental Protocols

Protocol 1: Plasmid Transfection for this compound Expression in Mammalian Cells

This protocol describes the transient transfection of mammalian cells with a plasmid encoding a this compound-fusion protein.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293T)

  • Complete culture medium

  • Plasmid DNA encoding this compound or a this compound-fusion protein (high purity)

  • Transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium or equivalent

  • 6-well or 12-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in the tissue culture plates to ensure they reach 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation: a. For each well to be transfected, dilute 1-2.5 µg of plasmid DNA into 50-100 µL of Opti-MEM®. b. In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions. c. Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of DNA-transfection reagent complexes.

  • Transfection: a. Gently add the transfection complexes dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene expression.

  • Verification of Expression: After the incubation period, check for this compound expression using a fluorescence microscope with a standard GFP filter set.

Transfection_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed cells in multi-well plate prep_dna Prepare DNA and transfection reagent mix add_complex Add transfection complex to cells prep_dna->add_complex incubate Incubate for 24-48 hours add_complex->incubate verify_expression Verify this compound expression via fluorescence microscopy incubate->verify_expression

Diagram 1: General workflow for plasmid transfection.
Protocol 2: Live-Cell Imaging of Acidic Organelles with this compound

This protocol outlines the steps for imaging acidic organelles in live cells expressing a this compound-tagged protein.

Materials:

  • Cells expressing the this compound-fusion protein (from Protocol 1)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂)

  • GFP filter set (Excitation: ~488 nm, Emission: ~510 nm)

  • Glass-bottom dishes or chamber slides

Procedure:

  • Cell Plating: Plate the transfected cells onto glass-bottom dishes or chamber slides suitable for high-resolution imaging. Allow the cells to adhere overnight.

  • Medium Exchange: Before imaging, replace the culture medium with pre-warmed live-cell imaging medium. This helps to reduce background fluorescence.

  • Microscope Setup: a. Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO₂ levels to equilibrate. b. Use a low laser power or illumination intensity to minimize phototoxicity and photobleaching.

  • Image Acquisition: a. Locate the cells expressing the this compound-fusion protein. b. Acquire images using the GFP filter set. For time-lapse imaging, set the desired interval and duration. c. To confirm localization to acidic organelles, you can co-stain with a commercially available lysosomal or endosomal marker.

Live_Cell_Imaging_Workflow start Transfected cells expressing This compound-fusion protein plate_cells Plate cells on glass-bottom dish start->plate_cells medium_exchange Exchange with live-cell imaging medium plate_cells->medium_exchange microscope_setup Place on microscope stage in environmental chamber medium_exchange->microscope_setup image_acquisition Acquire images using GFP filter set microscope_setup->image_acquisition end Analyze images image_acquisition->end

Diagram 2: Workflow for live-cell imaging of acidic organelles.
Protocol 3: Super-Resolution Microscopy of Acidic Organelles using rsthis compound Variants

This protocol provides a general framework for performing PALM imaging with the reversibly switchable this compound variants, rsthis compound-S and rsthis compound-F.

Materials:

  • Cells expressing an rsthis compound-fusion protein

  • Super-resolution microscope (e.g., a custom-built PALM/STORM system or a commercial system)

  • Activation laser (e.g., 405 nm)

  • Excitation laser (e.g., 488 nm)

  • High numerical aperture objective (e.g., 100x oil-immersion)

  • EMCCD or sCMOS camera

  • Image analysis software for single-molecule localization (e.g., ThunderSTORM, rapidSTORM)

Procedure:

  • Sample Preparation: Prepare the cells expressing the rsthis compound-fusion protein on high-precision coverslips as you would for standard high-resolution imaging.

  • Microscope Setup: a. Mount the sample on the super-resolution microscope. b. Focus on the cells of interest.

  • Photoswitching and Image Acquisition: a. Use the 488 nm laser to excite the rsthis compound molecules and switch them to a dark state.[6] b. Use a low-power 405 nm laser to sparsely and stochastically reactivate a subset of the rsthis compound molecules back to the fluorescent state. c. Acquire a series of images (typically thousands to tens of thousands of frames) at a high frame rate to capture the fluorescence of individual molecules before they photobleach or switch off.

  • Image Reconstruction: a. Process the acquired image series with single-molecule localization software. The software will identify and determine the precise coordinates of each fluorescent molecule in each frame. b. Reconstruct a super-resolution image from the compiled list of molecular coordinates.

Super_Resolution_Workflow cluster_imaging Image Acquisition cluster_reconstruction Image Reconstruction excite Excite with 488 nm laser (switch to dark state) activate Sparsely activate with 405 nm laser excite->activate capture Capture single-molecule fluorescence (thousands of frames) activate->capture localize Localize single molecules in each frame capture->localize reconstruct Reconstruct super-resolution image from coordinates localize->reconstruct

Diagram 3: Super-resolution microscopy workflow with rsthis compound.

Signaling Pathways and Applications

This compound and its variants are powerful tools for investigating a variety of biological phenomena involving acidic organelles.

  • Autophagy: By tagging proteins that are targeted for degradation, such as LC3, with this compound, researchers can track the process of autophagosome formation and fusion with lysosomes.[3]

  • Endocytosis and Lysosomal Trafficking: Fusing this compound to receptors or ligands allows for the visualization of their internalization and subsequent trafficking through the endo-lysosomal pathway.

  • Drug Discovery: In drug development, this compound can be used to study the subcellular localization of drug candidates and their effects on the morphology and function of acidic organelles.

Gamillus_Applications cluster_applications Biological Applications This compound This compound Fluorescent Protein Autophagy Autophagy Pathway (e.g., LC3 tagging) This compound->Autophagy Endocytosis Endocytosis and Lysosomal Trafficking This compound->Endocytosis Drug_Discovery Drug Localization and Organelle Health This compound->Drug_Discovery

Diagram 4: Key applications of this compound in cell biology.

Conclusion

This compound represents a significant advancement in fluorescent protein technology, providing a reliable and bright probe for imaging the dynamic and often challenging environment of acidic organelles. Its application in super-resolution microscopy further expands its utility, offering researchers the ability to explore the intricate structures and processes within these vital cellular compartments at the nanoscale. These application notes and protocols provide a starting point for utilizing this compound to its full potential in a wide range of research and drug discovery applications.

References

Troubleshooting & Optimization

Technical Support Center: Gamillus Fluorescent Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gamillus, the acid-tolerant green fluorescent protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their live-cell imaging experiments and overcome challenges such as low fluorescence signals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main advantages?

This compound is a monomeric green fluorescent protein (GFP) derived from the flower hat jellyfish, Olindias formosa.[1][2][3][4][5] Its key advantage is its remarkable acid tolerance, maintaining a stable fluorescence spectrum in acidic environments with a pKa of 3.4.[1][3][4] This makes it an excellent tool for imaging in acidic organelles like lysosomes, endosomes, and autophagosomes, where most other GFPs lose their brightness.[1][4][6][7][8] this compound is also reported to be nearly twice as bright as some other GFPs and exhibits good maturation speed and photostability.[1][3][4][7]

Q2: What are the known photophysical properties of this compound?

This compound exhibits photoswitchable characteristics.[2] Excitation with light in the GFP excitation range (457–487 nm) can cause a decrease in fluorescence intensity, which can be recovered by subsequent irradiation with light at 352–388 nm.[2] However, using an excitation wavelength between 440-480 nm can minimize these photochromic effects.[2]

Q3: Can this compound be used as a fusion tag?

Yes, this compound has been successfully used as a molecular tag for various cellular structures.[1][3] Its monomeric nature helps to prevent the aggregation and disruption of organelle morphology that can occur with oligomeric fluorescent proteins.[6]

Troubleshooting Guide: Low Fluorescence Signal

A low or absent fluorescence signal is a common issue in live-cell imaging. The following guide provides potential causes and solutions to troubleshoot low this compound fluorescence.

Problem 1: Low or No Protein Expression

Possible Causes:

  • Suboptimal plasmid design: Incorrect codon usage for the host organism or the absence of a Kozak sequence can lead to poor translation.[9]

  • Inefficient transfection: The method of introducing the plasmid into the cells may not be optimal.

  • Cellular toxicity: Overexpression of any foreign protein, including fluorescent proteins, can sometimes be toxic to cells, leading to poor health and reduced expression.[10][11]

Solutions:

  • Vector Optimization:

    • Ensure the this compound coding sequence is codon-optimized for the specific expression system (e.g., mammalian, bacterial).[9]

    • Verify the presence of a Kozak consensus sequence (5'-ACCATGG-3') for efficient translation initiation in eukaryotic cells.[9]

  • Transfection Optimization:

    • Optimize the DNA-to-transfection reagent ratio and cell confluency.

    • Consider trying alternative transfection methods (e.g., electroporation, viral transduction).[11]

  • Promoter Selection:

    • If using a strong constitutive promoter (e.g., CMV) leads to toxicity, consider using a weaker promoter or an inducible expression system to control the level of this compound expression.[11]

Problem 2: Properly Expressed Protein, but Low Fluorescence

Possible Causes:

  • Incorrect imaging settings: The excitation and emission wavelengths may not be optimal for this compound.

  • Photobleaching: Excessive exposure to excitation light can irreversibly destroy the fluorophore.

  • Environmental factors: The cellular environment, although this compound is acid-tolerant, could have other inhibitory factors.

  • Incorrect protein folding/maturation: While this compound has a good maturation speed, suboptimal cellular conditions can hinder this process.[7][12]

Solutions:

  • Optimize Imaging Parameters:

    • Use an appropriate filter set for GFP (Excitation max: ~487 nm, Emission max: ~508 nm).

    • Minimize excitation light intensity and exposure times to reduce photobleaching.[13]

    • Consider using imaging media with reduced autofluorescence.[14]

  • Maintain Cell Health:

    • Ensure cells are healthy and growing in optimal culture conditions.

    • Use a live-cell imaging solution to maintain cell viability during imaging.[13]

  • Control for Phototoxicity:

    • Limit the duration of time-lapse imaging experiments.

    • Use the lowest possible laser power that still provides a detectable signal.

Quantitative Data

The following table summarizes the key photophysical properties of this compound, which can be useful for experimental planning and data interpretation.

PropertyValueReference
Excitation Maximum ~487 nm[2]
Emission Maximum ~508 nm[2]
pKa 3.4[1][4]
Oligomerization Monomer[2][5]
Quantum Yield 0.63[15]
Extinction Coefficient (M⁻¹cm⁻¹) 67,000[15]

Experimental Protocols

Protocol 1: Transient Transfection of Mammalian Cells with this compound Plasmid

This protocol provides a general guideline for transiently expressing this compound in a mammalian cell line (e.g., HeLa or CHO-K1).

Materials:

  • This compound expression plasmid

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Transfection reagent (e.g., lipofectamine-based)

  • 6-well culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • Dilute 2.5 µg of the this compound plasmid in 250 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of the transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add 2 mL of fresh, complete culture medium to the cells.

    • Add the 500 µL of the DNA-transfection reagent complex dropwise to the well.

  • Incubation and Expression: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for this compound expression.

  • Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with a suitable GFP filter set.

Protocol 2: Live-Cell Imaging of this compound-Expressing Cells

This protocol outlines the basic steps for imaging live cells expressing this compound.

Materials:

  • Cells expressing this compound

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)[14]

  • Environmental chamber for the microscope (to maintain 37°C and 5% CO₂)

  • Fluorescence microscope with a GFP filter set

Procedure:

  • Prepare for Imaging:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Place the culture dish or slide in the environmental chamber on the microscope stage and allow it to equilibrate for at least 15-30 minutes.

  • Locate Cells: Using brightfield or phase-contrast microscopy, locate the cells of interest.

  • Fluorescence Imaging:

    • Switch to the fluorescence channel with the GFP filter set.

    • Start with a low excitation intensity and short exposure time to minimize phototoxicity and photobleaching.

    • Adjust the focus and capture images.

    • For time-lapse imaging, set the desired time intervals and total duration, keeping in mind the potential for phototoxicity.[13]

  • Image Analysis: Analyze the captured images using appropriate software to quantify fluorescence intensity, localization, or other parameters of interest.

Visualizations

Expression_Troubleshooting cluster_problem Low Fluorescence Signal cluster_causes Potential Causes cluster_solutions1 Expression Solutions cluster_solutions2 Activity Solutions Low_Signal Low Fluorescence Signal Low_Expression Low Protein Expression Low_Signal->Low_Expression is caused by Low_Activity Low Protein Activity Low_Signal->Low_Activity is caused by Optimize_Codon Optimize Codon Usage Low_Expression->Optimize_Codon address with Check_Kozak Verify Kozak Sequence Low_Expression->Check_Kozak address with Optimize_Transfection Optimize Transfection Low_Expression->Optimize_Transfection address with Optimize_Imaging Optimize Imaging Settings Low_Activity->Optimize_Imaging address with Minimize_Photobleaching Minimize Photobleaching Low_Activity->Minimize_Photobleaching address with Ensure_Cell_Health Ensure Cell Health Low_Activity->Ensure_Cell_Health address with

Caption: Troubleshooting workflow for low this compound fluorescence.

Live_Cell_Imaging_Workflow Start Start: Cells Transfected with this compound Plasmid Prepare_Sample Prepare Sample for Imaging (Replace with Imaging Medium) Start->Prepare_Sample Equilibrate Equilibrate in Environmental Chamber Prepare_Sample->Equilibrate Locate_Cells Locate Cells (Brightfield/Phase) Equilibrate->Locate_Cells Image_Fluorescence Acquire Fluorescence Image (Low Excitation) Locate_Cells->Image_Fluorescence Time_Lapse Time-Lapse Imaging? Image_Fluorescence->Time_Lapse Set_Parameters Set Time-Lapse Parameters Time_Lapse->Set_Parameters Yes Analyze Analyze Images Time_Lapse->Analyze No Set_Parameters->Image_Fluorescence End End Analyze->End

Caption: General workflow for live-cell imaging with this compound.

References

How to prevent Gamillus photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Gamillus photobleaching during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a photoswitchable monomeric green fluorescent protein derived from the jellyfish Olindias formosus. It is known for its rapid maturation, high brightness, and remarkable acid tolerance, making it suitable for imaging in acidic organelles.[1][2][3][4] Its key spectral properties are summarized below.

PropertyValueReference
Excitation Maximum~505 nm[5]
Emission Maximum~524 nm[5]
Quantum Yield0.89[5]
Molar Extinction Coefficient75,000 M⁻¹cm⁻¹[5]
pKa3.4 - 4.0[4][5][6]

Q2: What is photobleaching and why is it a concern when imaging this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its fluorescent signal.[7] This occurs when the fluorophore is exposed to excitation light, causing it to enter a reactive triplet state where it can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that damage the fluorophore.[8][9] For this compound, excessive photobleaching can limit the duration of imaging experiments, reduce signal-to-noise ratios, and complicate quantitative analysis.[10]

Q3: Is this compound prone to photobleaching?

This compound is reported to have good photostability.[2][4][11] However, like all fluorescent proteins, it is susceptible to photobleaching under intense or prolonged illumination.[10] Some studies suggest its photostability can be influenced by the cellular environment, such as pH.[10]

Q4: What is the photoswitching behavior of this compound and how does it relate to photobleaching?

This compound exhibits a photochromic behavior, meaning its fluorescence intensity can be modulated by different wavelengths of light.[1][12] Excitation in the range of 457–487 nm or 488–512 nm can lead to a decrease in fluorescence.[1][12] This is not true photobleaching, as the fluorescence can be recovered by subsequent irradiation with light in the 352–388 nm range.[1][12] Imaging within the 440–480 nm excitation range can minimize this photoswitching effect.[1][12] Understanding this behavior is crucial to distinguish reversible photoswitching from irreversible photobleaching.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging.

Problem 1: Rapid loss of this compound fluorescence signal during imaging.

Is the loss of signal reversible?

  • Test for Reversibility: After observing a decrease in fluorescence, illuminate the sample with light in the 352-388 nm range for 10-30 seconds. If the fluorescence recovers, the issue is likely photoswitching, not photobleaching.[1][12]

    • Solution: To minimize photoswitching, use an excitation wavelength between 440-480 nm.[1][12]

If the signal loss is not reversible, it is likely photobleaching. Consider the following:

  • Are your imaging parameters optimized?

    • Reduce Excitation Power: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.[9][10][13] Neutral density filters can be used to attenuate the light source.[9][10]

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera.[9][13]

    • Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions.[9]

    • Optimize Detector Settings: Increase the gain or use a more sensitive detector to allow for lower excitation power.[10]

  • Are you using an appropriate imaging medium?

    • For Live-Cell Imaging:

      • Consider using a vitamin-depleted medium, as some vitamins like riboflavin (B1680620) can accelerate photobleaching of GFP-like proteins.[1][14]

      • Supplement your imaging medium with an anti-fade reagent such as Trolox or a commercial formulation like ProLong™ Live Antifade Reagent.[8][14][15] These reagents work by scavenging reactive oxygen species.[8]

    • For Fixed-Cell Imaging:

      • Use a mounting medium containing an anti-fade agent like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[16] Commercial anti-fade mounting media like ProLong™ Gold are also effective.[17]

Problem 2: High background fluorescence obscuring the this compound signal.
  • Is autofluorescence from the sample a problem?

    • Solution: Include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a narrower emission filter or spectral imaging to separate the this compound signal from the background.

  • Is the anti-fade reagent causing background?

    • Solution: Some homemade anti-fade reagents can increase background if not prepared correctly. Ensure the pH of your mounting medium is properly adjusted (e.g., pH 8.5 for some formulations) and that the reagent is fully dissolved.[16]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound photostability.

ParameterValueExcitation ConditionsReference
**Photostability (t₁/₂) **73.2 seconds3.7 W/cm² (Arc-lamp, Widefield)[1]
Photoswitching (Fluorescence Decrease) to ~60% of initial intensity457–487 nm (470 mW/cm² for 40s)[1][12]
to ~10% of initial intensity488–512 nm (360 mW/cm² for 40s)[1][12]
Fluorescence Recovery Recovers from decreased state352–388 nm (770 mW/cm² for 10s)[1][12]
Minimal Photoswitching Negligible change440–480 nm[1][12]

Experimental Protocols

Protocol 1: General Imaging Protocol to Minimize this compound Photobleaching

This protocol provides a general workflow for imaging either live or fixed cells expressing this compound, with a focus on minimizing photobleaching.

  • Cell Preparation:

    • Live Cells: Plate cells on glass-bottom dishes or chamber slides suitable for imaging. Ensure cells are healthy and at an appropriate confluency. Use a CO₂- and temperature-controlled incubation chamber on the microscope stage.

    • Fixed Cells: Grow cells on coverslips. Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Permeabilize with 0.1-0.5% Triton X-100 in PBS if imaging intracellular targets. Wash thoroughly with PBS.

  • Microscope Setup:

    • Use a microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) to minimize required exposure times.

    • Select an appropriate objective lens with a high numerical aperture (NA) to maximize light collection.

  • Imaging Parameter Optimization:

    • Excitation Wavelength: Use an excitation wavelength between 440-480 nm to minimize photoswitching.[1][12]

    • Find Region of Interest (ROI): Locate the desired field of view using low-intensity transmitted light or by briefly using a low-power fluorescence excitation to minimize light exposure to the sample.[18]

    • Set Exposure Time: Start with a short exposure time and gradually increase it until a clear signal is visible above the background.

    • Adjust Light Source Intensity: Use the lowest possible light intensity that provides a good signal with the chosen exposure time.

    • Set Detector Gain: Adjust the camera gain to amplify the signal, which can allow for lower light exposure. Be mindful that very high gain can increase noise.

  • Image Acquisition:

    • For time-lapse imaging, use the longest possible interval between frames that will still capture the dynamics of the biological process being studied.

    • Acquire only the necessary number of images and z-slices to answer the experimental question.[9]

  • Use of Anti-fade Reagents:

    • Live Cells: If photobleaching is still an issue, supplement the imaging medium with an anti-fade reagent like Trolox (2 mM) or a commercial product like ProLong™ Live Antifade Reagent following the manufacturer's instructions.[8][15]

    • Fixed Cells: Mount the coverslip with an anti-fade mounting medium (see Protocol 2).

Protocol 2: Preparation and Use of n-Propyl Gallate (NPG) Anti-fade Mounting Medium for Fixed Cells

This protocol describes how to prepare and use a common homemade anti-fade mounting medium.

Materials:

  • n-propyl gallate (NPG)

  • Glycerol (B35011)

  • Phosphate-buffered saline (PBS), 10x stock

  • Distilled water

  • pH meter

Procedure:

  • Prepare a 90% glycerol in PBS solution:

    • Mix 9 ml of glycerol with 1 ml of 10x PBS.

    • Adjust the pH to 8.0-8.5 with NaOH. This is critical for the effectiveness of NPG.[16]

  • Add n-propyl gallate:

    • Dissolve NPG in the glycerol/PBS solution to a final concentration of 2% (w/v). This may require gentle heating and stirring.

  • Mounting:

    • After the final wash of your fixed and stained cells on a coverslip, carefully aspirate the excess buffer.

    • Place a small drop of the NPG mounting medium onto the microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium.

    • Gently press to remove any air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Curing and Storage:

    • Allow the slide to cure in the dark at room temperature for at least a few hours before imaging.

    • Store slides at 4°C in the dark to preserve the fluorescence signal.[17]

Visualizations

Gamillus_Photoswitching cluster_0 This compound State Fluorescent_On Fluorescent 'On' State (cis-chromophore) Dark_Off Dark 'Off' State (trans-chromophore) Fluorescent_On->Dark_Off Photoswitching Imaging Fluorescence Imaging Fluorescent_On->Imaging Dark_Off->Fluorescent_On Recovery Excitation_457_512 Excitation 457-512 nm Excitation_457_512->Fluorescent_On Excites Excitation_352_388 Irradiation 352-388 nm Excitation_352_388->Dark_Off Induces Recovery Excitation_440_480 Optimal Excitation 440-480 nm Excitation_440_480->Fluorescent_On Maintains 'On' State

Caption: Photoswitching mechanism of this compound fluorescent protein.

Troubleshooting_Workflow start Start: Rapid Signal Loss Observed check_reversibility Test for Reversibility: Irradiate with 352-388 nm light start->check_reversibility is_photoswitching Signal Recovers: Issue is Photoswitching check_reversibility->is_photoswitching Yes is_photobleaching Signal Does Not Recover: Issue is Photobleaching check_reversibility->is_photobleaching No solution_photoswitching Solution: Use 440-480 nm excitation is_photoswitching->solution_photoswitching optimize_imaging Optimize Imaging Parameters: - Reduce light intensity - Minimize exposure time - Reduce imaging frequency is_photobleaching->optimize_imaging use_antifade Use Anti-fade Reagents: - Live cells: Trolox, ProLong Live - Fixed cells: NPG, DABCO optimize_imaging->use_antifade

Caption: Troubleshooting workflow for this compound signal loss.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_antifade Anti-fade Strategy live_cells Live Cells: Plate on imaging dish setup Microscope Setup: Sensitive camera, high NA objective live_cells->setup live_antifade Live Cells: Add anti-fade to medium live_cells->live_antifade fixed_cells Fixed Cells: Fix, permeabilize, and wash fixed_cells->setup fixed_antifade Fixed Cells: Use anti-fade mounting medium fixed_cells->fixed_antifade optimize Optimize Parameters: - Excitation: 440-480 nm - Low light intensity - Short exposure setup->optimize acquire Image Acquisition: Minimal frames and z-slices optimize->acquire live_antifade->acquire fixed_antifade->acquire

Caption: General experimental workflow for imaging this compound.

References

Gamillus aggregation or mislocalization issues in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals troubleshoot potential issues with Gamillus, a monomeric, acid-tolerant green fluorescent protein. Here you will find answers to frequently asked questions and detailed guides to address challenges such as protein aggregation and mislocalization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary advantages?

A1: this compound is a photoswitchable green fluorescent protein (GFP) derived from the jellyfish Olindias formosus.[1][2] Its key advantages include superior acid tolerance (pKa = 3.4), making it highly suitable for imaging within acidic organelles like lysosomes and endosomes where other GFPs may lose fluorescence.[2][3][4] It is also a rapidly maturing monomer, which is beneficial for fusion protein applications as it is less likely to cause artifacts due to oligomerization.[1][5]

Q2: Is this compound prone to aggregation?

A2: this compound is engineered as a stable monomeric protein to minimize aggregation.[4] However, like any fusion protein, aggregation can be induced by factors related to the fusion partner, high expression levels, or suboptimal cellular conditions.[6] Many fluorescent proteins have a tendency to oligomerize, which can lead to aggregation, but monomeric mutants of GFP and its derivatives are available to mitigate this.[6] If you observe aggregation, it is often linked to the specific experimental context rather than an inherent property of this compound itself.

Q3: Can the fusion of this compound affect the localization and function of my protein of interest?

A3: While this compound is designed to be a minimally disruptive tag, the addition of any fusion protein can potentially impact the localization or function of your target protein.[6] Problems can sometimes arise from the linker used between this compound and the protein of interest or from high levels of expression that overwhelm the cellular machinery.[6] It is always recommended to validate the localization and function of the this compound-tagged protein, for example, by comparing it to the endogenous protein using antibody staining.

Troubleshooting Guide: Aggregation Issues

Q4: I am observing puncta/aggregates in my cells expressing a this compound-fusion protein. What are the common causes and how can I troubleshoot this?

A4: Observing aggregates of your this compound-fusion protein can be due to several factors. High protein expression levels are a frequent cause. Below is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for this compound Aggregation

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Validation A Fluorescent Puncta/ Aggregates Observed B Reduce Expression Levels (e.g., use weaker promoter, lower plasmid concentration) A->B C Optimize Culture Conditions (e.g., lower temperature, add supplements) A->C D Modify Fusion Construct (e.g., change linker, switch tag position N-/C-terminus) A->D E Check for Cellular Stress (e.g., toxicity from transfection reagent) A->E F Assess Aggregation (e.g., Microscopy, Western Blot for insoluble fraction) B->F C->F D->F E->F G Problem Resolved F->G No Aggregates H Problem Persists F->H Aggregates Still Present I Contact Support/ Consider alternative strategies H->I

Caption: A workflow for troubleshooting this compound fusion protein aggregation.

Recommended Actions:

  • Reduce Expression Level: High protein concentrations can overwhelm the cell's folding machinery.[7]

    • Use a weaker or inducible promoter.

    • Decrease the amount of plasmid used for transfection.

    • For stable cell lines, select clones with lower expression levels.

  • Optimize Cell Culture Conditions: Environmental factors can impact protein folding.[8]

    • Lower the culture temperature (e.g., from 37°C to 30°C) after transfection to slow down protein synthesis and aid proper folding.

    • Ensure the medium is fresh and contains all necessary supplements. Some suspension cell lines are prone to aggregation at high densities, which can be mitigated by adding anti-clumping agents.[9]

  • Modify the Fusion Construct: The structure of the fusion protein can influence its stability.

    • Change Linker: The amino acid linker between this compound and your protein of interest is crucial. A short or rigid linker may prevent proper folding. Try a longer, more flexible linker (e.g., a glycine-serine repeat). A linker of 2-10 amino acids is generally recommended.[6]

    • Switch Tag Position: Move this compound from the N-terminus to the C-terminus of your protein, or vice versa. This can sometimes resolve folding issues.

  • Add Solubility-Enhancing Agents:

    • For in vitro work or lysis, consider adding stabilizing agents to your buffers, such as non-denaturing detergents (e.g., 0.05% Tween-20) or a mixture of L-arginine/L-glutamate.[10]

Table 1: Example Data for Troubleshooting this compound Aggregation

ConditionTransfection Plasmid (µg)Culture Temp. (°C)Average Fluorescence Intensity (A.U.)Percentage of Cells with Aggregates
Control 2.0378500 ± 120065%
Reduced Plasmid 0.5373200 ± 60025%
Reduced Temp. 2.0306500 ± 95030%
Combined 0.5302800 ± 500<10%

Troubleshooting Guide: Mislocalization Issues

Q5: My this compound-fusion protein is not localizing to the expected cellular compartment. How can I fix this?

A5: Incorrect localization can be due to the this compound tag interfering with a targeting signal on your protein of interest, or it could indicate that the fusion protein is misfolded and being sequestered by the cell's quality control machinery.

Recommended Actions:

  • Verify the Targeting Signal: Ensure the localization signal (e.g., nuclear localization signal, mitochondrial targeting sequence) on your protein of interest is not sterically hindered by the this compound tag.

    • As with aggregation issues, try changing the position of the this compound tag (N- vs. C-terminus) or altering the linker sequence.[6]

  • Confirm with Immunofluorescence: Use an antibody against your protein of interest to confirm if the localization of the this compound-fusion matches that of the endogenous protein. This helps determine if the tag is causing the mislocalization.

  • Check for Misfolding and Degradation: Misfolded proteins are often retained in the endoplasmic reticulum (ER) or targeted to the lysosome/proteasome for degradation.

    • Co-stain with markers for the ER (e.g., Calnexin) or lysosomes (e.g., LAMP1) to see if your this compound fusion is trapped in these compartments.

    • Coral-derived fluorescent proteins can sometimes be transported to lysosomes for degradation, especially at high expression levels.[6] Although this compound is from a jellyfish, high expression could trigger similar pathways.

  • Lower Expression Levels: Overexpression can saturate the transport machinery for a specific organelle, leading to accumulation in the cytoplasm or other locations. Follow the steps outlined in the aggregation section to reduce protein expression.

Hypothetical Signaling Pathway Visualization

The diagram below illustrates a hypothetical pathway where this compound could be used as a reporter for protein translocation upon growth factor signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates GF Growth Factor GF->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates GamillusFusion_Cytoplasm ProteinX-Gamillus (Inactive) Kinase2->GamillusFusion_Cytoplasm phosphorylates GamillusFusion_Nucleus ProteinX-Gamillus (Active) GamillusFusion_Cytoplasm->GamillusFusion_Nucleus translocates Gene Target Gene Expression GamillusFusion_Nucleus->Gene activates

Caption: this compound as a reporter for protein translocation in a signaling pathway.

Experimental Protocols

Here are detailed protocols for key experiments to investigate potential this compound aggregation and mislocalization.

Protocol 1: Immunofluorescence Staining to Confirm Protein Localization

This protocol allows you to compare the localization of your this compound-fusion protein with the endogenous protein.

Materials:

  • Cells expressing this compound-fusion protein grown on coverslips.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.25% Triton X-100 in PBS for permeabilization.

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibody against your protein of interest.

  • Secondary antibody conjugated to a red fluorophore (e.g., Alexa Fluor 594).

  • DAPI solution for nuclear staining.

  • Mounting medium.

Procedure:

  • Wash cells twice with ice-cold PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS for 5 minutes each.

  • Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount coverslips onto microscope slides.

  • Image using a fluorescence microscope. Compare the green channel (this compound) with the red channel (antibody staining).

Protocol 2: Thioflavin T (ThT) Assay to Detect Protein Aggregates

The Thioflavin T (ThT) assay is widely used to detect amyloid-like aggregates, which are characterized by β-sheet structures.[8] ThT fluorescence increases upon binding to these structures. This can be adapted for cell lysates.

Materials:

  • Cell lysate from cells expressing the this compound-fusion protein.

  • Control cell lysate (non-transfected or expressing this compound alone).

  • Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water).

  • Glycine-NaOH buffer (50 mM, pH 8.5).

  • 96-well black plates with a clear bottom.

  • Fluorometric plate reader (Excitation ~440 nm, Emission ~485 nm).

Procedure:

  • Prepare cell lysates in a non-denaturing lysis buffer. Centrifuge to separate the soluble and insoluble fractions. Resuspend the insoluble pellet.

  • Prepare a working solution of ThT (e.g., 25 µM) in Glycine-NaOH buffer.

  • In a 96-well plate, add 10-20 µg of protein from your soluble and insoluble fractions to separate wells.

  • Add the ThT working solution to each well for a final volume of 200 µL.

  • Incubate for 15 minutes at room temperature in the dark.

  • Measure the fluorescence intensity using a plate reader (Ex: 440 nm, Em: 485 nm).[11]

  • Compare the fluorescence signal from your this compound-fusion samples (especially the insoluble fraction) to the controls. A significant increase in ThT fluorescence suggests the presence of amyloid-like aggregates.

References

Gamillus Cloning and Ligation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the cloning and ligation of the Gamillus fluorescent protein gene.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the cloning and ligation of the this compound gene.

Problem 1: Low or No Colonies After Transformation
Possible Cause Recommendation Underlying Principle
Inefficient Ligation Optimize the vector-to-insert molar ratio. A common starting point is a 1:3 molar ratio, but it may be necessary to test ratios from 1:1 to 1:10.[1][2][3] Ensure the ligation buffer is fresh and has not undergone multiple freeze-thaw cycles, which can degrade ATP.[4]An optimal ratio of vector to insert DNA ends maximizes the probability of successful ligation. Excess insert can sometimes lead to the formation of concatemers, while too little insert results in a high background of self-ligated vector. ATP is an essential cofactor for T4 DNA ligase.
Poor Competent Cell Efficiency Verify the transformation efficiency of your competent cells using a control plasmid (e.g., pUC19). Transformation efficiency should be at least 10^8 cfu/µg for cloning.[5] If efficiency is low, prepare a fresh batch of competent cells or use a commercial high-efficiency strain like DH5α.[6][7][8]The ability of competent cells to take up foreign DNA is critical for a successful cloning experiment. Low-efficiency cells will yield few or no colonies, even with a successful ligation product.
Incorrect Antibiotic Selection Double-check that the antibiotic used in your agar (B569324) plates matches the resistance gene on your vector backbone (e.g., Kanamycin for mEGFP-C1 or Ampicillin for pcDNA3).[6][9]Antibiotic selection is the primary method for selecting bacteria that have successfully taken up the plasmid. Using the wrong antibiotic will result in no bacterial growth.
Inhibitors in Ligation Reaction Purify the digested vector and PCR-amplified insert to remove any residual enzymes, salts, or other contaminants from previous steps.[10]Contaminants such as salts from buffers or residual enzymes like phosphatases can inhibit the T4 DNA ligase, preventing a successful ligation reaction.
Problem 2: High Number of Colonies, but All are Background (Vector Self-ligation)
Possible Cause Recommendation Underlying Principle
Incomplete Vector Digestion Ensure complete digestion of the vector by using an adequate amount of restriction enzyme and incubating for the recommended time. Gel purify the linearized vector to separate it from any uncut plasmid.If the vector is not completely linearized, the uncut circular plasmid will transform with high efficiency, leading to a high background of colonies without the insert.
Vector Re-ligation If using a single restriction enzyme or blunt-end cloning, dephosphorylate the vector using an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP) prior to ligation.[2]Dephosphorylation removes the 5' phosphate (B84403) group from the vector, preventing T4 DNA ligase from re-circularizing the vector. The insert, which retains its 5' phosphate, can still be ligated into the dephosphorylated vector.
Contamination with Undigested Plasmid When preparing your vector, always perform a control ligation with the digested vector alone (no insert) and transform it. A high number of colonies in this control indicates a problem with the vector preparation.This control experiment helps to diagnose issues with vector digestion and dephosphorylation early in the workflow.
Problem 3: Colonies Contain the Insert, but with Incorrect Orientation or Mutations
Possible Cause Recommendation Underlying Principle
Incorrect Insert Orientation Use two different restriction enzymes for directional cloning. This ensures that the insert can only be ligated in the desired orientation.[11]Using two non-compatible restriction sites dictates the orientation of the insert within the vector.
Mutations in the Insert Use a high-fidelity DNA polymerase for PCR amplification of the this compound gene to minimize the introduction of errors.[11] Sequence verify your final construct to ensure the integrity of the this compound gene.High-fidelity polymerases have proofreading activity that corrects errors during DNA synthesis, resulting in a more accurate PCR product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vector-to-insert molar ratio for cloning the this compound gene?

A common starting point for sticky-end ligations is a 1:3 molar ratio of vector to insert.[1][2] However, the optimal ratio can vary, and it is often beneficial to test a range of ratios, such as 1:1, 1:5, and even 1:10.[1][2] For blunt-end ligations, a higher insert-to-vector ratio (e.g., 10:1) may be required due to the lower efficiency of blunt-end ligation.[2] You can use an online calculator to determine the precise amounts of vector and insert needed for your desired ratio.

Q2: Which E. coli strain is suitable for propagating this compound plasmids?

The DH5α strain is a commonly used and effective choice for routine cloning and propagation of plasmids containing fluorescent protein genes like this compound.[6][7][8][12] It is known for its high transformation efficiency and ability to yield high-quality plasmid DNA.[8]

Q3: My this compound fusion protein is not expressing well or is not fluorescent. What could be the problem?

Low or no expression of a fluorescent protein fusion can be due to several factors:

  • Codon Bias: The codon usage of the this compound gene (originally from jellyfish) may not be optimal for expression in your host system. Consider codon optimization of the gene sequence for your specific expression host.[13]

  • Incorrect Reading Frame: Ensure that the this compound gene is cloned in the correct reading frame with your protein of interest.

  • Promoter Strength: The promoter driving the expression of your fusion protein may be too weak.[14] Consider using a vector with a stronger promoter.

  • Protein Misfolding or Instability: The fusion of this compound to your protein of interest may lead to misfolding or instability of the fusion protein. Introducing a flexible linker (e.g., a glycine-serine linker) between your protein and this compound can sometimes alleviate this issue.[13]

Q4: Are there any specific restriction enzymes I should avoid when cloning the this compound gene?

While there are no universally problematic restriction enzymes for all cloning experiments, it is crucial to analyze the this compound gene sequence for the presence of your chosen restriction sites. You can use online tools to perform a virtual digest of the this compound sequence to ensure that your chosen enzymes do not cut within the gene itself, which would lead to a non-functional protein. Some restriction enzymes are sensitive to DNA methylation, which can be a factor if your plasmid DNA is isolated from a methylation-proficient E. coli strain.[15]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Vector:Insert Molar Ratio (Sticky Ends) 1:1 to 1:10 (start with 1:3)[1][2][3]Optimization may be required depending on the size of the vector and insert.
Vector:Insert Molar Ratio (Blunt Ends) 3:1 to 10:1[2][10]Blunt-end ligation is generally less efficient than sticky-end ligation.
Ligation Temperature 16°C (overnight) or Room Temperature (1-2 hours)[4]Lower temperatures favor the annealing of sticky ends.
Ligation Reaction Volume 10-20 µL[10]A larger volume can help to dilute potential inhibitors.
Transformation Efficiency >10^8 cfu/µg DNAFor efficient cloning.

Experimental Protocols

Protocol 1: PCR Amplification of the this compound Gene

This protocol outlines the general steps for amplifying the this compound gene from a template plasmid.

Materials:

  • Template DNA (e.g., Addgene plasmid #124837 or #197926)

  • Forward and reverse primers with desired restriction enzyme sites

  • High-fidelity DNA polymerase and buffer

  • dNTPs

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Design primers flanking the this compound coding sequence. Include your desired restriction enzyme recognition sites at the 5' end of each primer, preceded by a 6-8 base pair leader sequence to ensure efficient digestion.[11]

  • Set up the PCR reaction in a sterile PCR tube on ice:

    • 10X Polymerase Buffer: 5 µL

    • 10 mM dNTPs: 1 µL

    • 10 µM Forward Primer: 1 µL

    • 10 µM Reverse Primer: 1 µL

    • Template DNA (1-10 ng): 1 µL

    • High-Fidelity DNA Polymerase: 0.5 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Perform PCR using the following cycling conditions (adjust annealing temperature based on your primer's melting temperature):

    • Initial Denaturation: 98°C for 30 seconds

    • 30-35 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 30-60 seconds (depending on polymerase speed and insert size)

    • Final Extension: 72°C for 5-10 minutes

  • Analyze the PCR product by running a small aliquot on an agarose (B213101) gel to confirm the correct size.

  • Purify the PCR product using a commercial PCR cleanup kit.

Protocol 2: Restriction Digest and Ligation

Materials:

  • Purified PCR product (this compound insert)

  • Expression vector

  • Restriction enzymes and corresponding buffers

  • T4 DNA Ligase and ligation buffer

  • Nuclease-free water

Procedure:

  • Set up separate restriction digests for the purified PCR product and the vector. For a double digest, ensure the enzymes are compatible in the same buffer.

    • DNA (1-2 µg of vector, 100-500 ng of PCR product)

    • 10X Restriction Buffer: 2 µL

    • Restriction Enzyme 1: 1 µL

    • Restriction Enzyme 2: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubate the digests at the recommended temperature for 1-2 hours.

  • Run the digested products on an agarose gel and purify the desired bands using a gel extraction kit.

  • Quantify the purified, digested vector and insert DNA.

  • Set up the ligation reaction:

    • Digested Vector (e.g., 50 ng)

    • Digested Insert (calculated for a 1:3 molar ratio)

    • 10X T4 DNA Ligase Buffer: 1 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-free water: to a final volume of 10 µL

  • Incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ligation Ligation cluster_transformation Transformation & Selection cluster_verification Verification pcr PCR Amplification of this compound Gene digest_insert Restriction Digest of Insert pcr->digest_insert purify_insert Purify Insert digest_insert->purify_insert digest_vector Restriction Digest of Vector purify_vector Purify Vector digest_vector->purify_vector ligation Ligation Reaction purify_insert->ligation purify_vector->ligation transformation Transformation into Competent Cells ligation->transformation plating Plating on Selective Media transformation->plating colony_pcr Colony PCR plating->colony_pcr miniprep Plasmid Miniprep colony_pcr->miniprep seq_verify Sequence Verification miniprep->seq_verify

Caption: Experimental workflow for cloning the this compound gene.

troubleshooting_logic start Transformation Results? no_colonies No Colonies start->no_colonies None many_colonies Many Colonies start->many_colonies High Number correct_colonies Correct Number of Colonies start->correct_colonies Expected Number check_ligation Ligation Control OK? no_colonies->check_ligation screen_colonies Screen Colonies (e.g., Colony PCR) many_colonies->screen_colonies check_cells Competent Cell Efficiency OK? check_ligation->check_cells Yes ligation_fail Troubleshoot Ligation check_ligation->ligation_fail No check_antibiotic Correct Antibiotic? check_cells->check_antibiotic Yes cells_bad Use New Competent Cells check_cells->cells_bad No check_antibiotic->ligation_fail Yes antibiotic_wrong Use Correct Antibiotic check_antibiotic->antibiotic_wrong No all_background All Background? screen_colonies->all_background some_positive Some Positive Clones? all_background->some_positive No check_digest Vector Digestion Complete? all_background->check_digest Yes check_digest->ligation_fail Yes incomplete_digest Optimize Digestion & Purify Vector check_digest->incomplete_digest No

Caption: Troubleshooting logic for this compound cloning experiments.

References

Gamillus Stability in Long-Term Imaging: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gamillus, a versatile and robust green fluorescent protein engineered for superior performance in challenging imaging environments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the stability and reliability of this compound in your long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary advantages?

This compound is a monomeric green fluorescent protein (GFP) cloned from the jellyfish Olindias formosa. Its key advantage is its exceptional acid tolerance, maintaining bright fluorescence in highly acidic environments.[1][2][3][4] This makes it an ideal tool for imaging dynamic processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1][2][3]

Q2: How does the photostability of this compound compare to other common GFPs like mEGFP?

The photostability of this compound can depend on the imaging modality. Under widefield illumination, this compound has been reported to be more photostable than mEGFP. However, under the high laser power of confocal microscopy, some studies have shown it to be less photostable, particularly at lower pH. Careful optimization of imaging parameters is crucial to mitigate photobleaching.

Q3: I am observing a decrease in this compound fluorescence during my experiment that isn't consistent with simple photobleaching. What could be happening?

This compound exhibits photochromic behavior, also known as photoswitching.[5] Excitation with blue or yellow light (around 488 nm) can shift the protein to a dark state, reducing fluorescence. This is often reversible by illuminating with UV or near-UV light (around 388 nm).[5] Understanding and managing this property is key for quantitative long-term imaging.

Q4: What is the maturation time of this compound?

While detailed quantitative studies on the maturation kinetics of this compound are not extensively published, it is reported to be a "very rapidly-maturing" fluorescent protein.[5] In general, for most GFPs, maturation is temperature-dependent, with optimal folding and chromophore formation occurring at 37°C.[1]

Troubleshooting Guide

Issue 1: Rapid Signal Loss or Photobleaching

If you are experiencing a faster-than-expected decrease in this compound fluorescence, consider the following solutions:

  • Optimize Illumination:

    • Reduce Excitation Power: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.

    • Minimize Exposure Time: Use the shortest possible exposure time for your detector.

    • Decrease Frequency of Acquisition: Image less frequently if your biological process allows.

  • Consider Your Imaging System:

    • Widefield vs. Confocal: Be aware that this compound's photostability may differ between widefield and confocal microscopy. For confocal imaging, be particularly mindful of laser power.

  • Manage Photochromism:

    • If you suspect photoswitching is contributing to signal loss, try a brief pulse of ~388 nm light to see if fluorescence recovers. For continuous imaging, consider using an excitation wavelength that minimizes the off-switching, such as around 470 nm.[5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

PropertyValueReference
Excitation Maximum 504 nm[5]
Emission Maximum 519 nm[5]
Quantum Yield 0.9[5]
Brightness 74.7[5]
pKa 3.4[1]
Molecular Weight 26.5 kDa[5]
Oligomerization Monomer[2][5]
Photochromic PropertiesWavelengthEffectReference
Off-switching ~488 nmSwitches to dark state[5]
On-switching ~388 nmRecovers fluorescence[5]

Experimental Protocols

Protocol 1: General Long-Term Live-Cell Imaging with this compound

This protocol provides a general framework for setting up a long-term imaging experiment to maintain cell health and this compound stability.

1. Cell Culture and Transfection:

  • Culture cells in a phenol (B47542) red-free medium to reduce background fluorescence.
  • Transfect cells with a this compound-fusion construct using your preferred method, allowing for sufficient expression time (typically 24-48 hours).

2. Imaging Chamber Preparation:

  • Use an environmentally controlled chamber on the microscope stage to maintain optimal temperature (e.g., 37°C), humidity, and CO₂ levels (e.g., 5%).

3. Microscope Setup and Image Acquisition:

  • Light Source: Use a stable light source with adjustable intensity.
  • Filters: Select appropriate filter sets for this compound (Excitation: ~470/40 nm; Emission: ~525/50 nm).
  • Objective: Use a high numerical aperture (NA) objective suitable for live-cell imaging.
  • Initial Settings: Begin with low laser power/light intensity and a moderate exposure time.
  • Focusing: Use transmitted light or a far-red channel to find the focal plane to minimize phototoxicity to the this compound-expressing cells.
  • Time-Lapse Parameters: Set the imaging interval as long as the dynamics of your biological process of interest will allow.

4. Post-Acquisition Analysis:

  • Correct for any photobleaching if necessary using appropriate plugins in image analysis software.
  • If photoswitching was a factor, analyze the fluorescence recovery after on-switching pulses separately if applicable.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Signal Loss

Gamillus_Troubleshooting start Start: Rapid Signal Loss Observed check_photobleaching Is it Photobleaching? start->check_photobleaching check_photochromism Could it be Photochromism? check_photobleaching->check_photochromism No solution_photobleaching Reduce Illumination: - Lower Laser Power - Shorter Exposure - Longer Intervals check_photobleaching->solution_photobleaching Yes solution_photochromism Manage Photoswitching: - Test with ~388nm pulse - Use ~470nm excitation check_photochromism->solution_photochromism Yes check_cell_health Are Cells Healthy? check_photochromism->check_cell_health No solution_photobleaching->check_cell_health solution_photochromism->check_cell_health solution_cell_health Optimize Environment: - Check Temp, CO2, Humidity - Use Phenol Red-Free Media check_cell_health->solution_cell_health No end Stable Signal Achieved check_cell_health->end Yes solution_cell_health->end

Caption: A flowchart for diagnosing and resolving this compound signal loss.

Diagram 2: this compound Photochromism Signaling Pathway

Gamillus_Photochromism BrightState This compound (Bright State) DarkState This compound (Dark State) BrightState->DarkState Excitation (~488nm) DarkState->BrightState Illumination (~388nm)

Caption: The reversible photoswitching mechanism of this compound.

Diagram 3: Experimental Workflow for Long-Term Imaging

LongTerm_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis cell_culture Cell Culture & Transfection chamber_prep Imaging Chamber Setup cell_culture->chamber_prep microscope_setup Microscope Configuration chamber_prep->microscope_setup acquisition Time-Lapse Acquisition microscope_setup->acquisition data_processing Image Processing acquisition->data_processing quantification Data Quantification data_processing->quantification

Caption: A streamlined workflow for successful long-term imaging experiments.

References

Technical Support Center: Gamillus Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gamillus, a novel investigational compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately assessing its effects on cell viability and understanding its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent cytotoxicity or lower-than-expected potency with this compound in my cell line?

A1: Inconsistent results in cell viability assays are a common challenge.[1] Several factors related to experimental setup and cell culture conditions can influence the apparent potency of this compound. Consider the following troubleshooting steps:

  • Cell Seeding Density: Optimal cell density is crucial. Too few cells can lead to exaggerated cytotoxic effects, while over-confluence can mask the compound's activity due to reduced metabolic rates and contact inhibition. It is recommended to determine an optimal seeding density for your specific cell line where cells are in the logarithmic growth phase during the experiment.[2]

  • Compound Stability and Solubility: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in culture media. Precipitates indicate poor solubility, which will lead to inaccurate dosing. Prepare fresh dilutions for each experiment from a concentrated stock.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to experimental compounds, reducing their effective concentration. If you observe low potency, consider reducing the serum percentage during the treatment period or using serum-free media, ensuring control cells remain viable under these conditions.

  • Incubation Time: The cytotoxic effects of this compound may be time-dependent. If a 24-hour incubation yields low toxicity, consider extending the treatment period to 48 or 72 hours.[3]

  • Assay Interference: this compound, particularly if it is a colored compound or has reducing properties, may interfere directly with assay reagents (e.g., MTT, XTT).[4] Run a cell-free control (media + this compound + assay reagent) to check for direct chemical reactions that could lead to false-positive or false-negative results.[4]

Q2: What is the typical IC50 range for this compound, and how does it vary across different cell lines?

A2: The half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent. Pre-clinical data indicates that this compound shows selective cytotoxicity towards cancer cell lines over non-cancerous lines. Below is a summary of IC50 values determined after a 48-hour treatment period using a standard MTT assay.

Cell LineTypeIC50 (µM)
HeLa Cervical Cancer8.5
A549 Lung Cancer12.3
MCF-7 Breast Cancer15.8
HEK293 Normal Kidney> 50

Note: These values are for reference only. IC50 values are highly dependent on experimental parameters and should be determined independently in your specific system.[5]

Q3: How can I determine if this compound is inducing apoptosis or necrosis?

A3: Differentiating between apoptosis and necrosis is critical for understanding the mechanism of action. The Annexin V/Propidium Iodide (PI) assay is the standard method for this purpose.[6]

  • Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane.[7] Annexin V is a protein that binds to PS and can be conjugated to a fluorescent dye (e.g., FITC).[7] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[7]

  • Interpreting Results:

    • Annexin V- / PI- : Live, healthy cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

    • Annexin V- / PI+ : Necrotic cells (rarely, may indicate direct membrane damage).

A time-course experiment is recommended to capture the transition from early to late apoptosis.

Troubleshooting & Experimental Protocols

Troubleshooting High Background in Viability Assays

High background absorbance can obscure the true signal from your cells.[1]

  • Issue: Absorbance in "no cell" or "vehicle-only" control wells is unusually high.

  • Potential Causes & Solutions:

    • Media Components: Phenol (B47542) red in culture media can interfere with colorimetric assays. Switch to phenol red-free media for the duration of the assay.[1]

    • Compound Interference: this compound might absorb light at the same wavelength as the assay readout or react with the dye. Run a "media + compound" control to quantify this and subtract it from all readings.[4]

    • Contamination: Bacterial or fungal contamination can metabolize assay reagents. Ensure sterile technique and check cultures for contamination.[1]

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell metabolic activity as an indicator of viability.[8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[9]

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals.[10] Mix thoroughly by gentle shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation of live, apoptotic, and necrotic cells via flow cytometry.[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed and treat cells with this compound for the desired time. Include positive and negative controls.

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them.[6]

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells once with cold 1X PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Visual Guides: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxic effects of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_mech Phase 4: Mechanism of Action A Optimize Cell Seeding Density B Prepare this compound Stock Solution C Seed Cells in 96-Well Plates B->C D Treat with Serial Dilutions of this compound (24-72h) C->D E Perform Cell Viability Assay (MTT) D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability and IC50 Value F->G H Confirm Apoptosis vs. Necrosis (Annexin V/PI Assay) G->H If Cytotoxic

Caption: Workflow for evaluating this compound cytotoxicity and mechanism.

Hypothesized Signaling Pathway

This compound is hypothesized to induce apoptosis by activating the intrinsic pathway, initiated by cellular stress.

G This compound This compound Cell Target Cell This compound->Cell Mito Mitochondrial Stress Cell->Mito Induces Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9a Active Caspase-9 Apoptosome->Casp9a Cleaves Casp3a Active Caspase-3 (Executioner) Casp9a->Casp3a Cleaves Casp3 Pro-Caspase-3 Casp3->Casp3a Apoptosis Apoptosis Casp3a->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Troubleshooting Weak Gamillus Fluorescence in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gamillus, the acid-tolerant green fluorescent protein. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to weak this compound fluorescence in fixed-cell imaging experiments.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to help you address weak this compound fluorescence:

Q1: Why is my this compound fluorescence signal weak after fixing my cells with paraformaldehyde (PFA)?

A1: Several factors could contribute to a weak this compound signal after PFA fixation. While this compound is known for its high brightness and stability, PFA fixation can still impact its fluorescence.[1][2] Potential causes include:

  • Suboptimal PFA Concentration and Fixation Time: Both high concentrations of PFA and prolonged fixation can lead to a decrease in the fluorescence of green fluorescent proteins (GFPs).[1][3][4]

  • Incorrect pH of the Fixative Solution: Although this compound is acid-tolerant with a pKa of 3.4 and stable fluorescence between pH 4.5 and 9.0, extreme pH values in the fixative solution could still potentially affect the protein's conformation and fluorescence.[5][6]

  • Photobleaching: this compound, while bright, can be susceptible to photobleaching, especially with certain excitation wavelengths.[7][8] Exposure to excessive light during the fixation and subsequent steps can diminish the signal.

  • Low Expression Levels: The inherent expression level of the this compound fusion protein in your cells might be low, resulting in a weak signal that is further diminished by fixation.

  • Cellular Autofluorescence: High background autofluorescence can make the this compound signal appear weaker. This can sometimes be exacerbated by aldehyde fixatives like PFA.[2]

Q2: Can I use methanol (B129727) or acetone (B3395972) to fix cells expressing this compound?

A2: It is generally not recommended to use precipitating fixatives like methanol or acetone for fluorescent proteins, including this compound.[1][2] These organic solvents can denature the protein, leading to a significant loss of fluorescence. One study on eGFP, another green fluorescent protein, reported a 50% drop in fluorescence after just 7 minutes of methanol fixation.[1]

Q3: My this compound signal is bright in live cells but disappears after fixation. What should I do?

A3: This strongly suggests that the fixation protocol is the primary issue. Here are a few troubleshooting steps:

  • Optimize your PFA fixation protocol: Start by reducing the PFA concentration (e.g., from 4% to 2% or 1%) and shortening the fixation time (e.g., to 10-15 minutes).[1][2]

  • Check the pH of your PFA solution: Ensure your PFA solution is buffered to a physiological pH (around 7.4).[2]

  • Minimize light exposure: Protect your cells from light as much as possible during and after fixation.

  • Consider a "gentler" fixation method: Explore alternative fixation protocols designed to better preserve fluorescent protein signals.

Q4: How can I enhance a weak this compound signal in my fixed cells?

A4: If optimizing the fixation protocol is not sufficient, you can try to amplify the signal using an anti-GFP antibody. This involves immunofluorescence staining where a primary antibody recognizes the this compound protein, and a fluorescently labeled secondary antibody is used to generate a stronger signal.[1][2]

Q5: Does the choice of mounting medium affect this compound fluorescence?

A5: Yes, the mounting medium can significantly impact the fluorescence signal. It is crucial to use a mounting medium with an antifade reagent to protect the fluorophore from photobleaching during imaging.[1] The refractive index of the mounting medium should also be appropriate for your objective lens to ensure optimal image quality.

Troubleshooting Guide

If you are experiencing weak this compound fluorescence, follow this step-by-step guide to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Weak this compound Fluorescence

weak_gamillus_fluorescence_troubleshooting start Start: Weak this compound Signal in Fixed Cells check_live_cells Step 1: Verify Signal in Live Cells Is the signal strong before fixation? start->check_live_cells low_expression Issue: Low Protein Expression - Optimize transfection/transduction - Use a stronger promoter - Perform Western blot to confirm expression check_live_cells->low_expression No fixation_issue Step 2: Evaluate Fixation Protocol check_live_cells->fixation_issue Yes pfa_optimization Troubleshoot: PFA Fixation - Reduce PFA concentration (1-2%) - Shorten fixation time (10-15 min) - Check PFA solution pH (7.4) fixation_issue->pfa_optimization alternative_fixation Consider Alternative Fixation: - Glyoxal-based fixatives fixation_issue->alternative_fixation imaging_issue Step 3: Assess Imaging Parameters pfa_optimization->imaging_issue alternative_fixation->imaging_issue imaging_optimization Troubleshoot: Imaging - Use antifade mounting medium - Minimize light exposure - Optimize microscope settings (laser power, exposure time) imaging_issue->imaging_optimization signal_amplification Step 4: Consider Signal Amplification - Use anti-GFP antibody for immunofluorescence imaging_optimization->signal_amplification If signal is still weak end End: Improved this compound Signal imaging_optimization->end If signal is sufficient signal_amplification->end

Caption: A flowchart outlining the steps to troubleshoot weak this compound fluorescence in fixed cells.

Data Presentation: Impact of Fixation on Green Fluorescent Proteins

While specific quantitative data for this compound is limited, the following table summarizes the general effects of common fixation methods on Green Fluorescent Proteins (GFPs), which can serve as a guideline for your experiments.

FixativeConcentrationFixation TimeExpected Effect on GFP FluorescenceSource
Paraformaldehyde (PFA) 4%> 30 minutesPotential for significant signal reduction.[1][3]
1-2%10-15 minutesGenerally better preservation of fluorescence.[1][2]
Methanol 100%~7 minutes~50% reduction in eGFP fluorescence.[1]
Acetone 100%VariableSignificant fluorescence loss is expected.[2]

Note: The data for Methanol is based on experiments with eGFP and should be considered an estimate for this compound. The effect of PFA can be highly dependent on the specific fusion protein and cell type.[1]

Experimental Protocols

Here are detailed protocols to help you optimize your fixation procedure for this compound.

Protocol 1: Optimizing Paraformaldehyde (PFA) Fixation

This protocol is designed to test different PFA concentrations and fixation times to find the optimal conditions for preserving this compound fluorescence.

pfa_optimization_workflow start Start: Cells Expressing this compound seed_cells Seed Cells on Coverslips start->seed_cells prepare_pfa Prepare PFA Solutions (4%, 2%, 1%) in PBS (pH 7.4) fixation Fix Cells with Different PFA Concentrations (10 min, 20 min, 30 min) prepare_pfa->fixation seed_cells->prepare_pfa wash Wash 3x with PBS fixation->wash mount Mount Coverslips with Antifade Medium wash->mount image Image and Quantify Fluorescence mount->image analyze Analyze Data to Determine Optimal Conditions image->analyze

Caption: A workflow for optimizing PFA fixation conditions for cells expressing this compound.

Materials:

  • Cells expressing this compound fusion protein

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), EM grade

  • 1 M NaOH (for dissolving PFA)

  • Mounting medium with antifade reagent

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filters for GFP

Procedure:

  • Prepare PFA Solutions:

    • 4% PFA: Dissolve 4 g of PFA in 80 mL of PBS by heating to 60°C in a fume hood. Add a few drops of 1 M NaOH until the solution is clear. Allow to cool to room temperature, adjust the pH to 7.4, and bring the final volume to 100 mL with PBS. Filter the solution.

    • 2% and 1% PFA: Dilute the 4% PFA stock solution with PBS to the desired concentrations.

  • Cell Seeding: Seed your this compound-expressing cells onto coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the different concentrations of PFA solution (4%, 2%, and 1%) to separate sets of coverslips.

    • Incubate for different durations (e.g., 10, 20, and 30 minutes) at room temperature, protected from light.

  • Washing:

    • Aspirate the PFA solution.

    • Wash the cells three times for 5 minutes each with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Invert the coverslips onto a drop of mounting medium with antifade reagent on a glass slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with consistent settings (laser power, exposure time, etc.) for all conditions.

    • Quantify the mean fluorescence intensity of individual cells for each condition using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensities to determine the optimal PFA concentration and fixation time that preserves the highest this compound signal.

Protocol 2: Signal Amplification using Anti-GFP Antibody

Use this protocol if you have a weak this compound signal even after optimizing your fixation method.

Materials:

  • Fixed and washed cells on coverslips (from Protocol 1)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary Antibody: Anti-GFP antibody (validated for immunofluorescence)

  • Secondary Antibody: Fluorescently-labeled secondary antibody against the host species of the primary antibody

  • Mounting medium with antifade reagent

  • Glass slides

Procedure:

  • Permeabilization:

    • After the washing step in your fixation protocol, add Permeabilization Buffer to the cells.

    • Incubate for 10-15 minutes at room temperature.

    • Wash three times for 5 minutes each with PBS.

  • Blocking:

    • Add Blocking Buffer to the cells.

    • Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-GFP primary antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution.

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.

    • Aspirate the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times for 5 minutes each with PBS, protected from light.

    • Mount the coverslips on glass slides with antifade mounting medium.

  • Imaging:

    • Image the cells using the appropriate filter set for the secondary antibody's fluorophore.

By following these troubleshooting guides and experimental protocols, you should be able to optimize your experiments to achieve a strong and reliable this compound fluorescence signal in your fixed-cell imaging.

References

Technical Support Center: Optimizing Gamillus Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of Bacillus sp. Gamillus protein in Escherichia coli. This guide provides troubleshooting information and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in heterologous protein expression.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization, and why is it crucial for expressing this compound in E. coli?

A1: Codon optimization is the process of modifying the codons in a gene sequence to match the preferred codon usage of the expression host, in this case, E. coli, without altering the amino acid sequence of the protein. This is important because different organisms exhibit "codon bias," meaning they use certain codons more frequently than others for the same amino acid.[1][2] When expressing a Bacillus gene like this compound in E. coli, differences in codon usage can lead to several problems:

  • Translational Stalling: The E. coli translational machinery may slow down or stop at codons that are rare in its own genome, leading to truncated or misfolded proteins.[3]

  • Low Protein Yield: Inefficient translation reduces the overall amount of full-length protein produced.[3][4]

  • mRNA Instability: Codon usage can influence mRNA secondary structure and stability, which in turn affects translation efficiency.

By synthesizing a this compound gene with codons optimized for E. coli, you can significantly enhance the speed and efficiency of translation, leading to higher yields of soluble, correctly folded protein.[4][5]

Q2: What are "rare codons," and how do they impact this compound expression?

A2: Rare codons are codons that are infrequently used by an organism. For example, the arginine codons AGA and AGG are rare in E. coli but may be more common in Bacillus.[3] The presence of multiple rare codons, especially in clusters, in the this compound gene can deplete the corresponding tRNA pool in E. coli. This leads to ribosomal pausing, premature termination of translation, and an overall decrease in the yield of the target protein.[3]

Q3: How do I choose the right E. coli expression strain for my codon-optimized this compound gene?

A3: The choice of E. coli strain is critical for successful protein expression. Most expression strains are derived from E. coli B and are deficient in proteases like Lon and OmpT, which helps to minimize degradation of the recombinant protein.[6][7] The most common and powerful system for high-level protein expression is the T7 system, which requires a host strain that contains the T7 RNA polymerase gene, such as BL21(DE3).[6][8][9][10]

Here is a summary of commonly used strains and their applications:

Strain NameKey Features & Applications
BL21(DE3) The workhorse for routine protein expression. Deficient in Lon and OmpT proteases. Contains the T7 RNA polymerase gene under the control of the lacUV5 promoter for IPTG-inducible expression.[6][8]
BL21(DE3)pLysS/pLysE Expresses T7 lysozyme, which inhibits basal T7 RNA polymerase activity, providing tighter control over expression. Useful for toxic proteins.[6]
Rosetta(DE3) A BL21(DE3) derivative that contains a plasmid carrying tRNAs for codons that are rare in E. coli. This can be an alternative or a supplement to codon optimization.[11]
C41(DE3) / C43(DE3) Mutant strains of BL21(DE3) that are more tolerant to the expression of toxic proteins, often used for membrane proteins.[6][11]
ArcticExpress(DE3) Co-expresses cold-adapted chaperonins that facilitate protein folding at low temperatures (4-12°C), which can improve the solubility of difficult-to-express proteins.[6]

Q4: What are the key parameters to optimize for this compound expression after cloning?

A4: Once you have your codon-optimized this compound gene cloned into an expression vector (e.g., a pET vector) and transformed into a suitable E. coli strain, you need to optimize the expression conditions.[9][10][12] The key parameters are:

  • Inducer (IPTG) Concentration: The standard starting concentration is 1 mM, but this can be too high and lead to the formation of insoluble protein aggregates called inclusion bodies.[13][14] It is highly recommended to test a range of IPTG concentrations (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM).[14][15]

  • Induction Temperature: Lowering the induction temperature (e.g., 16-25°C) slows down protein synthesis, which can give the protein more time to fold correctly and increase its solubility.[16][17][18]

  • Induction Time: This is dependent on the induction temperature. For lower temperatures, longer induction times (e.g., overnight) are common.[19]

  • Cell Density at Induction (OD600): Induction is typically performed during the mid-logarithmic growth phase, at an OD600 of 0.5-0.8.

Troubleshooting Guides

Problem 1: Low or No Expression of this compound Protein

Potential Cause Troubleshooting Steps
Inefficient Codon Usage - Synthesize a new version of the this compound gene with codons optimized for E. coli.[20] - Alternatively, use an E. coli strain that supplies tRNAs for rare codons, such as Rosetta(DE3).[11]
Toxicity of this compound Protein - Use a strain with tighter control over basal expression, like BL21(DE3)pLysS.[6] - Lower the induction temperature and IPTG concentration.[18] - Use a strain designed for toxic proteins, such as C41(DE3).[6][11]
mRNA Secondary Structure - Analyze the 5' end of the mRNA for stable secondary structures that might block ribosome binding. Codon optimization algorithms often address this.
Plasmid Instability - Ensure the correct antibiotic is being used at the proper concentration. - Grow cultures from a fresh transformation.
Ineffective Induction - Prepare a fresh stock of IPTG. - Verify the expression vector and host strain are compatible (e.g., pET vector with a DE3 strain).[9][10]
Protein Degradation - Use protease-deficient strains like BL21.[6][7] - Add protease inhibitors during cell lysis.

Problem 2: this compound Protein is Found in Inclusion Bodies (Insoluble)

Potential Cause Troubleshooting Steps
High Expression Rate - Lower the induction temperature to 16-25°C.[13][18] - Reduce the IPTG concentration to 0.05-0.1 mM.
Incorrect Disulfide Bond Formation - If this compound has disulfide bonds, consider expressing it in the periplasm or using specialized strains like SHuffle that have an oxidizing cytoplasm.[21]
Lack of Chaperones - Co-express molecular chaperones (e.g., GroEL/GroES) to assist with proper folding.
Intrinsic Properties of this compound - Express this compound with a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[13][20]
Sub-optimal Growth Medium - Try using a minimal medium (e.g., M9) instead of a rich medium like LB to slow down cell growth and protein synthesis.[7][18]

Experimental Protocols & Workflows

Codon Optimization and Gene Synthesis Workflow

Codon_Optimization_Workflow A Native this compound Gene Sequence (from Bacillus sp.) B In Silico Analysis: - Identify rare codons for E. coli - Analyze GC content - Predict mRNA secondary structure A->B Input C Codon Optimization: Replace rare codons with E. coli preferred codons B->C Optimize D Add Features: - Restriction sites for cloning - N/C-terminal tags (e.g., 6xHis) - Protease cleavage site C->D Refine E Final Optimized Gene Sequence D->E Finalize F Gene Synthesis (Outsourced) E->F Order G Receive Synthetic Gene in Cloning Vector F->G

Caption: Workflow for designing and obtaining a codon-optimized this compound gene.

Protocol 1: Expression of this compound in E. coli (Small-Scale Trial)
  • Transformation: Transform the expression plasmid containing the codon-optimized this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculation: Pick a single colony and inoculate a 5 mL starter culture of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Expression Culture: Inoculate 50 mL of fresh LB medium (with antibiotic) in a 250 mL flask with the overnight starter culture to a starting OD600 of ~0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.8.

  • Induction:

    • Before induction, remove a 1 mL aliquot of the culture (this is your "uninduced" sample).

    • Induce the remaining culture by adding IPTG to the desired final concentration (e.g., 0.1 mM).

    • Move the culture to the desired induction temperature (e.g., 20°C) and continue to shake for the desired time (e.g., 16 hours).

  • Harvesting: After induction, take a 1 mL aliquot of the induced culture. Measure the final OD600 of both the uninduced and induced samples. Centrifuge the 1 mL aliquots at maximum speed for 1-2 minutes to pellet the cells.

  • Lysis and Analysis:

    • Discard the supernatant. Resuspend the cell pellets in 100 µL of 1X SDS-PAGE loading buffer per 1.0 OD600 unit.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Analyze the samples by SDS-PAGE to check for a protein band of the expected molecular weight for this compound in the induced sample lane.

Troubleshooting Logic for this compound Expression

Troubleshooting_Workflow start Start: Run SDS-PAGE of induced and uninduced samples check_band Is there a new protein band of the correct size? start->check_band no_band No Expression check_band->no_band No yes_band Expression Confirmed check_band->yes_band Yes ts_no_exp1 Verify plasmid sequence and transformation no_band->ts_no_exp1 ts_no_exp2 Check IPTG stock and induction conditions no_band->ts_no_exp2 ts_no_exp3 Protein may be toxic. Try a pLysS or C41(DE3) strain. no_band->ts_no_exp3 check_solubility Analyze soluble and insoluble fractions. Is the protein soluble? yes_band->check_solubility soluble_protein Proceed to large-scale purification check_solubility->soluble_protein Yes insoluble_protein Protein in Inclusion Bodies check_solubility->insoluble_protein No ts_insoluble1 Lower induction temp (16-25°C) and reduce IPTG (0.05-0.1 mM) ts_insoluble2 Add a solubility tag (e.g., MBP, GST) ts_insoluble3 Co-express chaperones insoluble_protein->ts_insoluble1 insoluble_protein->ts_insoluble2 insoluble_protein->ts_insoluble3

Caption: A decision-making workflow for troubleshooting common this compound expression issues.

Protocol 2: SDS-PAGE and Western Blot Analysis

This protocol assumes the this compound protein has a polyhistidine (His) tag for detection via Western blot.

1. SDS-PAGE: [22][23]

  • Sample Preparation: Prepare cell lysates from uninduced and induced cultures as described in Protocol 1.

  • Gel Electrophoresis:

    • Load 10-15 µL of each prepared sample into the wells of a pre-cast or hand-cast polyacrylamide gel (the percentage of which depends on the molecular weight of this compound).

    • Include a pre-stained protein ladder to monitor migration and estimate protein size.

    • Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

2. Protein Transfer (for Western Blot): [24][25]

  • Membrane Activation: Briefly soak a PVDF membrane in methanol (B129727) and then in transfer buffer.

  • Assemble Transfer Sandwich: Assemble the gel, membrane, and filter papers in the transfer cassette according to the manufacturer's instructions.

  • Transfer: Perform the protein transfer in a wet or semi-dry transfer apparatus.

3. Immunodetection:

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the His-tag (e.g., anti-His antibody) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image the resulting signal using a chemiluminescence imager. A band should appear in the lane corresponding to the induced sample at the correct molecular weight for the tagged this compound protein.

References

Gamillus Fusion Protein Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the incorrect localization of Gamillus fusion proteins.

Troubleshooting Guide: this compound Fusion Protein Not Localizing Correctly

Incorrect subcellular localization of a this compound fusion protein can arise from a variety of factors, ranging from the design of the fusion construct to the experimental conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question: My this compound fusion protein is not localizing to the expected subcellular compartment. What are the potential causes and how can I troubleshoot this?

Answer:

Mislocalization of a fusion protein is a common issue in cell biology research. The flowchart below outlines a step-by-step process to diagnose the potential source of the problem. Subsequent sections provide detailed explanations and experimental protocols for each step.

G cluster_0 Troubleshooting Workflow cluster_1 Construct Design Checks cluster_2 Expression & Integrity Checks cluster_3 Condition Optimization start Start: Incorrect Localization Observed check_construct 1. Verify Fusion Construct Design start->check_construct check_expression 2. Analyze Protein Expression & Integrity check_construct->check_expression Construct OK q1 N- vs C-terminal tag? check_construct->q1 optimize_conditions 3. Optimize Experimental Conditions check_expression->optimize_conditions Protein Intact & Expressed q4 Overexpression causing aggregation? check_expression->q4 validate_localization 4. Validate with Orthogonal Methods optimize_conditions->validate_localization Conditions Optimized q6 Different cell line? optimize_conditions->q6 solution Correct Localization Achieved validate_localization->solution Localization Confirmed q2 Linker present & appropriate? q3 Targeting signal intact? q5 Protein degradation? q7 Fixation artifact?

Caption: Troubleshooting workflow for incorrect this compound fusion protein localization.

Verify Fusion Construct Design

The design of your fusion construct is a critical determinant of its behavior. Flaws in the design can lead to improper folding, masked targeting signals, or altered function.

FAQs:

  • Should I fuse this compound to the N-terminus or C-terminus of my protein of interest? The placement of the this compound tag can significantly impact the function and localization of your protein.[1] If the N-terminus or C-terminus of your protein contains a critical functional domain or a targeting signal (e.g., a signal peptide, a nuclear localization signal, or a mitochondrial targeting sequence), fusing this compound to that end may cause steric hindrance and lead to mislocalization.[1][2] It is advisable to consult existing literature for your protein of interest or similar proteins to determine the best fusion strategy.[1] If no information is available, it is recommended to create both N- and C-terminal fusion constructs.

  • Is a linker sequence between this compound and my protein necessary? Yes, a linker is often crucial for ensuring that both the this compound tag and the protein of interest fold correctly and function independently.[1][3] A lack of a linker may lead to misfolding or aggregation.[3] Flexible linkers, such as those rich in glycine (B1666218) and serine (e.g., (GGGGS)n), are commonly used to provide separation and flexibility between the two protein domains.[1][3][4] The optimal length of the linker can vary and may require some empirical testing.[1]

    G cluster_0 Fusion Construct Components construct This compound Linker Protein of Interest gamillus_node This compound linker_node Flexible Linker (e.g., GGGGS) poi_node Protein of Interest

    Caption: A typical this compound fusion protein construct with a flexible linker.

  • Could my cloning process have introduced an error? It is essential to verify the integrity of your final plasmid construct through sequencing. A frameshift mutation or other errors introduced during PCR or cloning can result in a truncated or non-functional protein, which may localize incorrectly.[5]

Analyze Protein Expression and Integrity

Even with a correctly designed construct, issues can arise during protein expression in the cell.

FAQs:

  • Could overexpression be causing the problem? High levels of protein expression are a common cause of mislocalization and the formation of aggregates.[6][7] This can overwhelm the cellular machinery responsible for protein folding and transport. If you are using a strong promoter, consider switching to a weaker, inducible promoter to control the expression level. You can also try reducing the amount of plasmid used for transfection.[1]

  • How can I check if my fusion protein is being degraded? The fusion protein may be unstable and subject to proteolytic cleavage. This can result in free this compound, which may diffuse non-specifically within the cell or accumulate in the nucleus.[8] To check for degradation, perform a Western blot on cell lysates using antibodies against both your protein of interest and the this compound tag (or a general GFP antibody). The presence of bands smaller than the expected full-length fusion protein would indicate degradation.

    Potential Issue Recommended Action Expected Outcome
    OverexpressionUse a weaker/inducible promoter; reduce plasmid concentration.Reduced aggregation; correct localization.
    Protein DegradationPerform Western blot with anti-GFP and anti-protein of interest antibodies.A single band at the expected molecular weight.
    AggregationUse monomeric GFP variants (this compound is already monomeric).[7]Reduced aggregate formation.
Optimize Experimental Conditions

The cellular environment and experimental procedures can also influence the localization of your fusion protein.

FAQs:

  • Could the cell type I'm using be the issue? The protein trafficking and quality control machinery can vary between different cell lines.[5] It is possible that the cell line you are using does not correctly process or localize your protein of interest. If possible, try expressing your fusion protein in a cell line that is known to be a good model for your protein's function.

  • Could my cell fixation method be causing artifacts? Chemical fixation can sometimes cause proteins to redistribute, leading to localization artifacts.[9][10] If you are observing mislocalization in fixed cells, it is crucial to compare this with live-cell imaging to see if the localization pattern is consistent. If live-cell imaging is not possible, you can try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) to see if the localization pattern changes.[10]

Validate with Orthogonal Methods

To be confident in your localization results, it is always best to use more than one method of verification.

FAQs:

  • How can I confirm the subcellular location of my fusion protein? Co-localization with a known marker for the target organelle is a standard method for validating localization.[11] Transfect cells with your this compound fusion protein and a plasmid expressing a fluorescent marker of a different color (e.g., an mCherry-tagged protein known to localize to the mitochondria). If your protein is in the same compartment, the green and red signals should overlap.

  • Can I use an antibody to verify the localization? Immunofluorescence using an antibody that specifically recognizes your endogenous protein of interest is an excellent way to validate the localization of your this compound fusion.[8] If the localization pattern of the antibody staining matches the fluorescence from your this compound fusion protein, it provides strong evidence that the fusion protein is localizing correctly.

Key Experimental Protocols

Protocol 1: Western Blotting to Assess Fusion Protein Integrity
  • Cell Lysis:

    • Wash cells expressing the this compound fusion protein with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel appropriate for the size of your fusion protein.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your protein of interest or a GFP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: Co-localization with a Fluorescent Organelle Marker
  • Transfection:

    • Co-transfect your cells of interest with your this compound fusion protein plasmid and a plasmid expressing a fluorescently-tagged marker for the target organelle (e.g., mCherry-Mito for mitochondria).

  • Cell Culture:

    • Culture the cells for 24-48 hours to allow for protein expression.

  • Imaging:

    • Image the live or fixed cells using a confocal microscope.

    • Acquire images in the green channel (for this compound) and the red channel (for the mCherry marker).

  • Analysis:

    • Merge the green and red channels to observe areas of co-localization (which will appear yellow).

    • Quantify the degree of co-localization using image analysis software (e.g., ImageJ with the Coloc 2 plugin).

References

Buffers and media for maintaining Gamillus fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gamillus, a highly acid-tolerant green fluorescent protein. Here you will find troubleshooting advice and frequently asked questions to ensure the optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary advantages?

This compound is a monomeric green fluorescent protein (GFP) derived from the jellyfish Olindias formosa. Its key advantage is its remarkable acid tolerance, maintaining bright fluorescence in acidic environments.[1][2] This makes it an ideal tool for imaging within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1][3][4]

Q2: What is the optimal pH range for maintaining this compound fluorescence?

This compound exhibits a stable fluorescence spectrum and brightness across a broad pH range of 4.5 to 9.0.[3][4][5][6][7] Its pKa, the pH at which it loses half of its fluorescence, is exceptionally low at 3.4.[3][5][6]

Q3: Is this compound prone to photobleaching?

This compound demonstrates excellent photostability, making it suitable for long-term imaging experiments.[1][3][4] However, like all fluorescent proteins, it will eventually photobleach under intense or prolonged illumination. It's also important to be aware of its photochromic properties.[5][8] Excitation with light in the 457–487 nm or 488–512 nm range can lead to a decrease in fluorescence, which can be recovered by subsequent irradiation with 352–388 nm light.[5][8] Using an excitation wavelength between 440–480 nm can minimize these photochromic effects.[5][8]

Q4: Can this compound be used for multicolor imaging?

Yes, this compound is suitable for multicolor imaging in combination with other acid-stable fluorescent proteins, particularly red fluorescent proteins.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Fluorescence Signal Suboptimal pH: The buffer or medium is outside the optimal pH range of 4.5-9.0.Prepare fresh buffers and media, ensuring the pH is accurately measured and adjusted to be within the 4.5-9.0 range. For imaging acidic organelles, the inherent acidity is well-tolerated by this compound.[3][5][6]
Incorrect Excitation/Emission Settings: The microscope filter sets do not match the spectral properties of this compound.Use a standard GFP or FITC filter set. For optimal excitation and to minimize photochromic effects, use an excitation wavelength between 440-480 nm.[5][8]
Protein Aggregation: High concentrations or suboptimal buffer conditions can lead to protein aggregation.Maintain a low protein concentration.[9] Ensure the buffer contains appropriate salts and consider adding stabilizing agents like glycerol.[9][10]
Cellular Health Issues: If expressing this compound in cells, poor cell health can lead to low protein expression.Ensure proper cell culture conditions, including appropriate media and CO2 levels to maintain physiological pH.[11]
Rapid Signal Loss (Photobleaching) High Excitation Light Intensity: Excessive laser power or illumination intensity is bleaching the fluorophore.Reduce the excitation light intensity to the lowest level that provides a detectable signal. Minimize exposure time.
Photochromic Effects: Excitation outside the 440-480 nm range is causing a reversible decrease in fluorescence.Switch to an excitation wavelength within the 440-480 nm range.[5][8] If signal loss is observed, attempt recovery by irradiating with 352–388 nm light.[5][8]
Inconsistent Fluorescence Intensity Fluctuating pH: The pH of the imaging medium is not stable.Use a well-buffered imaging medium. For live-cell imaging, ensure the CO2 concentration is stable in the incubator.[11]
Photochromism: Switching between different excitation wavelengths is causing reversible changes in fluorescence.Be consistent with your imaging parameters. If multiple excitation wavelengths are necessary, be aware of the photochromic properties of this compound and allow for recovery time if needed.[5][8]
Presence of Fluorescent Puncta in Cells Autophagy and Lysosomal Degradation: In long-term expression, cytosolic this compound may be delivered to lysosomes via autophagy.This is an expected biological process. This compound's resistance to lysosomal degradation makes it an excellent tool to study this process.[5]

Buffers and Media Recommendations

For in vitro experiments, a variety of standard biological buffers can be used, provided they are pH-adjusted to the 4.5-9.0 range. For live-cell imaging, standard cell culture media that maintain physiological pH are generally suitable for expressing this compound.

Buffer/Medium ComponentRecommended Concentration/RangePurpose
Buffering Agent e.g., 20-50 mM HEPES, MES, or Phosphate BufferTo maintain a stable pH within the 4.5-9.0 range.
Salt e.g., 100-150 mM NaCl or KClTo maintain appropriate ionic strength.
Additives (Optional) 5-10% GlycerolTo act as a cryoprotectant and reduce protein aggregation.[9]
1-5 mM DTT or TCEPTo prevent oxidation, especially for purified protein.[12]
Cell Culture Medium Standard media (e.g., DMEM, RPMI) with bicarbonate buffer and serumTo support cell health and expression of this compound fusion proteins.[11]

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound in Acidic Organelles
  • Cell Culture and Transfection:

    • Culture cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a 37°C incubator with 5% CO2.

    • Transfect cells with a plasmid encoding the this compound fusion protein using a standard transfection reagent according to the manufacturer's protocol.

  • Imaging Preparation:

    • 24-48 hours post-transfection, replace the culture medium with a live-cell imaging solution (e.g., phenol (B47542) red-free DMEM) buffered with HEPES to maintain pH stability outside the CO2 incubator.

  • Microscopy and Image Acquisition:

    • Use a fluorescence microscope equipped with a standard GFP/FITC filter set.

    • For optimal results and to minimize photochromism, use an excitation wavelength between 440-480 nm.[5][8]

    • Set the exposure time and excitation intensity to the lowest levels that provide a clear signal to minimize phototoxicity and photobleaching.

    • Acquire images of the this compound fluorescence, which should be visible in the targeted acidic organelles.

Protocol 2: In Vitro pH Stability Assay for this compound
  • Buffer Preparation:

    • Prepare a series of buffers (e.g., citrate, phosphate, and Tris buffers) with pH values ranging from 3.0 to 10.0.

  • Sample Preparation:

    • Dilute purified this compound protein to a final concentration of 0.1-0.5 µM in each of the prepared buffers.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using a fluorometer with excitation set to ~470 nm and emission scanned from ~490 nm to 600 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH to determine the pH profile of this compound fluorescence.

Visualizations

Gamillus_Workflow General Workflow for this compound Imaging cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis plasmid Plasmid DNA (this compound construct) transfection Transfection plasmid->transfection cells Cell Culture cells->transfection expression Protein Expression (24-48h) transfection->expression microscopy Fluorescence Microscopy (Ex: 440-480 nm) expression->microscopy acquisition Image Acquisition microscopy->acquisition analysis Image Analysis acquisition->analysis interpretation Data Interpretation analysis->interpretation

Caption: A general experimental workflow for imaging this compound in living cells.

Troubleshooting_Logic Troubleshooting Low this compound Fluorescence start Low Fluorescence Signal check_ph Is pH between 4.5-9.0? start->check_ph check_filters Are microscope filters correct? check_ph->check_filters Yes solution_ph Adjust buffer/medium pH check_ph->solution_ph No check_expression Is protein expression confirmed? check_filters->check_expression Yes solution_filters Use GFP/FITC filter set (Ex: 440-480 nm) check_filters->solution_filters No solution_expression Optimize transfection/ check cell health check_expression->solution_expression No end Signal Restored solution_ph->end solution_filters->end solution_expression->end

Caption: A logical diagram for troubleshooting low fluorescence signals from this compound.

References

Restoring Gamillus fluorescence after photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gamillus fluorescent protein. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments, with a focus on understanding and reversing fluorescence loss.

Frequently Asked Questions (FAQs)

Q1: My this compound fluorescence signal is decreasing during imaging. Is this irreversible photobleaching?

A1: Not necessarily. This compound is a photoswitchable fluorescent protein. What you are likely observing is a photochromic decrease in fluorescence, also known as photoswitching, which is a reversible process.[1][2] This is different from irreversible photobleaching, which involves permanent damage to the fluorophore.

Q2: Under what conditions does this fluorescence decrease (photoswitching) occur?

A2: The decrease in this compound fluorescence typically happens upon excitation with light in the green to yellow range. Specifically, excitation between 457–487 nm or 488–512 nm will switch this compound to a less fluorescent or "off" state.[1][2]

Q3: How can I restore the fluorescence of this compound after it has decreased?

A3: The fluorescence of this compound can be rapidly recovered by subsequent irradiation with ultraviolet (UV) or near-UV light.[1][2] Excitation in the 352–388 nm range will switch the protein back to its fluorescent "on" state.

Q4: What is the underlying mechanism of this compound photoswitching?

A4: The photoswitching mechanism of this compound involves a reversible trans-to-cis isomerization of the chromophore's hydroxyphenyl ring.[3] The "off" state is associated with a protonated cis isomer, while the fluorescent "on" state corresponds to a deprotonated trans isomer.

Q5: Is the fluorescence of this compound sensitive to pH?

A5: this compound is highly acid-tolerant and maintains stable fluorescence over a wide pH range, from 4.5 to 9.0.[1][4][5] This makes it an excellent tool for imaging within acidic organelles like lysosomes.

Q6: Are there variants of this compound with different photoswitching properties?

A6: Yes, researchers have developed variants such as rsthis compound-S and rsthis compound-F, which have enhanced switching contrasts and faster off-switching speeds, making them suitable for super-resolution imaging techniques.[3]

Troubleshooting Guide

Issue: Rapid loss of green fluorescence upon imaging.

Possible Cause Solution
Photoswitching to the "off" state This is the most likely cause. The excitation light used for imaging (e.g., 488 nm laser) is switching this compound to its non-fluorescent state.
Irreversible Photobleaching While less common for this compound under normal imaging conditions, prolonged, high-intensity excitation can still cause some irreversible photobleaching.

Solution Details:

To restore fluorescence after photoswitching, illuminate the sample with light in the 352-388 nm range. The specific power and duration will depend on your imaging setup, but a starting point is 770 mW/cm² for 10 seconds.[2]

To minimize photoswitching during imaging, you can try using excitation light in the 440-480 nm range, where this compound exhibits negligible photochromic decrease.[1]

Experimental Protocols

Protocol 1: Reversible Photoswitching of this compound

This protocol details the steps to observe and reverse the photoswitching of this compound in vitro or in cellulo.

Materials:

  • Sample expressing this compound (e.g., purified protein, transfected cells)

  • Fluorescence microscope with appropriate filter sets or laser lines for:

    • Green excitation (e.g., 470/40 nm or 488 nm laser)

    • UV/Violet excitation (e.g., 365/10 nm or 405 nm laser)

    • Green emission (e.g., 525/50 nm)

Procedure:

  • Initial Imaging: Acquire an initial image of the this compound fluorescence using the green excitation light source.

  • Photoswitching ("Off"): Continuously illuminate a region of interest (ROI) with high-intensity green or yellow light (457–487 nm or 488–512 nm) until the fluorescence intensity decreases to the desired level (e.g., 10-60% of the initial intensity).[2]

  • Image the "Off" State: Acquire an image of the ROI after photoswitching to document the decreased fluorescence.

  • Fluorescence Recovery ("On"): Illuminate the same ROI with UV or near-UV light (352–388 nm).

  • Image the "On" State: Acquire a final image using the green excitation light to confirm the recovery of fluorescence.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound photoswitching based on published data.

Parameter Wavelength (nm) Power Density Duration Effect Reference
Fluorescence Decrease (Off-Switching) 457–487470 mW/cm²40 sDecrease to ~60% of initial intensity[2]
Fluorescence Decrease (Off-Switching) 488–512360 mW/cm²40 sDecrease to ~10% of initial intensity[2]
Fluorescence Recovery (On-Switching) 352–388770 mW/cm²10 sRapid recovery of fluorescence[2]
Minimal Photoswitching 440–480--Negligible change in fluorescence[1]

Visualizations

Gamillus_Photoswitching_Workflow Initial_State Initial State: This compound 'On' (Fluorescent) Imaging_Green Image with Green Light (457-487 nm or 488-512 nm) Initial_State->Imaging_Green Excitation Off_State Switched State: This compound 'Off' (Non-Fluorescent) Imaging_Green->Off_State Photoswitching UV_Activation Activate with UV Light (352-388 nm) Off_State->UV_Activation Recovery UV_Activation->Initial_State Restoration

Caption: Experimental workflow for photoswitching this compound fluorescence.

Gamillus_Signaling_Pathway Trans_Deprotonated Trans Isomer (Deprotonated) Green_Light Green/Yellow Light (457-512 nm) Trans_Deprotonated->Green_Light Fluorescent_On Fluorescent 'On' State Trans_Deprotonated->Fluorescent_On Cis_Protonated Cis Isomer (Protonated) UV_Light UV Light (352-388 nm) Cis_Protonated->UV_Light NonFluorescent_Off Non-Fluorescent 'Off' State Cis_Protonated->NonFluorescent_Off Green_Light->Cis_Protonated UV_Light->Trans_Deprotonated

Caption: Molecular mechanism of this compound photoswitching.

References

Validation & Comparative

Gamillus vs. EGFP: A Researcher's Guide to Imaging in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in cellular biology, drug development, and molecular imaging, the ability to visualize processes within acidic organelles is crucial. Organelles such as lysosomes, endosomes, and plant vacuoles maintain a low pH environment (pH ~4.5-6.0), which is essential for their function in processes like autophagy, endocytosis, and protein degradation.[1][2] However, this acidity poses a significant challenge for many commonly used fluorescent proteins, including the gold-standard Enhanced Green Fluorescent Protein (EGFP), which lose their fluorescence in such conditions.[1][2][3]

This guide provides a detailed comparison between Gamillus, a novel acid-tolerant green fluorescent protein, and EGFP, the widely used variant, to assist researchers in selecting the optimal tool for imaging in acidic cellular compartments.

Quantitative Performance Comparison

The following table summarizes the key photophysical and biochemical properties of this compound and EGFP, highlighting the critical differences that impact their performance in low-pH environments.

PropertyThis compoundEGFP (Enhanced Green Fluorescent Protein)Reference
pKa 3.4~5.8 - 6.0[1][2][4]
Optimal pH Range Stable fluorescence from pH 4.5 to 9.0Stable fluorescence at neutral-alkaline pH (7.4 to 13.0)[1][2][3][5]
Molar Extinction Coefficient (ε) 28,800 M⁻¹cm⁻¹ (at 440-480 nm)55,000 M⁻¹cm⁻¹ (at 488 nm)[6]
Quantum Yield (QY) Not explicitly stated, but contributes to high brightness0.60[7]
Relative Brightness (ε × QY) Nearly twice as bright as other reported GFPs; 98% of EGFP's brightness under 440-480nm excitation33,000 M⁻¹cm⁻¹[1][7][6]
Photostability Excellent photostabilityModerate; photobleaching is influenced by imaging media and cell conditions[1][3][6][8][9]
Oligomeric State MonomerWeak dimer[2][10][11]
Source Olindias formosa (Flower Hat Jellyfish)Aequorea victoria (Jellyfish)[1][11]

Performance in Acidic Environments

The primary advantage of This compound lies in its exceptional acid tolerance. With a pKa of 3.4, this compound maintains bright and stable fluorescence across a broad pH range of 4.5 to 9.0.[1][2][3] This stability is attributed to a unique trans configuration in its chromophore structure, which stabilizes the deprotonated (fluorescent) state even in highly acidic conditions.[2][10] This makes this compound a powerful tool for visualizing molecular events within acidic organelles like lysosomes and endosomes, and for studying processes such as autophagy where proteins are transported to these compartments.[3][10][12]

In stark contrast, EGFP fluorescence is highly pH-sensitive. Its pKa is approximately 6.0, meaning that as the pH drops below this value, its fluorescence is significantly quenched.[2][13][5] At the pH levels found in lysosomes (pH ~4.5-5.0), EGFP is almost completely non-fluorescent.[5] This quenching is due to the protonation of the chromophore's phenolic hydroxyl group, which disrupts the conjugated π-electron system responsible for fluorescence.[2][13] While EGFP remains an excellent fluorescent tag for imaging in the cytoplasm, nucleus, and other neutral-pH environments, its utility for studying acidic organelles is severely limited.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental design, the following diagrams illustrate the pH-dependent fluorescence mechanism and a typical workflow for comparing these proteins.

pH_Dependence cluster_EGFP EGFP (pKa ~6.0) cluster_this compound This compound (pKa = 3.4) EGFP_Acid Protonated Chromophore (pH < 6.0) NON-FLUORESCENT EGFP_Neutral Deprotonated Chromophore (pH > 6.0) FLUORESCENT EGFP_Acid->EGFP_Neutral Deprotonation EGFP_Neutral->EGFP_Acid Protonation Gamillus_Acid Deprotonated Chromophore (pH > 3.4) FLUORESCENT Gamillus_V_Acid Protonated Chromophore (pH < 3.4) NON-FLUORESCENT Gamillus_Acid->Gamillus_V_Acid Protonation Gamillus_V_Acid->Gamillus_Acid Deprotonation

Caption: pH-dependent chromophore states of EGFP and this compound.

Experimental_Workflow cluster_Cloning Vector Construction cluster_Transfection Cell Culture & Transfection cluster_Imaging Live-Cell Imaging cluster_Analysis Data Analysis Gene_Synthesis Synthesize this compound & EGFP Genes Ligation Ligate into Mammalian Expression Vector (e.g., pCDNA3) Gene_Synthesis->Ligation Transfection Transfect Cells with This compound and EGFP Plasmids Ligation->Transfection Cell_Culture Culture HeLa or HEK293T Cells Cell_Culture->Transfection Induction Induce Autophagy (Optional) (e.g., Starvation, Rapamycin) Transfection->Induction Imaging Image Cells using Confocal Microscopy Induction->Imaging Quantification Quantify Fluorescence Intensity in Cytosol vs. Lysosomes Imaging->Quantification Comparison Compare Signal Retention of this compound and EGFP in Lysosomes Quantification->Comparison

Caption: Workflow for comparing FP performance in acidic organelles.

Experimental Protocols

Protocol 1: Determination of Fluorescent Protein pH Profile

This protocol outlines the steps to measure the pH-dependent fluorescence intensity of purified fluorescent proteins.

  • Protein Purification: Express and purify recombinant this compound and EGFP from E. coli using standard protocols (e.g., Ni-NTA affinity chromatography).

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3.0 to 10.0 (e.g., citrate-phosphate buffer for pH 3.0-7.0 and Tris-HCl for pH 7.0-10.0).

  • Fluorescence Measurement:

    • Dilute the purified proteins to a final concentration of ~0.1 µM in each of the pH buffers.

    • Using a fluorescence spectrophotometer or plate reader, measure the fluorescence emission intensity at the peak emission wavelength (~507 nm for EGFP, similar for this compound) using an appropriate excitation wavelength (e.g., 488 nm).

  • Data Analysis:

    • Normalize the fluorescence intensity at each pH value to the maximum intensity measured (typically at pH ~8.0-9.0).

    • Plot the normalized fluorescence intensity as a function of pH.

    • Determine the pKa by fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the fluorescence is 50% of its maximum.

Protocol 2: Live-Cell Imaging of Lysosomal Targeting

This protocol describes how to compare this compound and EGFP performance for imaging proteins targeted to lysosomes.

  • Vector Construction: Create fusion constructs of a lysosomal-associated membrane protein (e.g., LAMP1) with this compound and EGFP.

  • Cell Transfection: Transfect a suitable mammalian cell line (e.g., HeLa) with the LAMP1-Gamillus and LAMP1-EGFP fusion constructs.

  • Co-staining (Optional): To confirm lysosomal localization, cells can be treated with a lysosomal dye such as LysoTracker Red DND-99 for 30-60 minutes before imaging.

  • Confocal Microscopy:

    • After 24-48 hours of expression, image the cells using a confocal microscope.

    • Use appropriate laser lines and emission filters for the green fluorescent protein (e.g., 488 nm excitation) and the lysosomal dye if used.

    • Acquire images of cells expressing either LAMP1-Gamillus or LAMP1-EGFP.

  • Image Analysis:

    • Observe the localization of the green fluorescence.

    • Quantify the fluorescence intensity of punctate structures corresponding to lysosomes.

    • Compare the brightness of the lysosomal signal in cells expressing LAMP1-Gamillus versus those expressing LAMP1-EGFP. A significantly brighter and more stable signal is expected for this compound.

Conclusion and Recommendation

For researchers aiming to visualize cellular processes within acidic organelles, This compound is unequivocally the superior choice over EGFP . Its remarkable acid stability ensures bright and reliable fluorescence in environments where EGFP is effectively silenced. While EGFP remains a workhorse for applications in neutral pH compartments, its utility is severely compromised by acidic conditions. Therefore, for studies involving lysosomes, endosomes, autophagy, or any other acidic microenvironment, this compound provides a robust and powerful tool, enabling discoveries that would be challenging or impossible with conventional fluorescent proteins.

References

A Head-to-Head Showdown: Photostability of Gamillus vs. Superfolder GFP

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of cellular imaging and molecular tracking, the photostability of fluorescent proteins is a critical factor that can dictate the success and reliability of an experiment. For researchers in drug development and life sciences, choosing the right fluorescent tag is paramount. This guide provides a comparative analysis of the photostability of two popular green fluorescent proteins: Gamillus and Superfolder GFP, supported by available experimental data and detailed methodologies.

Quantitative Photostability Data

Directly comparing the photostability of fluorescent proteins from different studies can be challenging due to variations in experimental conditions. The following table summarizes the available quantitative data for this compound and Superfolder GFP, highlighting the specific conditions under which these measurements were taken. It is crucial for researchers to consider these parameters when interpreting the data and to perform their own head-to-head comparisons for their specific experimental setup.

Fluorescent ProteinPhotostability (Half-life)Light SourcePower DensityImaging ModeReference
This compound 73.2 secondsArc-lamp3.7 W/cm²Widefield[1]
Superfolder GFP (sfGFP) 208.26 secondsLaser80.0 µWNot Specified[2]

Note: The photostability half-life is the time it takes for the fluorescence intensity to decrease to half of its initial value upon continuous excitation. The significant difference in the reported half-lives above is likely attributable to the vastly different illumination sources and power densities used in the respective experiments. General observations in the literature suggest that Superfolder GFP variants tend to photobleach faster than enhanced GFP (EGFP)[3][4]. Conversely, one study has suggested that this compound exhibits a 2-fold higher photostability than mEGFP under certain widefield illumination conditions.

Experimental Protocol: Measuring Fluorescent Protein Photostability

To obtain a reliable comparison of the photostability of this compound and Superfolder GFP, it is recommended to perform a direct comparison under identical experimental conditions. The following is a generalized protocol for measuring photostability using a time-lapse imaging approach on a fluorescence microscope.

Objective: To quantify and compare the photobleaching rates of this compound and Superfolder GFP expressed in living cells.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293T)

  • Expression vectors containing the coding sequences for this compound and Superfolder GFP.

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Fluorescence microscope equipped with a suitable filter set for GFP (e.g., 488 nm excitation, 510-550 nm emission), a camera, and time-lapse imaging software.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

    • Transfect the cells with the this compound and Superfolder GFP expression vectors according to the manufacturer's protocol. It is advisable to transfect separate dishes for each fluorescent protein to avoid spectral overlap.

    • Allow 24-48 hours for protein expression.

  • Microscope Setup:

    • Turn on the microscope and the light source, allowing them to warm up for at least 30 minutes to ensure stable illumination.

    • Select an appropriate objective lens (e.g., 60x or 100x oil immersion).

    • Set the excitation light intensity to a level that provides a good signal-to-noise ratio without causing immediate photobleaching. Crucially, this intensity must be kept constant for all experiments.

    • Configure the camera settings (exposure time, gain) and keep them consistent.

  • Image Acquisition:

    • Locate a field of view with several healthy, fluorescent cells for each protein.

    • Focus on the cells and acquire an initial image (time point 0).

    • Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5-10 seconds). The duration of the time-lapse will depend on the photostability of the proteins but should be long enough to observe a significant decrease in fluorescence.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software like ImageJ/Fiji.

    • For each time point, select a region of interest (ROI) within a fluorescent cell and measure the mean fluorescence intensity.

    • Select a background ROI outside of any cells and measure the mean background intensity for each time point.

    • Subtract the background intensity from the cellular intensity for each time point to correct for background fluorescence.

    • Normalize the corrected fluorescence intensity at each time point to the initial intensity (at time 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂).

Expected Outcome:

This protocol will generate photobleaching curves and half-life values for both this compound and Superfolder GFP under your specific experimental conditions, allowing for a direct and objective comparison of their photostability.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent proteins.

G cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis cluster_results Results cell_culture Cell Culture transfection Transfection with FP vectors cell_culture->transfection expression Protein Expression (24-48h) transfection->expression microscope_setup Microscope Setup (Constant Parameters) expression->microscope_setup image_acquisition Time-lapse Image Acquisition microscope_setup->image_acquisition roi_selection ROI Selection & Intensity Measurement image_acquisition->roi_selection background_correction Background Subtraction roi_selection->background_correction normalization Normalization to Initial Intensity background_correction->normalization curve_fitting Photobleaching Curve Fitting normalization->curve_fitting halflife Photostability Half-life (t½) curve_fitting->halflife comparison Comparative Analysis halflife->comparison

Caption: Experimental workflow for photostability comparison.

References

A Head-to-Head Comparison: Gamillus vs. mCherry for Tracking Lysosomal Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the precise tracking of proteins within the harsh environment of the lysosome is paramount. The acidic and protease-rich lumen of the lysosome presents a significant challenge for many fluorescent proteins, which can be quenched or degraded, leading to unreliable data. This guide provides an objective comparison of two popular fluorescent proteins, the green-fluorescent Gamillus and the red-fluorescent mCherry, for their utility in lysosomal protein tracking, supported by experimental data and protocols.

The choice between this compound and mCherry for lysosomal protein tracking hinges on the specific experimental needs, particularly the desired spectral properties and the tolerance for potential variations in photostability under different imaging conditions. This compound offers the advantage of a green fluorescent protein with exceptional acid tolerance, while mCherry remains a robust and widely-used red fluorescent option.

Quantitative Data Summary

The selection of a fluorescent tag for lysosomal studies is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for this compound and mCherry, providing a clear basis for comparison.

PropertyThis compoundmCherry
Excitation Max (nm) ~505~587
Emission Max (nm) ~524~610
Quantum Yield 0.840.22
Brightness HighModerate
pKa 3.4<4.5
Photostability VariableHigh
Oligomeric State MonomerMonomer
Molecular Weight (kDa) ~25.6~26.7
Maturation Time RapidFast

Note: Brightness is a product of the quantum yield and extinction coefficient. Photostability of this compound can vary depending on the imaging conditions and pH.

Detailed Comparison

This compound: The Acid-Tolerant Green Machine

This compound is a green fluorescent protein derived from the jellyfish Olindias formosa and is engineered for exceptional acid tolerance.[1][2] Its remarkably low pKa of 3.4 ensures that its fluorescence remains stable and bright across a wide pH range, from 4.5 to 9.0, which is crucial for the acidic environment of lysosomes (pH ~4.5-5.0).[1] This makes this compound a powerful tool for visualizing proteins within these organelles without the signal loss that plagues many other GFPs.[1][2]

Studies have demonstrated the successful use of this compound as a molecular tag for imaging in acidic organelles, including tracking protein migration to lysosomes during autophagy.[1] However, there are conflicting reports regarding its photostability. While some studies suggest it has high photostability, others indicate that it can be less photostable than other fluorescent proteins like mEGFP, particularly at lower pH values under certain imaging conditions.[3]

mCherry: The Robust Red Workhorse

mCherry, a red fluorescent protein from the mFruits family, is a derivative of DsRed.[4] It has become a staple in cell biology due to its high photostability and resistance to acid quenching, with a pKa below 4.5.[4][5] Its monomeric nature is another significant advantage, as it is less likely to cause aggregation artifacts when fused to a protein of interest.[6]

mCherry has been extensively used to study lysosomal biology, in part because of its resistance to the proteolytic enzymes within the lysosome.[6] However, it's important to note that the N-terminal region of mCherry can be susceptible to cleavage within the lysosome.[6][7] To mitigate this, a cleavage-resistant variant (crmCherry), with the first 11 N-terminal amino acids deleted, has been developed.[7]

Experimental Protocols

The following are generalized protocols for the key experiments involved in lysosomal protein tracking using this compound or mCherry.

Vector Construction for Fluorescent Protein Fusion

This protocol outlines the standard molecular cloning procedure to fuse the gene of interest (GOI) to either this compound or mCherry.

  • Objective: To create a mammalian expression vector that encodes a fusion protein of the GOI and the fluorescent tag (this compound or mCherry).

  • Procedure:

    • Primer Design: Design PCR primers to amplify the coding sequence of your GOI. The primers should include restriction sites that are compatible with the multiple cloning site (MCS) of the expression vector containing the fluorescent protein sequence. Ensure the GOI is in-frame with the fluorescent protein.

    • PCR Amplification: Amplify the GOI from a cDNA template using a high-fidelity DNA polymerase.

    • Restriction Digest: Digest both the PCR product and the expression vector (e.g., a pcDNA3.1-based vector containing this compound or mCherry) with the chosen restriction enzymes.

    • Ligation: Ligate the digested GOI fragment into the digested vector using T4 DNA ligase.

    • Transformation: Transform the ligation product into competent E. coli for plasmid amplification.

    • Verification: Screen for positive clones by colony PCR and restriction digest. Confirm the final construct by Sanger sequencing to ensure the fusion is in-frame and free of mutations.

Cell Culture and Transfection

This protocol describes the process of introducing the fluorescent fusion protein vector into mammalian cells for expression.

  • Objective: To express the this compound- or mCherry-tagged protein in a suitable cell line for imaging.

  • Materials:

    • Mammalian cell line (e.g., HeLa, HEK293T)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Plasmid DNA of the fusion construct

    • Transfection reagent (e.g., Lipofectamine 2000)

  • Procedure:

    • Cell Seeding: The day before transfection, seed the cells in a glass-bottom dish or multi-well plate suitable for microscopy, aiming for 70-90% confluency at the time of transfection.

    • Transfection Complex Formation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the plasmid DNA and the transfection reagent in serum-free medium in separate tubes, then combine and incubate to allow complex formation.

    • Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Recovery: Replace the transfection medium with fresh, complete culture medium.

    • Expression: Allow the cells to express the fusion protein for 24-48 hours before imaging.

Live-Cell Imaging of Lysosomes

This protocol details the imaging of the expressed fluorescently tagged proteins within the lysosomes of live cells.

  • Objective: To visualize the localization and dynamics of the this compound- or mCherry-tagged protein in lysosomes.

  • Equipment:

    • Confocal laser scanning microscope equipped with appropriate lasers and filters for this compound (e.g., 488 nm excitation) or mCherry (e.g., 561 nm excitation).

    • Environmental chamber to maintain 37°C and 5% CO2 during imaging.

  • Procedure:

    • Preparation: Mount the dish containing the transfected cells on the microscope stage within the environmental chamber.

    • Cell Identification: Locate cells expressing the fluorescent fusion protein.

    • Image Acquisition:

      • Set the appropriate laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.

      • For this compound, use an excitation wavelength of ~488 nm and collect emission around 500-550 nm.

      • For mCherry, use an excitation wavelength of ~561 nm and collect emission around 590-650 nm.

      • Acquire single-plane images or z-stacks to visualize the three-dimensional distribution of the lysosomes.

      • For dynamic studies, acquire time-lapse series.

    • Co-localization (Optional): To confirm lysosomal localization, cells can be co-stained with a lysosomal marker dye (e.g., LysoTracker Red for this compound-expressing cells or LysoTracker Green for mCherry-expressing cells) prior to imaging, following the manufacturer's protocol.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_cloning Vector Construction cluster_cell_culture Cell Culture & Transfection cluster_imaging Live-Cell Imaging GOI Gene of Interest (GOI) PCR PCR Amplification GOI->PCR Vector Expression Vector (this compound/mCherry) Ligation Ligation Vector->Ligation PCR->Ligation FusionVector Fusion Construct Ligation->FusionVector Transfection Transfection FusionVector->Transfection Cells Mammalian Cells Cells->Transfection Expression Protein Expression Transfection->Expression Microscopy Confocal Microscopy Expression->Microscopy Analysis Image Analysis Microscopy->Analysis

Figure 1: Experimental workflow for lysosomal protein tracking.

logical_relationship POI Protein of Interest (POI) N-terminus C-terminus Fusion Fusion Protein POI-FP POI:f1->Fusion Fusion FP Fluorescent Protein (FP) (this compound or mCherry) FP->Fusion Lysosome Lysosome Fusion->Lysosome Targeting Signal on POI

References

Gamillus: A Superior Green Fluorescent Protein for Imaging in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the acid tolerance of Gamillus versus other common Green Fluorescent Proteins (GFPs).

The visualization of cellular and subcellular processes is fundamental to biological research and drug development. Green Fluorescent Proteins (GFPs) and their derivatives have become indispensable tools for these purposes. However, the fluorescence of many commonly used GFPs is quenched in acidic environments, such as those found in lysosomes, endosomes, and autophagosomes, limiting their utility for studying processes within these organelles. This compound, a monomeric GFP cloned from the flower hat jellyfish (Olindias formosa), has emerged as a robust alternative with exceptional acid tolerance.[1][2][3] This guide provides a detailed comparison of the acid tolerance of this compound with other widely used GFPs, supported by quantitative data and experimental protocols.

Unparalleled Stability in Acidic Conditions

This compound exhibits remarkable stability and bright fluorescence across a broad pH range. Its fluorescence remains constant between pH 4.5 and 9.0, making it an ideal probe for imaging in acidic organelles.[1][2][4][5] This superior acid tolerance is quantified by its low pKa of 3.4.[1][6] The pKa of a fluorescent protein is the pH at which its fluorescence intensity is reduced to 50% of its maximum. A lower pKa indicates greater acid tolerance.

In contrast, other popular GFPs have significantly higher pKa values, rendering them less effective in acidic environments. For instance, Enhanced Green Fluorescent Protein (EGFP) has a pKa of 6.0, and its fluorescence is substantially quenched at a pH of 5.5.[4] Superfolder GFP (sfGFP) and mNeonGreen also exhibit reduced fluorescence in acidic conditions, with pKa values of 5.5-5.9 and 5.7, respectively.[4][7]

Quantitative Comparison of GFP Acid Tolerance

To facilitate a direct comparison, the following table summarizes the key pH-related properties and relative fluorescence of this compound and other common GFPs at various acidic pH levels. The data is compiled from multiple studies to provide a comprehensive overview.

Fluorescent ProteinpKaRelative Fluorescence at pH 7.0Relative Fluorescence at pH 6.0Relative Fluorescence at pH 5.0Relative Fluorescence at pH 4.0
This compound 3.4 [1][6]~100%~100%~100%~80%
EGFP6.0[4]~100%~50%<20%~0%
sfGFP5.5 - 5.9~100%~70%~30%<10%
mNeonGreen5.7[7]~100%~60%~25%<5%

Note: The relative fluorescence values are approximations derived from published graphs and are intended for comparative purposes.

Experimental Protocol for Assessing GFP Acid Tolerance

This section provides a detailed methodology for quantifying the acid tolerance of fluorescent proteins, a crucial experiment for validating their use in acidic organelle imaging.

Objective: To determine the pH-dependent fluorescence profile of a GFP variant.

Materials:

  • Purified GFP protein solution

  • A set of buffers with varying pH values (e.g., from pH 3.0 to 9.0 in 0.5 or 1.0 unit increments). A common choice is a citrate-phosphate buffer system.

  • 96-well black microplate with a clear bottom

  • Microplate reader with fluorescence excitation and emission filters appropriate for the GFP variant being tested (e.g., 488 nm excitation and 510 nm emission for many GFPs).

Procedure:

  • Prepare a dilution series of the purified GFP protein. The final concentration should be within the linear range of detection for the microplate reader.

  • Aliquot a fixed volume of the diluted GFP solution into the wells of the 96-well microplate.

  • Add an equal volume of each pH buffer to the corresponding wells containing the GFP solution. Ensure thorough mixing. Include a buffer-only control for each pH value to measure background fluorescence.

  • Incubate the plate at room temperature for a set period (e.g., 10-15 minutes) to allow the protein to equilibrate to the new pH.

  • Measure the fluorescence intensity of each well using the microplate reader.

  • Subtract the background fluorescence of the corresponding buffer-only control from each GFP-containing well.

  • Normalize the fluorescence intensity values. The highest fluorescence reading (typically at neutral or slightly alkaline pH) is set to 100%, and all other values are expressed as a percentage of this maximum.

  • Plot the normalized fluorescence intensity as a function of pH. The pKa can be determined as the pH at which the fluorescence is 50% of the maximum.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for assessing the acid tolerance of a Green Fluorescent Protein.

GFP_Acid_Tolerance_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis p1 Purify GFP Protein a1 Aliquot GFP into 96-well plate p1->a1 p2 Prepare pH Buffers (e.g., pH 3.0 - 9.0) a2 Add pH Buffers to wells p2->a2 a1->a2 a3 Incubate for Equilibration a2->a3 m1 Measure Fluorescence (Plate Reader) a3->m1 m2 Subtract Background m1->m2 m3 Normalize Data m2->m3 m4 Plot Fluorescence vs. pH & Determine pKa m3->m4

Workflow for GFP acid tolerance assessment.

Conclusion

The experimental data unequivocally demonstrates the superior acid tolerance of this compound compared to other commonly used Green Fluorescent Proteins like EGFP, sfGFP, and mNeonGreen. Its ability to maintain bright fluorescence in highly acidic environments makes it an invaluable tool for researchers studying the biology of acidic organelles and for the development of therapeutics that target these compartments. For any experimental design requiring robust and reliable fluorescence imaging in low pH conditions, this compound is the recommended choice.

References

A Head-to-Head Battle of Brightness: Gamillus vs. mNeonGreen

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of fluorescent proteins, researchers are continually seeking brighter and more robust tools for cellular imaging and molecular tracking. This guide provides a detailed, data-driven comparison of two prominent green fluorescent proteins: Gamillus and mNeonGreen, with a focus on their relative brightness. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal fluorescent tag for their experimental needs.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorescent protein is intrinsically determined by its quantum yield (the efficiency of photon emission after photon absorption) and its extinction coefficient (the efficiency of light absorption at a specific wavelength). A summary of these key photophysical properties for this compound (specifically the Gamillus0.3 variant) and mNeonGreen is presented below.

PropertyThis compound (Gamillus0.3 variant)mNeonGreen
Quantum Yield (QY) 0.88[1]0.8[1]
Molar Extinction Coefficient (ε) 51,000 M⁻¹cm⁻¹[1]116,000 M⁻¹cm⁻¹
Brightness (QY × ε) 44,88092,800
Excitation Maximum 505 nm[1]506 nm
Emission Maximum 524 nm[1]517 nm
pKa 4.0[1]5.7

Based on the product of quantum yield and extinction coefficient, mNeonGreen exhibits a significantly higher intrinsic brightness compared to the Gamillus0.3 variant. While this compound possesses a slightly higher quantum yield, mNeonGreen's substantially larger extinction coefficient contributes to its overall superior brightness. It is important to note that this compound is renowned for its exceptional acid tolerance, maintaining stable fluorescence in acidic environments where most other fluorescent proteins, including mNeonGreen, would be quenched.[2][3][4]

Experimental Protocols

Accurate comparison of fluorescent protein brightness relies on standardized and meticulously executed experimental protocols. The following methodologies outline the key steps for protein characterization.

Protein Expression and Purification
  • Gene Expression: The cDNA encoding the fluorescent protein (this compound or mNeonGreen) is cloned into a suitable expression vector, typically containing a strong promoter for high-level expression in E. coli or other host systems.

  • Bacterial Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium.

  • Protein Expression Induction: Protein expression is induced by the addition of an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), when the culture reaches a specific optical density. The culture is then incubated for a defined period at a specific temperature to allow for protein expression and maturation.

  • Cell Lysis and Protein Extraction: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted using methods such as sonication or high-pressure homogenization.

  • Purification: The fluorescent protein is purified from the cell lysate using affinity chromatography. For proteins with a polyhistidine tag, nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography is a common method. The purified protein is then dialyzed against a suitable buffer to remove any remaining impurities.

Determination of Molar Extinction Coefficient
  • Protein Concentration Determination: The concentration of the purified fluorescent protein is accurately determined using a protein assay, such as the bicinchoninic acid (BCA) assay or by measuring the absorbance at 280 nm, correcting for the protein's specific absorbance characteristics.

  • Absorbance Measurement: The absorbance of the purified protein solution is measured at its maximum absorbance wavelength using a spectrophotometer.

  • Calculation: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl where A is the absorbance, c is the molar concentration of the protein, and l is the path length of the cuvette (typically 1 cm).

Determination of Quantum Yield

The quantum yield (QY) is typically determined using the comparative method, which involves comparing the fluorescence of the protein of interest to a standard with a known quantum yield.

  • Selection of a Standard: A fluorescent standard with a known quantum yield and with excitation and emission spectra that overlap with the protein of interest is chosen. For green fluorescent proteins, fluorescein (B123965) or rhodamine 6G are common standards.

  • Absorbance Matching: A series of dilutions of both the fluorescent protein and the standard are prepared. The concentrations are adjusted so that the absorbance values at the excitation wavelength are low (typically < 0.1) and cover a similar range for both the sample and the standard.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.

  • Calculation: The quantum yield of the fluorescent protein (QY_sample) is calculated using the following equation: QY_sample = QY_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where QY is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the fluorescent protein and the standard, respectively.

Experimental Workflow for Brightness Comparison

The following diagram illustrates a typical workflow for the comparative analysis of fluorescent protein brightness.

G cluster_protein_prep Protein Preparation cluster_spectroscopy Spectroscopic Analysis cluster_calculation Parameter Calculation cluster_comparison Comparative Analysis Expression Gene Expression in Host Purification Protein Purification Expression->Purification Concentration Concentration Determination Purification->Concentration Absorbance Absorbance Spectroscopy Concentration->Absorbance Fluorescence Fluorescence Spectroscopy Concentration->Fluorescence EC_Calc Extinction Coefficient (ε) Calculation Absorbance->EC_Calc QY_Calc Quantum Yield (QY) Calculation Fluorescence->QY_Calc Brightness_Calc Brightness (ε x QY) Calculation EC_Calc->Brightness_Calc QY_Calc->Brightness_Calc Comparison Brightness Comparison of this compound and mNeonGreen Brightness_Calc->Comparison

Caption: Experimental workflow for comparing fluorescent protein brightness.

References

Validating the Subcellular Localization of Gamillus Fusion Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the subcellular localization of a protein of interest is paramount to understanding its function. The development of acid-tolerant fluorescent proteins like Gamillus has opened new avenues for studying proteins within acidic organelles. This guide provides a comprehensive comparison of methods to validate the localization of this compound fusion proteins, supported by experimental data and detailed protocols.

This compound, a green fluorescent protein (GFP) derived from the flower hat jellyfish (Olindias formosa), exhibits remarkable photostability and brightness, particularly in acidic environments such as lysosomes and endosomes.[1][2] These characteristics make it an excellent candidate for creating fusion proteins to track their localization and dynamics within the cell. However, as with any fusion protein, rigorous validation is necessary to ensure that the fluorescent tag does not interfere with the protein's natural trafficking and final destination.

Comparing Validation Methodologies: A Quantitative Overview

Several techniques can be employed to validate the localization of a this compound fusion protein. The choice of method depends on the specific research question, available equipment, and the nature of the protein under investigation. Below is a comparison of common validation techniques.

Method Principle Advantages Disadvantages Quantitative Readout
Live-Cell Imaging & Colocalization Analysis A this compound fusion protein is co-expressed with a spectrally distinct fluorescent marker for a specific organelle (e.g., mCherry-tagged organelle marker). The degree of overlap between the two fluorescent signals is quantified.[3][4][5]Provides dynamic information in living cells; allows for high-resolution visualization.[6]Overexpression can lead to mislocalization artifacts; phototoxicity can affect cell health.[1][7]Pearson's Correlation Coefficient (PCC), Manders' Overlap Coefficient (MOC), Colocalization Thresholds.[8][9]
Immunofluorescence (IF) Cells expressing the this compound fusion protein are fixed, permeabilized, and stained with a primary antibody against a specific organelle marker, followed by a fluorescently labeled secondary antibody.Can be used when live-cell imaging is not feasible; allows for multiplexing with different antibodies.[7][10]Fixation can introduce artifacts and alter protein localization; does not provide dynamic information.[11]Colocalization coefficients (as above).
Biochemical Fractionation & Western Blotting Cells are lysed and separated into different subcellular fractions (e.g., nuclear, cytoplasmic, mitochondrial) by centrifugation. The presence of the this compound fusion protein in each fraction is detected by Western blotting.[12][13][14]Provides a non-microscopy-based validation; can be used to analyze endogenous protein levels.Does not provide single-cell resolution; potential for cross-contamination between fractions.[14]Relative band intensity in different fractions.

Experimental Protocols

Live-Cell Imaging and Quantitative Colocalization Analysis

This protocol describes the co-transfection of a this compound fusion protein with a mCherry-tagged lysosomal marker and subsequent quantitative analysis of their colocalization.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Expression vector for your this compound-tagged protein of interest

  • Expression vector for a lysosomal marker (e.g., p-mCherry-LAMP1)

  • Transfection reagent

  • Complete cell culture medium

  • Confocal microscope with appropriate laser lines and filters for GFP and mCherry

  • Image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin)[15][16]

Protocol:

  • Cell Seeding: Seed HeLa cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.

  • Co-transfection: Co-transfect the cells with the this compound-fusion protein vector and the mCherry-LAMP1 vector according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Live-Cell Imaging:

    • Replace the culture medium with fresh, pre-warmed medium.

    • Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Acquire dual-color images using the appropriate laser lines and emission filters for this compound (excitation ~488 nm, emission ~500-550 nm) and mCherry (excitation ~561 nm, emission ~580-650 nm).

    • Acquire Z-stacks to ensure that the observed colocalization is not due to the superposition of signals in the z-axis.

  • Quantitative Colocalization Analysis using ImageJ/Fiji:

    • Open the acquired dual-color image in ImageJ/Fiji.

    • Split the channels into two separate grayscale images (one for this compound, one for mCherry).

    • Select a region of interest (ROI) containing a single cell.

    • Go to Plugins > Analyze > Coloc 2.

    • Select the two images corresponding to the this compound and mCherry channels.

    • The plugin will calculate various colocalization coefficients, including Pearson's Correlation Coefficient (PCC). A PCC value close to +1 indicates strong positive colocalization.[8][9]

Experimental Workflow for Live-Cell Colocalization Analysis

G seed Seed HeLa Cells transfect Co-transfect this compound-Fusion and mCherry-LAMP1 Plasmids seed->transfect incubate Incubate 24-48h transfect->incubate acquire Acquire Dual-Color Confocal Images incubate->acquire split Split Channels (ImageJ/Fiji) acquire->split roi Select Region of Interest split->roi coloc Run Coloc 2 Plugin roi->coloc results Analyze Colocalization Coefficients (PCC) coloc->results

Caption: Workflow for validating this compound fusion protein localization via live-cell imaging and colocalization analysis.

Immunofluorescence

Protocol:

  • Cell Culture and Fixation: Grow cells expressing the this compound fusion protein on coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against a specific organelle marker (e.g., anti-LAMP1 for lysosomes) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope. The this compound signal can be directly visualized alongside the secondary antibody fluorescence.

Signaling Pathway of Immunofluorescence Detection

G cluster_cell Fixed & Permeabilized Cell This compound This compound Fusion Protein (Target) organelle_marker Organelle Marker (e.g., LAMP1) primary_ab Primary Antibody (anti-LAMP1) organelle_marker->primary_ab Binds to secondary_ab Fluorescent Secondary Ab (Alexa Fluor 594) primary_ab->secondary_ab Binds to

Caption: Indirect immunofluorescence detection of an organelle marker for colocalization with a this compound fusion protein.

Biochemical Fractionation and Western Blotting

Protocol:

  • Cell Lysis and Homogenization: Harvest cells expressing the this compound fusion protein and lyse them using a hypotonic buffer. Homogenize the cell lysate.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

    • Centrifuge the supernatant at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.

  • Protein Quantification and Western Blotting:

    • Measure the protein concentration of each fraction.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-GFP antibody to detect the this compound fusion protein and with antibodies against specific organelle markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.

Potential Pitfalls and Considerations

  • Overexpression Artifacts: High levels of fusion protein expression can overwhelm the cellular sorting machinery, leading to mislocalization.[1] It is crucial to use the lowest possible expression levels that still allow for detection.

  • Fluorescent Protein Properties: The choice of fluorescent protein can influence the behavior of the fusion protein. While this compound is monomeric and highly stable, other fluorescent proteins may have a tendency to oligomerize, which can cause aggregation and mislocalization.[7][10]

  • Fixation-Induced Artifacts: Chemical fixation can alter the cellular architecture and lead to the redistribution of proteins.[11] Whenever possible, live-cell imaging should be used to confirm the results obtained from fixed cells.

  • Cleavage of the Fluorescent Tag: In some cellular compartments, particularly the lysosome, the fluorescent tag may be cleaved from the protein of interest.[17][18] This can be assessed by Western blotting to ensure the full-length fusion protein is detected.

By employing a combination of these validation methods and being mindful of the potential artifacts, researchers can confidently determine the subcellular localization of their this compound fusion proteins, paving the way for a deeper understanding of their cellular functions.

References

A Researcher's Guide to Functional Validation of Gamillus-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular biology, fluorescent protein tags have revolutionized the way researchers visualize and track proteins in living cells.[1][2] Gamillus, a monomeric and photoswitchable green fluorescent protein (GFP) derived from Olindias formosus, offers unique advantages, most notably its exceptional stability in acidic environments, making it a powerful tool for studying processes within organelles like lysosomes and endosomes.[3][4][5] However, like any protein tag, particularly a larger one such as a fluorescent protein (~26 kDa), it is crucial to verify that the tag itself does not interfere with the native function of the protein of interest.[1][2]

This guide provides a comparative overview of this compound and other common protein tags, presents quantitative data on its performance, and offers detailed experimental protocols for researchers to functionally validate their this compound-tagged fusion proteins.

Comparison of this compound with Other Common Protein Tags

The choice of a protein tag is a critical decision in experimental design, involving a trade-off between properties like size, detectability, and potential for functional interference.[6] this compound, as a fluorescent tag, provides intrinsic visualization capabilities but its larger size contrasts with small epitope or affinity tags.[6]

A key consideration for any fluorescent tag is its performance within the cellular environment. A systematic comparison of several green fluorescent proteins in living cells revealed that while this compound exhibits higher molecular brightness compared to the widely used mEGFP, it shows lower photostability and a reduced fluorescence probability, particularly in neutral to acidic conditions.[7] This is a critical factor for researchers planning long-term imaging experiments or quantitative studies based on fluorescence intensity.[7]

Table 1: Comparison of Common Protein Tag Properties

FeatureThis compoundEnhanced GFP (EGFP)His-Tag (6xHis)FLAG-Tag
Type Fluorescent ProteinFluorescent ProteinAffinity/EpitopeEpitope
Size (approx.) ~25.6 kDa[1]~27 kDa~0.84 kDa~1.0 kDa
Detection Direct FluorescenceDirect FluorescenceAnti-His Antibody, Metal AffinityAnti-FLAG Antibody
Key Advantage High acid tolerance (pKa ~3.4)[4][5]; high brightness[7]Well-characterized, high photostability[7]Small size, useful for purificationSmall size, hydrophilic, good for IP/WB
Key Disadvantage Lower photostability than EGFP[7]Loses fluorescence in acidic pH[4]Can affect protein function/metalloproteinsCan be cleaved by some proteases
Primary Use Live-cell imaging in acidic organellesGeneral live-cell imaging, reporterProtein purification, Western Blot (WB)Immunoprecipitation (IP), WB

Workflow for Functional Validation

Confirming that a this compound tag does not alter the biological activity of your protein of interest is a multi-step process. It involves expressing and purifying the tagged protein, and then subjecting it to one or more functional assays. It is essential to include proper controls, such as the untagged protein and/or the protein fused to a different tag (e.g., a small epitope tag like FLAG), to accurately assess the impact of the this compound fusion.

G cluster_0 Plasmid Construction cluster_1 Protein Expression & Purification cluster_2 Functional Validation cluster_3 Analysis A Clone Gene of Interest into this compound Vector C Transfect Cells & Express Fusion Proteins A->C B Construct Control Plasmids (Untagged, Other Tag) B->C D Purify Proteins (if required for assay) C->D E Perform Functional Assay (e.g., Kinase, GPCR) D->E F Measure Activity of: - this compound-tagged Protein - Untagged Protein - Other-tagged Protein E->F G Compare Activity Data F->G H Conclusion: Is function preserved? G->H

Caption: Experimental workflow for validating this compound-tagged protein function.

Featured Functional Assays & Protocols

The choice of functional assay depends entirely on the protein being studied. Here, we provide detailed protocols for two common classes of proteins: protein kinases and G-protein coupled receptors (GPCRs).

Protein Kinase Activity Assay

This assay measures the ability of a tagged kinase to phosphorylate a substrate. The protocol is adapted from fluorescence-based methods that detect the formation of ADP, the byproduct of the phosphorylation reaction.

Objective: To compare the specific activity (e.g., Vmax, Km) of a this compound-tagged kinase with its untagged counterpart.

Experimental Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Stock: Prepare a 10 mM ATP stock solution in ultrapure water.

    • Substrate Stock: Prepare a stock solution of a specific peptide or protein substrate for your kinase.

    • Kinase Preparations: Prepare solutions of purified this compound-tagged kinase and untagged kinase at known concentrations.

    • Detection Reagent: Use a commercial ADP-detecting luminescent kit (e.g., ADP-Glo™).

  • Assay Procedure (96-well plate format):

    • Add 5 µL of kinase buffer to all wells.

    • Add 2.5 µL of substrate solution to each well.

    • Add 2.5 µL of purified enzyme (this compound-tagged or untagged control) to respective wells. Include a "no enzyme" control.

    • To initiate the reaction, add 2.5 µL of ATP solution to each well. The final volume is 12.5 µL. Note: The final concentration of ATP should be optimized, often near the Km for your kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 12.5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all readings.

    • Plot the luminescence (proportional to ADP produced) against the amount of enzyme.

    • Compare the activity curves of the this compound-tagged and untagged kinases to determine if the tag has altered the enzyme's catalytic efficiency.

Table 2: Example Data - Kinase Activity Assay

Kinase VersionEnzyme Conc. (nM)Activity (Relative Luminescence Units)Specific Activity (RLU/nM)
Untagged-KinaseX5150,00030,000
This compound-KinaseX5145,00029,000
FLAG-KinaseX5152,00030,400
Conclusion No significant change in activity observed
GPCR Signaling Assay (Calcium Mobilization)

Many GPCRs signal through the Gq pathway, leading to an increase in intracellular calcium. This assay measures the activation of a this compound-tagged GPCR by monitoring this calcium flux.

ligand Ligand gpcr This compound-GPCR ligand->gpcr 1. Binding gq Gq Protein gpcr->gq 2. Activation plc PLC gq->plc 3. Activation ip3 IP3 plc->ip3 4. Cleavage pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er 5. Binding ca_release Ca²⁺ Release er->ca_release 6. Release

Caption: Signaling pathway for a Gq-coupled GPCR leading to calcium release.

Objective: To generate a dose-response curve for a this compound-tagged GPCR and compare its EC₅₀ value to the untagged receptor.

Experimental Protocol:

  • Cell Preparation:

    • One day before the assay, seed cells (e.g., HEK293T) into a 96-well, black-walled, clear-bottom plate.

    • Transfect cells with plasmids encoding the this compound-tagged GPCR or the untagged control GPCR.

  • Dye Loading:

    • On the day of the assay, remove the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by adding 100 µL of loading buffer containing the dye to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells gently with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.

  • Assay Procedure:

    • Prepare serial dilutions of the specific agonist for your GPCR.

    • Place the 96-well plate into a fluorescence plate reader equipped with an injector.

    • Set the reader to measure fluorescence kinetically (e.g., excitation at 485 nm, emission at 525 nm) before and after agonist addition.

    • Inject the agonist dilutions into the wells and immediately begin recording the fluorescence signal over time (typically 1-2 minutes).

  • Data Analysis:

    • For each well, calculate the peak fluorescence response after agonist addition minus the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that gives half-maximal response).

    • Compare the EC₅₀ values and maximum response levels between the this compound-tagged and untagged GPCRs.

Table 3: Example Data - GPCR Calcium Mobilization Assay

GPCR VersionAgonistEC₅₀ (nM)Maximum Response (RFU)
Untagged-GPCR_YLigand Z10.585,400
This compound-GPCR_YLigand Z11.283,900
Conclusion No significant change in potency or efficacy observed

Conclusion

The this compound fluorescent protein is a valuable tool for visualizing proteins, especially in acidic cellular compartments.[4][5] Its high brightness is an asset, though its lower photostability compared to other GFPs must be considered for certain applications.[7] As with any large protein tag, empirical validation is not just recommended, but essential. By employing rigorous functional assays with appropriate untagged and alternatively-tagged controls, researchers can confidently determine whether their this compound-tagged protein retains its native biological activity, ensuring the integrity and reliability of their experimental findings.

References

A Researcher's Guide to Co-localization Studies of Gamillus with Organelle Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing Gamillus, a novel acid-tolerant green fluorescent protein (GFP), for co-localization studies with various organelle markers. We offer a comparative perspective on this compound's performance, supported by its known properties, and provide detailed experimental protocols to facilitate the design and execution of your co-localization experiments.

Introduction to this compound: A Superior Tool for Acidic Environments

This compound is a monomeric and photoswitchable green fluorescent protein derived from the jellyfish Olindias formosa. A key characteristic that sets this compound apart from many other GFPs is its remarkable acid tolerance, with a pKa of 3.4.[1][2] This makes it an exceptional fluorescent marker for visualizing proteins and processes within acidic organelles, such as lysosomes and endosomes, where the fluorescence of many other GFPs would be quenched.[1][2] Its brightness, rapid maturation, and high photostability further contribute to its suitability for live-cell imaging.[1][3]

Comparing this compound with Alternative Fluorescent Proteins

While direct, comprehensive comparative studies of this compound against all other fluorescent proteins for co-localization with a wide array of organelles are not yet extensively published, its intrinsic properties suggest significant advantages in specific contexts.

FeatureThis compoundStandard EGFPmCherry
pKa 3.4[1][2]~6.0~4.5
Brightness High[1]ModerateHigh
Monomeric Yes[3]Tends to dimerizeYes
Photoswitchable Yes[3]NoNo
Optimal for Acidic organelles (lysosomes, endosomes)General purpose, neutral pH organellesDual color imaging, moderately acidic organelles

Table 1: Comparison of this compound Properties with Other Common Fluorescent Proteins. This table highlights the key features of this compound that make it a compelling choice for specific co-localization studies, particularly in acidic cellular compartments.

Experimental Workflow for Co-localization Studies

A typical workflow for investigating the co-localization of a this compound-tagged protein of interest (POI) with an organelle marker involves several key steps, from plasmid construction to image analysis.

experimental_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis plasmid_construction Plasmid Construction (this compound-POI fusion) cell_culture Cell Culture plasmid_construction->cell_culture 1 transfection Transient Transfection cell_culture->transfection 2 organelle_staining Organelle Staining (Marker Expression/Dye) transfection->organelle_staining 3 live_cell_imaging Live-Cell Imaging (Confocal Microscopy) organelle_staining->live_cell_imaging 4 image_acquisition Image Acquisition (Separate Channels) live_cell_imaging->image_acquisition 5 co_localization_analysis Co-localization Analysis (Pearson's/Manders' Coefficients) image_acquisition->co_localization_analysis 6 data_interpretation Data Interpretation co_localization_analysis->data_interpretation 7

Figure 1: Experimental Workflow. A step-by-step diagram illustrating the process of a typical co-localization study, from initial plasmid preparation to final data analysis.

Detailed Experimental Protocols

The following protocols provide a framework for conducting co-localization studies using this compound. These are general guidelines and may require optimization for specific cell types and proteins of interest.

Protocol 1: Transient Transfection of this compound Fusion Constructs

This protocol outlines the transient transfection of a plasmid encoding a this compound-tagged protein of interest into a mammalian cell line.

Materials:

  • Plasmid DNA encoding this compound-POI

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In tube A, dilute 2.5 µg of plasmid DNA in 125 µL of serum-free medium.

    • In tube B, dilute 5 µL of the transfection reagent in 125 µL of serum-free medium.

    • Combine the contents of tubes A and B, mix gently, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the transfection complex dropwise to the cells.

  • Incubation: Incubate the cells for 24-48 hours before proceeding with imaging.

Protocol 2: Co-localization with Organelle Markers and Live-Cell Imaging

This protocol describes the staining of specific organelles and subsequent imaging of co-localization with the this compound-tagged protein.

Materials:

  • Transfected cells from Protocol 1

  • Organelle-specific fluorescent marker (e.g., MitoTracker Red for mitochondria, ER-Tracker Red for endoplasmic reticulum, or a plasmid encoding a red fluorescent protein-tagged organelle marker)

  • Live-cell imaging medium

  • Confocal microscope with appropriate laser lines and filters for this compound (excitation ~488 nm) and the red organelle marker.

Procedure:

  • Organelle Staining (if using a dye):

    • Incubate the transfected cells with the organelle-specific dye according to the manufacturer's instructions. For example, for MitoTracker Red CMXRos, a final concentration of 100-200 nM for 15-30 minutes is often sufficient.

    • Wash the cells with pre-warmed live-cell imaging medium.

  • Live-Cell Imaging:

    • Mount the cells on the confocal microscope.

    • Acquire images sequentially for the this compound channel and the organelle marker channel to minimize spectral bleed-through. Use appropriate laser power and detector settings to obtain a good signal-to-noise ratio without saturating the pixels.

    • Acquire Z-stacks to assess co-localization in three dimensions.

Quantitative Co-localization Analysis

Visual inspection of merged images can be subjective. Therefore, quantitative analysis is crucial for an objective assessment of co-localization. The two most common methods are the Pearson's Correlation Coefficient (PCC) and the Manders' Overlap Coefficient (MOC).

CoefficientDescriptionInterpretation
Pearson's Correlation Coefficient (PCC) Measures the linear correlation between the pixel intensities of the two channels.Ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
Manders' Overlap Coefficient (MOC) Represents the fraction of the total fluorescence of one channel that is within the region of the other channel.Ranges from 0 (no overlap) to 1 (complete overlap). Often split into M1 and M2 to show the fraction of each channel overlapping with the other.

Table 2: Quantitative Co-localization Coefficients. A summary of the two primary statistical methods used to quantify the degree of overlap between fluorescent signals.

colocalization_analysis cluster_input Input Images cluster_processing Image Processing cluster_quantification Quantification gamillus_channel This compound Channel (Green) background_subtraction Background Subtraction gamillus_channel->background_subtraction marker_channel Organelle Marker Channel (Red) marker_channel->background_subtraction roi_selection Region of Interest (ROI) Selection background_subtraction->roi_selection pcc Pearson's Correlation Coefficient (PCC) roi_selection->pcc moc Manders' Overlap Coefficient (MOC) roi_selection->moc

Figure 2: Quantitative Analysis Workflow. This diagram outlines the key steps in the quantitative analysis of co-localization from the initial image acquisition to the calculation of statistical coefficients.

Conclusion

This compound presents a powerful tool for co-localization studies, particularly for proteins residing in or trafficking through acidic organelles. Its superior acid tolerance and photostability can provide clearer and more reliable data compared to traditional GFPs in these challenging environments. By following the detailed protocols and quantitative analysis methods outlined in this guide, researchers can effectively investigate the subcellular localization of their proteins of interest and gain valuable insights into their cellular functions.

References

Gamillus: A Superior Acid-Stable Fluorescent Protein for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the performance of Gamillus against other commonly used green fluorescent proteins in acidic environments.

In the realm of cellular biology and drug development, the ability to visualize molecular processes within living cells is paramount. Fluorescent proteins (FPs) have emerged as indispensable tools for this purpose; however, their utility is often limited by the pH of the cellular environment. Many cellular organelles, such as lysosomes and endosomes, maintain an acidic environment, which can quench the fluorescence of commonly used FPs. This compound, a green fluorescent protein derived from the flower hat jellyfish (Olindias formosa), has been engineered to overcome this limitation, exhibiting remarkable stability and brightness in acidic conditions. This guide provides a comprehensive benchmark of this compound against other popular acid-stable fluorescent proteins, supported by quantitative data and detailed experimental protocols.

Performance Benchmark: this compound vs. Other Green Fluorescent Proteins

The acid stability of a fluorescent protein is quantified by its pKa value, the pH at which the protein loses 50% of its fluorescence. A lower pKa indicates greater stability in acidic environments. Brightness, a critical factor for sensitive imaging, is determined by the product of the quantum yield (QY) and the molar extinction coefficient (EC).

The following table summarizes the key performance metrics of this compound in comparison to mEGFP, mVenus, and mClover3.

Fluorescent ProteinpKaQuantum Yield (QY)Molar Extinction Coefficient (EC) (M⁻¹cm⁻¹)Relative Brightness
This compound 3.4 [1][2]N/A28,800 (at 440-480 nm)98% of EGFP (at 440-480 nm)
mEGFP6.0~0.6-0.7~55,000 - 83,3001.00
mVenus6.00.5792,2001.56
mClover35.9N/AN/AReported to have high acid sensitivity

Note: The brightness of this compound is presented as a relative value to EGFP under a specific excitation wavelength range, as reported in the literature. Specific quantum yield data for this compound and mClover3 were not available in the reviewed literature.

Experimental Protocol: Determination of Fluorescent Protein pH Stability

The following protocol outlines a standard method for assessing the pH stability of fluorescent proteins.

1. Protein Purification:

  • Express the fluorescent protein of interest in a suitable expression system (e.g., E. coli).

  • Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to achieve high purity.

  • Dialyze the purified protein against a neutral pH buffer (e.g., PBS, pH 7.4) to remove any residual purification reagents.

2. Preparation of pH Buffers:

  • Prepare a series of buffers with a wide range of pH values (e.g., from pH 3.0 to 10.0 with 0.5 pH unit increments).

  • Use appropriate buffer systems for different pH ranges to ensure accurate pH control (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and glycine-NaOH for pH 8-10).

3. Fluorescence Measurement:

  • Dilute the purified fluorescent protein into each of the prepared pH buffers to a final concentration suitable for fluorescence measurement.

  • Incubate the protein solutions at room temperature for a set period to allow for equilibration.

  • Measure the fluorescence intensity of each sample using a fluorometer or a microplate reader.

  • For each protein, use the excitation and emission wavelengths that correspond to its spectral properties.

4. Data Analysis:

  • Plot the measured fluorescence intensity as a function of pH.

  • Normalize the fluorescence data by setting the maximum fluorescence intensity to 100%.

  • Fit the resulting pH-fluorescence curve to a sigmoidal dose-response equation to determine the pKa value, which represents the pH at which the fluorescence is 50% of the maximum.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the pH stability of a fluorescent protein.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis protein_expression Protein Expression & Purification dilution Dilution of Protein in pH Buffers protein_expression->dilution buffer_prep pH Buffer Preparation buffer_prep->dilution incubation Incubation & Equilibration dilution->incubation measurement Fluorescence Measurement incubation->measurement data_plotting Plot Fluorescence vs. pH measurement->data_plotting pka_determination pKa Value Determination data_plotting->pka_determination

Workflow for determining fluorescent protein pH stability.

Signaling Pathway and Logical Relationships

The exceptional acid stability of this compound is attributed to its unique molecular structure. X-ray crystallography and point mutagenesis studies have revealed that the chromophore of this compound is stabilized in its deprotonated (fluorescent) state, even at low pH. This structural feature prevents the protonation-induced quenching of fluorescence that affects many other GFPs.

The following diagram illustrates the logical relationship between the structural features of this compound and its enhanced acid stability.

gamillus_stability cluster_structure Molecular Structure of this compound cluster_property Functional Property cluster_application Application chromophore Unique Chromophore Environment stabilization Stabilization of Deprotonated State chromophore->stabilization acid_stability Enhanced Acid Stability (Low pKa) stabilization->acid_stability acidic_imaging Imaging in Acidic Organelles acid_stability->acidic_imaging

References

A Comparative Guide to the Spectral Properties of Gamillus and Common Red Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular biology, fluorescent proteins (FPs) are indispensable tools for visualizing and tracking cellular processes. The selection of appropriate FPs is critical for the success of multi-color imaging experiments, where spectral separation is paramount to prevent signal bleed-through. This guide provides a detailed comparison of the spectral characteristics of the acid-tolerant green fluorescent protein, Gamillus, and three widely used red fluorescent proteins (RFPs): mCherry, DsRed, and tdTomato.

Spectral Properties Comparison

The following table summarizes the key spectral and photophysical properties of this compound, mCherry, DsRed, and tdTomato. Understanding these parameters is crucial for selecting the optimal fluorescent protein for specific experimental needs.

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Quantum Yield (QY)Extinction Coefficient (M⁻¹cm⁻¹)Relative Brightness
This compound ~488~509Not explicitly statedNot explicitly statedNearly twice as bright as other reported GFPs[1][2]
mCherry 587[3][4][5]610[3][4][5]0.22[6]72,000[7]15,840
DsRed 558[8][9], 559[10][11]583[8][9][10][11]0.68[8]72,500[8]49,300[12]
tdTomato 554[7][13][14]581[7][13][14]0.69[14]138,000[7][14]95,220

Note: Brightness is calculated as the product of the quantum yield and the extinction coefficient. For this compound, a specific brightness value is not available in the provided search results, but its high brightness relative to other GFPs is noted.

Spectral Separation Visualization

The following diagram illustrates the concept of spectral separation between a green fluorescent protein like this compound and a red fluorescent protein. The distinct excitation and emission peaks are key to minimizing spectral overlap in multi-color imaging.

Spectral_Separation Gamillus_Exc Excitation (~488 nm) Gamillus_Em Emission (~509 nm) Gamillus_Exc->Gamillus_Em Stokes Shift Green_Channel Green Channel Gamillus_Em->Green_Channel Detected Signal RFP_Exc Excitation (e.g., 587 nm for mCherry) RFP_Em Emission (e.g., 610 nm for mCherry) RFP_Exc->RFP_Em Stokes Shift Red_Channel Red Channel RFP_Em->Red_Channel Detected Signal

Diagram of spectral separation between green and red fluorescent proteins.

Experimental Protocol: Determination of Fluorescent Protein Spectral Properties

Accurate characterization of the excitation and emission spectra of fluorescent proteins is fundamental for their effective use. The following is a generalized protocol for measuring these properties using a fluorescence spectrophotometer.

Objective:

To determine the peak excitation and emission wavelengths of a purified fluorescent protein.

Materials:
  • Purified fluorescent protein solution of known concentration

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Methodology:
  • Sample Preparation:

    • Dilute the purified fluorescent protein in PBS to a concentration that results in an absorbance of 0.05-0.1 at the expected excitation maximum to avoid inner filter effects.

    • Prepare a buffer blank (PBS only) for background subtraction.

  • Excitation Spectrum Measurement:

    • Set the fluorescence spectrophotometer to excitation scan mode.

    • Set the emission wavelength to the expected emission maximum of the fluorescent protein. For an unknown protein, a preliminary broad emission scan can be performed.

    • Set the excitation slit width to a narrow value (e.g., 2-5 nm) to ensure high spectral resolution.

    • Scan a range of excitation wavelengths (e.g., 300-600 nm for RFPs).

    • Record the fluorescence intensity at each excitation wavelength.

    • Subtract the background spectrum obtained with the buffer blank.

    • The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the fluorescence spectrophotometer to emission scan mode.

    • Set the excitation wavelength to the determined excitation maximum.

    • Set the emission slit width to a narrow value (e.g., 2-5 nm).

    • Scan a range of emission wavelengths, starting from just above the excitation wavelength to avoid scattered light (e.g., for a 587 nm excitation, scan from 595 nm onwards).

    • Record the fluorescence intensity at each emission wavelength.

    • Subtract the background spectrum obtained with the buffer blank.

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental workflow for determining the spectral properties of a fluorescent protein.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Excitation Excitation Spectrum cluster_Emission Emission Spectrum cluster_Analysis Data Analysis Purify Purify Fluorescent Protein Dilute Dilute Protein in Buffer Purify->Dilute Set_Ex_Scan Set Excitation Scan Mode Dilute->Set_Ex_Scan Set_Em_Scan Set Emission Scan Mode Dilute->Set_Em_Scan Blank Prepare Buffer Blank Subtract_BG Subtract Background Blank->Subtract_BG Scan_Ex Scan Excitation Wavelengths Set_Ex_Scan->Scan_Ex Record_Ex Record Fluorescence Intensity Scan_Ex->Record_Ex Record_Ex->Subtract_BG Scan_Em Scan Emission Wavelengths Set_Em_Scan->Scan_Em Record_Em Record Fluorescence Intensity Scan_Em->Record_Em Record_Em->Subtract_BG Determine_Peaks Determine Excitation & Emission Maxima Subtract_BG->Determine_Peaks

Workflow for determining fluorescent protein spectral properties.

Objective Comparison and Conclusion

This guide provides a comparative overview of the spectral properties of the green fluorescent protein this compound and the red fluorescent proteins mCherry, DsRed, and tdTomato.

  • This compound , a green fluorescent protein derived from Olindias formosa, is notable for its exceptional acid tolerance and high brightness.[1][2][15] Its spectral characteristics make it an excellent candidate for imaging in acidic organelles.[1][2]

  • mCherry is a widely used monomeric red fluorescent protein with good photostability.[3][5][16] Its excitation and emission maxima are 587 nm and 610 nm, respectively.[3][4][5]

  • DsRed is a tetrameric red fluorescent protein with a high quantum yield.[8][12] It has an excitation maximum of around 558-559 nm and an emission maximum of 583 nm.[8][9][10][11]

  • tdTomato is a tandem dimer that behaves as a monomer and is exceptionally bright.[7][17] Its excitation and emission peaks are at 554 nm and 581 nm, respectively.[7][13][14]

The significant spectral separation between this compound (a GFP) and the red fluorescent proteins presented here makes them suitable partners for multi-color imaging applications. Researchers should consider the specific requirements of their experiments, such as the pH of the environment, the need for a monomeric tag, and the desired brightness, when selecting the most appropriate fluorescent protein. The provided experimental protocol offers a standardized method for verifying the spectral properties of these and other fluorescent proteins in the laboratory.

References

A Quantitative Showdown: Gamillus vs. pHluorin for Cellular pH Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of genetically encoded pH sensors, the choice between available tools can significantly impact experimental outcomes. This guide provides a quantitative comparison of two popular green fluorescent protein (GFP)-based pH sensors, Gamillus and pHluorin, offering a detailed analysis of their performance characteristics and experimental applications.

This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to select the most suitable pH sensor for their specific research needs, from monitoring organellar pH to high-throughput screening in drug discovery.

Performance Characteristics at a Glance

A summary of the key quantitative parameters for this compound and various pHluorin derivatives is presented below, facilitating a direct comparison of their spectral properties, pH sensitivity, and operational range.

PropertyThis compoundRatiometric pHluorinpHluorin2Ecliptic pHluorinSuperecliptic pHluorin
pKa 3.4[1][2][3]~7.0[4]Not explicitly stated, but maintains pH sensitivity of ratiometric pHluorin[5][6]~7.1Not explicitly stated, but highly acid-sensitive[7]
Excitation Max (nm) 504[8]395 and 475 (bimodal)[9]395 and 475 (bimodal)[5][6]395 and 475 (bimodal)488
Emission Max (nm) 519[8]509[9]509[5][6]509[10]512
Brightness Nearly twice as bright as other reported GFPs[1][2][3]Lower than enhanced variants[9]~8-fold higher fluorescence than ratiometric pHluorin[6][9]Non-fluorescent at acidic pH (<6)[11]Enhanced brightness
Photostability High, but can exhibit photochromism under certain excitation wavelengths (stable at 440-480 nm)[12]ModerateImproved over original pHluorinModerateImproved over original pHluorin
Recommended pH Range 4.5 - 9.0 (stable fluorescence)[1][12]5.5 - 8.0[4]5.5 - 8.0Switches from non-fluorescent to fluorescent around pH 6Sensitive to changes around neutral pH
Sensing Mechanism Stable fluorescence over a wide pH range, useful as a tag in acidic organelles[12]Ratiometric (ratio of emission from two excitation wavelengths changes with pH)[9]Ratiometric[5][6]Intensimetric ("on/off" switch)[11]Intensimetric

In-Depth Comparison

This compound: The Acid-Tolerant Stalwart

This compound, derived from the flower hat jellyfish Olindias formosa, stands out for its exceptional acid tolerance, boasting a pKa of 3.4.[1][2][3] This remarkable stability allows it to maintain bright, consistent fluorescence in highly acidic environments, from a pH of 4.5 up to 9.0.[1][12] This makes this compound an excellent choice for imaging and tracking proteins within acidic organelles like lysosomes, endosomes, and autophagosomes, where other GFPs would be quenched.[1][2] Unlike the ratiometric pHluorins, this compound is primarily used as a stable fluorescent tag whose presence or absence indicates the localization of a protein of interest in compartments with varying pH. While highly photostable under recommended excitation wavelengths (440-480 nm), it's important to note its photochromic behavior at other wavelengths, which can be either a useful feature for specific applications or a potential artifact to control for.[12]

pHluorin Family: The Versatile pH Responders

The pHluorin family of sensors, derived from Aequorea victoria GFP, offers a range of pH-sensing capabilities tailored to different experimental needs.

  • Ratiometric pHluorin and pHluorin2: These sensors are distinguished by their dual-excitation peaks.[9] As the pH changes, the ratio of fluorescence intensity when excited at ~395/405 nm versus ~475/485 nm changes, providing a quantitative measure of pH that is internally controlled for expression levels and cell path length.[9] This ratiometric nature makes them powerful tools for precise intracellular pH measurements. pHluorin2 is an enhanced version, offering significantly brighter fluorescence than the original, which improves the signal-to-noise ratio and allows for detection of lower expression levels.[6][9]

  • Ecliptic and Superecliptic pHluorin: These variants function as "on/off" switches. They are essentially non-fluorescent in acidic environments (pH < 6) and become fluorescent at neutral pH.[11] This property is particularly useful for studying processes involving the movement of proteins from acidic compartments to the neutral pH of the cell surface, such as in exocytosis and receptor trafficking.[11] Superecliptic pHluorin is an improved version with enhanced brightness and photostability.

Experimental Methodologies

Accurate and reproducible pH measurements rely on robust experimental protocols. Below are detailed methodologies for the use of these genetically encoded pH sensors.

Cell Culture and Transfection
  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293T, or primary neurons) on glass-bottom dishes or multi-well plates suitable for microscopy. Seed cells to achieve 70-90% confluency at the time of transfection.

  • Plasmid Transfection: Transfect cells with a plasmid encoding the desired pH sensor (this compound or a pHluorin variant) fused to a protein of interest or targeted to a specific cellular compartment. Use a suitable transfection reagent (e.g., Lipofectamine-based reagents or polyethylenimine) according to the manufacturer's protocol. A general protocol involves preparing a mix of plasmid DNA and transfection reagent in a serum-free medium, incubating for a short period to allow complex formation, and then adding the mixture to the cells.

  • Expression: Allow 24-48 hours for the cells to express the fluorescent protein before proceeding with imaging.

Live-Cell Imaging
  • Microscope Setup: Use an inverted fluorescence microscope (confocal or widefield) equipped with an environmental chamber to maintain physiological conditions (37°C and 5% CO₂).

  • Imaging Media: Replace the culture medium with a phenol (B47542) red-free imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to reduce background fluorescence.

  • Excitation and Emission Settings:

    • This compound: Use an excitation wavelength between 470-490 nm and collect emission around 520 nm.

    • Ratiometric pHluorin/pHluorin2: Sequentially excite the cells at ~405 nm and ~488 nm and collect emission at ~510 nm for each excitation wavelength. It is crucial to minimize the time between the two excitation channels to accurately capture the ratiometric signal.

    • Ecliptic/Superecliptic pHluorin: Use a standard GFP filter set (e.g., excitation ~488 nm, emission ~510 nm).

  • Image Acquisition: Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. For time-lapse imaging, adjust the acquisition frequency based on the dynamics of the process being studied.

In Situ pH Calibration

To convert the fluorescence signal into an absolute pH value, an in situ calibration is essential. This is typically performed at the end of an experiment.

  • Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.0 in 0.5 pH unit increments). These buffers should have a high potassium concentration (e.g., 140 mM KCl) to match the intracellular potassium concentration.

  • Ionophore Treatment: Add an ionophore, such as nigericin (B1684572) (typically 10 µM), to the calibration buffers. Nigericin is a K⁺/H⁺ antiporter that equilibrates the intracellular and extracellular pH.[2]

  • Calibration Curve Generation:

    • Sequentially perfuse the cells with the different pH calibration buffers containing nigericin.

    • For each pH point, acquire fluorescence images after the intracellular pH has equilibrated (typically 2-5 minutes).

    • For ratiometric sensors, calculate the ratio of fluorescence intensities (e.g., 405nm/488nm excitation). For intensimetric sensors, measure the mean fluorescence intensity.

    • Plot the measured ratios or intensities against the corresponding pH values of the calibration buffers to generate a calibration curve.

  • Data Analysis: Fit the calibration data to a sigmoidal function (e.g., the Henderson-Hasselbalch equation) to determine the pKa and dynamic range of the sensor in your specific experimental setup. This curve can then be used to convert the experimental fluorescence data into pH values.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_imaging Live-Cell Imaging cluster_calibration pH Calibration cluster_analysis Data Analysis seed Seed Cells transfect Transfect with Plasmid seed->transfect express Express Protein (24-48h) transfect->express image_setup Prepare for Imaging express->image_setup acquire Acquire Images image_setup->acquire analyze Convert Fluorescence to pH acquire->analyze prep_buffers Prepare Calibration Buffers add_ionophore Add Nigericin prep_buffers->add_ionophore generate_curve Generate Calibration Curve add_ionophore->generate_curve generate_curve->analyze

Caption: General experimental workflow for intracellular pH measurement.

Ratiometric_pH_Sensing cluster_excitation Excitation cluster_emission Emission cluster_processing Processing ex1 Excitation at ~405 nm em Emission at ~510 nm ex1->em ex2 Excitation at ~488 nm ex2->em ratio Calculate Intensity Ratio (405/488) em->ratio ph Determine pH ratio->ph

Caption: Signaling pathway for ratiometric pH sensing.

Conclusion

Both this compound and the pHluorin family of fluorescent proteins are powerful tools for investigating cellular pH dynamics. The choice between them hinges on the specific biological question being addressed. For studies requiring a robust and bright fluorescent marker in acidic organelles, this compound is an excellent candidate. For precise, quantitative measurements of intracellular pH, the ratiometric pHluorins, particularly the brighter pHluorin2, are superior. For visualizing events involving translocation between acidic and neutral compartments, the ecliptic pHluorins provide a clear "on/off" signal. By understanding the quantitative differences and employing the appropriate experimental protocols, researchers can effectively harness these sensors to unravel the complex roles of pH in cellular function and disease.

References

A Head-to-Head Comparison: Gamillus Versus Traditional pH-Sensitive Dyes for Intracellular pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular processes within acidic environments, the precise measurement of intracellular pH is paramount. The development of advanced fluorescent probes has revolutionized our ability to visualize and quantify pH in living cells. This guide provides a detailed comparison of Gamillus, a novel acid-tolerant green fluorescent protein, with traditional pH-sensitive dyes, offering insights into their respective advantages and limitations.

Overview of this compound and Traditional pH-Sensitive Dyes

This compound is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, Olindias formosa.[1][2][3][4] It was specifically engineered for exceptional stability and bright fluorescence in acidic organelles.[1][2][3][4] Traditional pH-sensitive dyes are small organic molecules, such as rhodamine and fluorescein (B123965) derivatives (e.g., pHrodo™ and LysoSensor™), that exhibit a change in their fluorescent properties in response to pH variations.[5] While widely used, these traditional dyes can present challenges, including cytotoxicity and difficulties in targeting specific subcellular compartments.[5]

Key Performance Parameters: A Quantitative Comparison

The selection of a pH probe is dictated by its performance in key areas such as pH sensing range, brightness, photostability, and cellular toxicity. The following table summarizes the quantitative data available for this compound and representative traditional pH-sensitive dyes.

ParameterThis compoundTraditional Dyes (e.g., pHrodo™ Red)References
pKa 3.4~6.5[1][2][3]
pH Range Stable fluorescence from pH 4.5 to 9.0Optimal for acidic environments (fluorescence increases as pH decreases)[1][2][5]
Brightness Nearly twice as bright as other reported GFPsHigh, but can be prone to quenching at non-optimal pH[1][2][3]
Photostability Excellent, with some photochromic behavior under specific excitation wavelengthsVariable; can be susceptible to photobleaching with prolonged imaging[5]
Cellular Toxicity Low, as it is a genetically expressed proteinCan be cytotoxic at higher concentrations[5]
Targeting Easily targeted to specific organelles via genetic fusionCan be challenging to target specific organelles without specific conjugates[5]

Mechanism of Action and pH Sensing

The underlying mechanisms by which this compound and traditional dyes sense and report pH are fundamentally different.

This compound: Structural Stability in Acidic Environments

The remarkable acid tolerance of this compound stems from the unique trans configuration of its chromophore's phenyl ring.[6][7] This structure stabilizes the deprotonated state of the chromophore even in highly acidic conditions, allowing it to maintain bright fluorescence across a broad pH range.[6][7]

Gamillus_Mechanism cluster_this compound This compound Chromophore Environment Protonated Protonated State (Low Fluorescence) Deprotonated Deprotonated State (High Fluorescence) Protonated->Deprotonated Deprotonation Deprotonated->Protonated Protonation Trans_Config Unique Trans Configuration Stabilization Stabilization of Deprotonated State Trans_Config->Stabilization Stabilization->Deprotonated Maintains High Fluorescence in Acidic Conditions

Caption: Mechanism of this compound acid tolerance.

Traditional Dyes: Protonation-Dependent Fluorescence

Many traditional pH-sensitive dyes, such as those based on rhodamine, operate on a principle of protonation-dependent structural change.[3][6][8][9] In a neutral or basic environment, the dye exists in a non-fluorescent, spirolactam form. As the pH becomes more acidic, the molecule is protonated, leading to the opening of the spirolactam ring and a transition to the fluorescent, quinone form.[9]

Traditional_Dye_Mechanism cluster_TraditionalDye Rhodamine-Based Dye pH Sensing Spirolactam Spirolactam Form (Non-Fluorescent) Protonation Protonation (H+) Spirolactam->Protonation Acidic Environment Quinone Quinone Form (Fluorescent) Deprotonation Deprotonation Quinone->Deprotonation Basic Environment Protonation->Quinone Ring Opening Deprotonation->Spirolactam Ring Closing

Caption: pH-sensing mechanism of rhodamine dyes.

Experimental Protocols

Detailed methodologies for the use of this compound and a representative traditional dye, pHrodo™ Red AM, are provided below.

This compound Expression and Imaging

This protocol outlines the transient transfection of mammalian cells with a this compound-encoding plasmid for subsequent fluorescence imaging.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Plasmid DNA encoding this compound (e.g., fused to a protein of interest)

  • Transfection reagent (e.g., FuGene HD)

  • Opti-MEM

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets for GFP

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HeLa cells onto glass-bottom imaging dishes.

  • Transfection: On the day of transfection, prepare the DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. Add the complex to the cells and incubate for 24-48 hours to allow for protein expression.

  • Imaging: Prior to imaging, replace the culture medium with a live-cell imaging solution.

  • Microscopy: Visualize this compound fluorescence using a standard GFP filter set (e.g., 470/40 nm excitation and 525/50 nm emission).[5] Acquire images using a confocal or widefield fluorescence microscope.

Gamillus_Workflow cluster_workflow This compound Experimental Workflow A Seed HeLa cells on glass-bottom dishes B Prepare this compound plasmid and transfection reagent A->B Day 1 C Transfect cells and incubate for 24-48h B->C Day 2 D Replace medium with live-cell imaging solution C->D Day 3/4 E Image cells using fluorescence microscopy D->E

Caption: Workflow for this compound expression and imaging.

Intracellular pH Measurement with pHrodo™ Red AM

This protocol describes the loading of cells with the pHrodo™ Red AM ester for the measurement of intracellular pH.

Materials:

  • Adherent cells (e.g., U2OS) in a 96-well plate

  • pHrodo™ Red AM

  • PowerLoad™ Concentrate

  • Live Cell Imaging Solution (LCIS)

  • Intracellular pH Calibration Buffer Kit (optional, for quantitative measurements)

  • Fluorescence microscope or plate reader with appropriate filters for rhodamine (e.g., 560 nm excitation and 585 nm emission)

Procedure:

  • Prepare Staining Solution: Dilute the pHrodo™ Red AM and PowerLoad™ Concentrate in LCIS to create the final staining solution.[1]

  • Cell Staining: Remove the growth medium from the cells and wash once with LCIS. Add the staining solution to the cells and incubate for 30 minutes at room temperature.[1]

  • Imaging: After incubation, cells can be imaged directly without a wash step.

  • Microscopy: Acquire fluorescence images using a filter set appropriate for rhodamine. Increased fluorescence intensity correlates with a more acidic environment.

  • (Optional) pH Calibration: For quantitative pH measurements, use an Intracellular pH Calibration Buffer Kit to create a standard curve.[2] This involves treating the stained cells with buffers of known pH in the presence of ionophores to equilibrate the intracellular and extracellular pH.[2]

pHrodo_Workflow cluster_workflow pHrodo™ Red AM Experimental Workflow A Prepare pHrodo™ Red AM staining solution B Wash cells with Live Cell Imaging Solution A->B C Incubate cells with staining solution for 30 min B->C D Image cells with fluorescence microscope C->D E Optional: Calibrate pH using calibration buffers D->E

Caption: Workflow for pHrodo™ Red AM staining.

Conclusion: Choosing the Right Tool for the Job

Both this compound and traditional pH-sensitive dyes are powerful tools for investigating intracellular pH. The choice between them will depend on the specific experimental requirements.

This compound is the superior choice when:

  • Long-term imaging is required, due to its low cytotoxicity and high photostability.

  • Precise targeting to specific organelles is necessary.

  • Studying cellular processes in a broad range of acidic to neutral pH is needed.

Traditional pH-sensitive dyes may be more suitable for:

  • Endpoint assays where cell viability is not a primary concern.

  • Experiments where genetic modification of the cells is not feasible.

  • Detecting rapid and substantial drops in pH within acidic compartments.

References

A Comparative Guide to Confirming Gamillus Fusion Protein Expression via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of fusion protein expression is a critical step in experimental validation. This guide provides a comprehensive comparison of Western blot analysis for the Gamillus fusion protein against other common alternatives, supported by detailed experimental protocols and data presentation formats.

This compound is a photoswitchable green fluorescent protein (GFP) derived from Olindias formosus, notable for its rapid maturation, monomeric nature, and remarkable tolerance to acidic environments.[1][2][3][4] These characteristics make it an excellent candidate for a fusion tag, particularly for proteins localized to acidic organelles like lysosomes and endosomes.[2][3][4] This guide will detail the methodology to confirm its expression and compare its performance as a fusion tag with other commonly used protein tags.

Comparative Performance of Fusion Protein Tags

When selecting a fusion tag for protein expression studies, several factors are considered, including the impact on protein folding and function, the efficiency of expression, and the availability of high-affinity antibodies for detection. While this compound offers unique advantages in live-cell imaging due to its acid tolerance[2][3], its performance as a tag in protein expression and subsequent detection by Western blot is also a key consideration.

Table 1: Comparison of Common Fusion Protein Tags

FeatureThis compoundeGFPMyc-tagHA-tagHis-tag
Size ~25.6 kDa[5]~27 kDa~1.2 kDa~1.1 kDa~0.84 kDa
Detection Method Anti-GFP AntibodyAnti-GFP AntibodyAnti-Myc AntibodyAnti-HA AntibodyAnti-His Antibody or Nickel-HRP
Primary Advantage Acid-tolerant, suitable for acidic organelles.[2][3]Widely used, many available reagents.Small size, less likely to interfere with protein function.Small size, high immunogenicity.Allows for affinity purification.[6]
Potential Drawback Larger tag size compared to peptide tags.Can form dimers, potential for aggregation.May be cleaved in some cellular contexts.May alter protein localization in some cases.Can affect protein solubility and conformation.
Antibody Availability HighHighHighHighHigh
Experimental Protocol: Western Blot for this compound Fusion Protein

This protocol provides a step-by-step guide for the detection of a this compound-tagged fusion protein from cell lysates.

1. Sample Preparation and Lysis

  • Culture and transfect cells with the this compound-fusion protein expression vector.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the lysate using a Bradford or BCA protein assay.

2. SDS-PAGE and Protein Transfer

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.[7]

  • Load the denatured samples and a pre-stained protein ladder onto a polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by molecular weight.[7]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

3. Immunoblotting and Detection

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for GFP (which will recognize this compound) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[7]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[7]

  • Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to autoradiography film.[7]

Data Presentation

To objectively compare the expression of a this compound fusion protein with an alternative, such as an eGFP-fusion or a Myc-tagged protein, quantitative data from the Western blot should be summarized.

Table 2: Quantitative Western Blot Analysis

Fusion ProteinPredicted Molecular Weight (kDa)Observed Molecular Weight (kDa)Relative Band Intensity (normalized to loading control)
This compound-ProteinX Calculated value
eGFP-ProteinX Calculated value
Myc-ProteinX Calculated value
Endogenous ProteinX Known value

Predicted Molecular Weight is the sum of the molecular weights of the protein of interest and the fusion tag. Observed Molecular Weight is determined from the protein ladder on the Western blot. Relative Band Intensity is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to account for loading differences.

Visualizing the Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and a potential application, the following diagrams are provided.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_visualization Visualization Cell_Culture Cell Culture & Transfection Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-GFP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab ECL_Detection ECL Substrate Incubation Secondary_Ab->ECL_Detection Imaging Chemiluminescence Imaging ECL_Detection->Imaging

Caption: Western Blot workflow for this compound fusion protein detection.

Autophagy_Pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic Environment) Gamillus_Fusion This compound-LC3 Fusion Protein Autophagosome_Formation Autophagosome Formation Gamillus_Fusion->Autophagosome_Formation LC3-I to LC3-II conversion Lysosome Lysosome Autophagosome_Formation->Lysosome Fusion Autolysosome Autolysosome (this compound fluorescence maintained) Lysosome->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation

Caption: this compound fusion in monitoring autophagy signaling.

References

Gamillus as a FRET Donor: A Comparative Guide to Acceptor Protein Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Förster Resonance Energy Transfer (FRET) efficiency of the green fluorescent protein Gamillus when paired with various acceptor proteins. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental frameworks.

The novel green fluorescent protein, this compound, characterized by a unique trans-configuration chromophore, has emerged as a promising FRET donor.[1] Its application in genetically encoded biosensors has demonstrated significant improvements in dynamic range compared to sensors employing other green fluorescent proteins. This guide focuses on the performance of this compound in FRET pairs, particularly in the context of the genetically encoded calcium indicator (GECI), Twitch-GmRR.

Quantitative Performance of this compound FRET Pairs

The performance of this compound as a FRET donor has been principally evaluated using tdTomato and its derivative, RRvT, as acceptor proteins. The key metric for comparison in these studies is the dynamic range of the FRET sensor, which reflects the change in the emission ratio of the acceptor to the donor in response to a biological event—in this case, calcium binding. A larger dynamic range indicates a more substantial and more easily detectable change in FRET efficiency.

The Twitch-GmRR sensor, which pairs this compound with RRvT, exhibits a dynamic range of 253%, a 1.5-fold improvement over the 168% dynamic range of the Twitch-NR sensor.[1][2] This enhancement is largely attributed to the trans chromophore of this compound.[1][2] When this compound was substituted with other green fluorescent proteins like mNeonGreen or EGFP in similar constructs, the resulting sensors had less than half the dynamic range of Twitch-GmRR.[1] A significant indicator of a large change in FRET efficiency in Twitch-GmRR is the approximately two-fold decrease in donor (this compound) fluorescence upon calcium saturation.[1][2]

Below is a table summarizing the comparative performance data of these FRET sensors.

FRET DonorFRET AcceptorSensor NameDynamic Range (%)Photostability (Photobleaching time constant in seconds)Reference
This compound RRvT Twitch-GmRR 253 Donor: 9149; Acceptor: 1672 [3]
This compoundtdTomatoTwitch-GmtT< 101Not Reported[1][2]
Other GFPN/ATwitch-NR168Donor: 1560; Acceptor: 1012[3]
mNeonGreenRRvTTwitch-mNGmRR< 126.5Not Reported[1]
EGFPRRvTTwitch-EGFPmRR< 126.5Not Reported[1]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which this compound-based FRET sensors are utilized, the following diagrams illustrate the relevant biological signaling pathway and the general experimental workflow for developing and validating such a sensor.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding Ca_ER Ca2+ IP3R->Ca_ER 5. Channel Opening Ca_cyto Ca2+ Ca_ER->Ca_cyto 6. Ca2+ Release TwitchGmRR Twitch-GmRR Sensor (this compound-TnC-RRvT) Ca_cyto->TwitchGmRR 7. Ca2+ Binding FRET FRET Signal Change TwitchGmRR->FRET 8. Conformational Change ligand Ligand ligand->GPCR 1. Binding G cluster_0 Design & Cloning cluster_1 In Vitro Characterization cluster_2 Live Cell Imaging & Validation A Selection of FRET Pair (e.g., this compound-RRvT) B Choice of Sensing Domain (e.g., TnC for Ca2+) A->B C Linker Optimization B->C D Gene Synthesis & Cloning into Expression Vector C->D E Protein Expression & Purification D->E I Transfection into Cells (e.g., HeLa cells) D->I F Spectroscopic Analysis (Absorption & Emission) E->F G Titration Experiments (e.g., with Ca2+) F->G H Determination of Dynamic Range & Affinity G->H J Fluorescence Microscopy I->J K Stimulation & Recording (e.g., with Histamine) J->K L Data Analysis (Ratio Imaging, Photostability) K->L

References

Safety Operating Guide

Proper Disposal Procedures for Gamillus

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive guidance on the safe and compliant disposal of Gamillus, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.[1]

Waste Identification and Segregation

Proper identification and segregation of this compound waste are the first steps to ensure safe disposal. This compound waste is categorized based on its form (liquid or solid) and potential contamination with other hazardous materials.

Liquid this compound Waste:

  • Aqueous Solutions: Solutions of this compound in water may be considered for drain disposal only if deemed non-hazardous by your institution's EHS office and local regulations.[1] If permitted, small quantities should be flushed with copious amounts of running water (at least 20 parts water to 1 part solution).[1]

  • Organic Solvent Mixtures: this compound mixed with organic solvents must be treated as hazardous chemical waste. Do not mix different types of solvents.[2]

  • Contaminated Liquids: Any liquid waste containing this compound that is also contaminated with biohazardous materials must be treated as biohazardous waste.[3]

Solid this compound Waste:

  • Unused or Expired this compound: Solid this compound should be disposed of in its original container if possible.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) and personal protective equipment (PPE) contaminated with this compound should be collected separately. Grossly contaminated glassware should be decontaminated before disposal.[4] Sharps contaminated with this compound must be placed in a designated sharps container.[3][4]

The disposal workflow for this compound is outlined in the diagram below.

This compound Disposal Workflow This compound Disposal Workflow start Identify this compound Waste is_liquid Is the waste liquid? start->is_liquid is_aqueous Is it an aqueous solution? is_liquid->is_aqueous Yes solid_waste Solid Waste is_liquid->solid_waste No is_hazardous Is it deemed non-hazardous? is_aqueous->is_hazardous Yes hazardous_liquid Collect in Labeled Hazardous Waste Container is_aqueous->hazardous_liquid No drain_disposal Drain Disposal (with copious water) is_hazardous->drain_disposal Yes is_hazardous->hazardous_liquid No final_disposal Dispose via Institutional EHS drain_disposal->final_disposal hazardous_liquid->final_disposal is_sharp Is it a sharp? solid_waste->is_sharp sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes non_sharp_solid Collect in Labeled Solid Waste Container is_sharp->non_sharp_solid No sharps_container->final_disposal non_sharp_solid->final_disposal

Caption: A flowchart illustrating the decision-making process for segregating and disposing of this compound waste.

Containerization and Labeling

Proper containerization and labeling are crucial for safe storage and disposal of this compound waste.

Waste TypeContainerLabeling Requirements
Liquid Hazardous Waste Leak-proof, sealed container compatible with the chemical.[1] Use designated corrosive or solvent waste containers.[2]Affix a hazardous waste label with the full chemical name ("this compound"), concentration, and accumulation start date.[1]
Solid Hazardous Waste Securely sealed container.[1] For contaminated labware, use a plastic bag.[4]Label with "this compound Contaminated Debris" and the date.
Sharps Waste Puncture-resistant sharps container with a biohazard symbol if applicable.[3]Clearly labeled as "Sharps Waste."

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

Personal Protective Equipment (PPE) for Spill Cleanup:

  • Nitrile gloves (frequent changes are advisable)[5]

  • Safety goggles or face shield

  • Lab coat

Spill Cleanup Procedures:

Spill SizeContainmentCleanupDecontamination
Small Liquid Spill Dike the spill to prevent spreading.[5]Absorb with a non-combustible material like vermiculite, sand, or earth.[5]Clean the spill area thoroughly with soap and water.[1]
Large Liquid Spill Evacuate the area and contact your institution's EHS office immediately.[1]Dike the spill far ahead of the liquid for later disposal.[5] Use a non-combustible absorbent material.[5]To be conducted by trained EHS personnel.
Solid Spill Alert personnel in the immediate area.[1]Carefully sweep up the material and place it in a sealed container for disposal as chemical waste.[1]Clean the spill area with soap and water.[1]

The decision-making process for handling a this compound spill is illustrated below.

This compound Spill Response This compound Spill Response spill_detected This compound Spill Detected assess_spill Assess Spill Size spill_detected->assess_spill small_spill Small Spill assess_spill->small_spill Small large_spill Large Spill assess_spill->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Immediate Area large_spill->evacuate contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect Absorbed Material into a Sealed Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose_waste Dispose of Waste as Hazardous decontaminate->dispose_waste end Spill Managed dispose_waste->end notify_ehs Notify Institutional EHS evacuate->notify_ehs notify_ehs->end

Caption: A diagram showing the procedural flow for responding to a this compound spill.

Experimental Protocol: Neutralization of Aqueous this compound Waste

This protocol details a method for neutralizing aqueous this compound waste prior to disposal, reducing its potential hazards. This procedure should only be performed by trained personnel in a well-ventilated area, such as a chemical fume hood.

Materials:

  • Aqueous this compound waste

  • 5% Sodium Bicarbonate solution

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate waste container

  • Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves

Procedure:

  • Preparation: Place the container of aqueous this compound waste on a stir plate in a chemical fume hood. Add a magnetic stir bar and begin gentle stirring.

  • pH Measurement: Using a pH indicator strip, determine the initial pH of the this compound solution.

  • Neutralization: Slowly add the 5% sodium bicarbonate solution dropwise to the stirring this compound waste.

  • Monitoring: Periodically check the pH of the solution. Continue adding sodium bicarbonate until the pH is between 6.0 and 8.0.

  • Stabilization: Once the desired pH is reached, allow the solution to stir for an additional 10 minutes to ensure the reaction is complete.

  • Final pH Check: Perform a final pH measurement to confirm it remains within the neutral range.

  • Disposal: If permitted by institutional guidelines for neutralized waste, the solution can be flushed down the drain with a large volume of water. Otherwise, collect it in a labeled hazardous waste container.[1]

  • Decontamination: Clean all equipment used in the neutralization process thoroughly.

Safety Precautions:

  • Always wear appropriate PPE.

  • Perform the neutralization in a well-ventilated area.

  • Add the neutralizing agent slowly to avoid a rapid or exothermic reaction.

  • Be aware of any potential gas evolution during neutralization.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gamillus
Reactant of Route 2
Gamillus

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.